2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride
Description
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Properties
IUPAC Name |
2,3-dihydro-1H-pyrrolo[2,3-c]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2.ClH/c1-3-8-5-7-6(1)2-4-9-7;/h1,3,5,9H,2,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXILGLMLGMJICU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CN=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Basic Properties of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine Hydrochloride (6-Azaindoline Hydrochloride)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Azaindoline Scaffold
2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine, commonly known in medicinal chemistry as 6-azaindoline, is a heterocyclic scaffold of significant interest in modern drug discovery.[1][2] As a bioisosteric analog of both indoline and purine systems, it offers unique physicochemical properties that medicinal chemists can leverage to optimize drug candidates.[1][3] The strategic placement of a nitrogen atom in the six-membered ring can modulate a compound's potency, selectivity, solubility, and hydrogen bonding capabilities, while also creating novel intellectual property space.[3][4]
This guide provides an in-depth technical overview of the hydrochloride salt of 6-azaindoline, focusing on its fundamental basic properties, synthesis, and analytical characterization. The content herein is designed to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this versatile scaffold in their research endeavors.
Physicochemical and Basic Properties
2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride is a solid, crystalline substance. The hydrochloride salt form enhances its stability and aqueous solubility, which are advantageous properties for both chemical synthesis and pharmaceutical development. The core structure features two nitrogen atoms: a saturated, sp³-hybridized pyrrolidine-like nitrogen (N1) and an sp²-hybridized pyridine-like nitrogen (N6).
The fundamental basicity of this molecule is a critical parameter influencing its behavior in physiological environments and its utility in chemical reactions. The N1 nitrogen, being part of a saturated ring (pyrrolidine), is significantly more basic than the N6 nitrogen, which is part of an aromatic pyridine ring.[5][6][7] The lone pair of electrons on the N1 nitrogen resides in an sp³ orbital, making it more available for protonation compared to the N6 nitrogen's lone pair, which is in a more electronegative sp² orbital.[5][7][8] Consequently, in the formation of the hydrochloride salt, protonation occurs preferentially at the more basic N1 position.
A summary of its key computed and known properties is presented below:
| Property | Value | Source |
| Molecular Formula | C₇H₉ClN₂ | [9] |
| Molecular Weight | 156.61 g/mol | [9] |
| IUPAC Name | 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine;hydrochloride | [2] |
| Common Synonyms | 6-Azaindoline hydrochloride | [2] |
| CAS Number | 1610028-39-1 | [9] |
| Physical Form | Solid | [9] |
| Polar Surface Area (PSA) | 24.9 Ų | [2] |
| pKa (Predicted) | ~8-9 (for the protonated N1 amine) |
Note: The pKa value is an expert estimation based on the known basicity of similar saturated cyclic amines. Experimental determination is recommended for precise applications.
Understanding Basicity: A Structural Perspective
The differential basicity of the two nitrogen atoms in the 6-azaindoline core is a direct consequence of their hybridization and electronic environment. This can be visualized to understand the site of protonation.
Caption: Protonation of 6-azaindoline at the more basic N1 nitrogen.
Synthesis and Purification Workflow
The synthesis of azaindole and azaindoline scaffolds can be achieved through various methods. A common conceptual pathway involves the construction of the fused ring system followed by reduction and salt formation. While multiple specific routes exist in the literature and patents, a generalized workflow is outlined below.[10]
Conceptual Synthesis Workflow
Caption: Generalized workflow for the synthesis of 6-azaindoline hydrochloride.
Protocol Example: Salt Formation
This protocol describes the final step of converting the free base into its hydrochloride salt, a common procedure for improving handling and solubility.
Objective: To quantitatively convert 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine (free base) to its hydrochloride salt.
Materials:
-
2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine (1.0 eq)
-
Anhydrous solvent (e.g., Methanol, Diethyl Ether, or Ethyl Acetate)
-
Dry Hydrogen Chloride (gas or as a solution in an anhydrous solvent)
Procedure:
-
Dissolution: Dissolve the 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine free base in a minimal amount of the chosen anhydrous solvent in a flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the acid-base reaction and promote clean precipitation.
-
Acidification: Slowly add a solution of HCl (e.g., 2M HCl in diethyl ether) or bubble dry HCl gas through the stirred solution. Monitor the pH with moist litmus paper or by observing precipitation.
-
Precipitation & Stirring: A white precipitate of the hydrochloride salt should form. Continue stirring the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 1-2 hours to ensure complete reaction.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold, anhydrous solvent to remove any unreacted starting material or excess acid.
-
Drying: Dry the resulting white solid under vacuum to yield the final 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride.
Analytical Characterization: A Self-Validating System
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic methods provides a self-validating system.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[11][12]
-
¹H NMR: The spectrum will show characteristic signals for the aromatic protons on the pyridine ring and the aliphatic protons of the dihydropyrrole ring. Upon protonation to form the hydrochloride salt, a downfield shift in the signals of the protons adjacent to the N1 nitrogen is expected due to the inductive effect of the positive charge.
-
¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the structure. The chemical shifts will differentiate between the aromatic and aliphatic carbons.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the molecule, thereby verifying its elemental composition.[13][14] For the hydrochloride salt, the free base is typically observed (m/z [M+H]⁺).
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the final compound. A single, sharp peak on the chromatogram indicates a high degree of purity.
Applications in Drug Discovery
The 6-azaindoline scaffold is a privileged structure in medicinal chemistry.[3] Its unique properties make it a valuable building block in the design of therapeutic agents across various disease areas.
-
Kinase Inhibitors: Azaindoles and their derivatives are structurally similar to the adenine fragment of ATP, making them excellent scaffolds for designing kinase inhibitors for oncology and inflammatory diseases.[3][4]
-
Central Nervous System (CNS) Agents: The ability of the pyridine nitrogen to act as a hydrogen bond acceptor can improve interactions with biological targets in the CNS.
-
Antiviral and Antibacterial Agents: The scaffold has been incorporated into molecules with demonstrated activity against various pathogens.[4][14]
The reduced, non-planar nature of the azaindoline core compared to the flat azaindole provides a three-dimensional character that can be exploited to achieve better binding affinity and selectivity for specific protein targets.
Conclusion
2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride is a foundational building block for contemporary drug discovery. A thorough understanding of its basic properties, particularly the differential basicity of its two nitrogen centers, is essential for its effective application. The synthetic and analytical protocols outlined in this guide provide a framework for researchers to confidently produce and characterize this high-value scaffold, enabling the exploration of new chemical space and the development of next-generation therapeutics.
References
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Which is more basic, pyrrolidine or pyridine? (2017). Quora. [Link]
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Basic strength of pyridine vs. pyrrolidine. (2020). Chemistry Stack Exchange. [Link]
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What is the order of the basicity of pyrole, pyridine, and piperadine? (2025). Quora. [Link]
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Basicity of Pyridine Pyrrole and Pyrrolidine 2. (2021). YouTube. [Link]
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Heterocyclic Amines. (2025). Chemistry LibreTexts. [Link]
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2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride. Chemsrc. [Link]
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Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. National Institutes of Health (NIH). [Link]
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2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride. ChemBK. [Link]
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CHEMOENZYMATIC TRANSFORMATIONS OF INDOLE AND AZAINDOLE CONTAINING NATURAL PRODUCT ANALOGS USING. ShareOK. [Link]
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Understanding the NMR properties and conformational behavior of indole vs. azaindole group in protoberberines: NICS and NCS analysis. ResearchGate. [Link]
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Biological activity and material applications of 7-azaindole derivatives. ResearchGate. [Link]
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Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A. ACS Publications. [Link]
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Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI. [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]
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2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride CAS number 1610028-39-1
An In-depth Technical Guide to 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine Hydrochloride: A Privileged Scaffold in Modern Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride (CAS Number 1610028-39-1), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While detailed biological studies on this specific molecule are emerging, its core structure, a 6-azaindoline, is recognized as a privileged scaffold. This document will delve into the known properties of this compound, propose a robust synthetic route based on established chemical principles, outline a comprehensive characterization workflow, and explore its potential applications in contemporary drug discovery, drawing insights from the well-documented activities of its structural isomers.
Introduction: The Azaindoline Scaffold in Medicinal Chemistry
The fusion of a pyrrolidine ring to a pyridine core gives rise to the azaindoline scaffold, a class of heterocyclic compounds that has garnered considerable attention in medicinal chemistry. The introduction of a nitrogen atom into the indoline system modulates the electronic properties, solubility, and metabolic stability of molecules, often leading to improved pharmacokinetic profiles and novel intellectual property. The broader family of pyrrolopyridines has been successfully incorporated into a range of biologically active agents, demonstrating activities from anticancer to antiviral and neuroprotective. 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine represents a key building block within this family, offering a versatile platform for the synthesis of novel therapeutic candidates.
Physicochemical Properties and Handling
2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride is commercially available as a solid, typically a white to brown powder or crystalline material.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1610028-39-1 | [3] |
| Molecular Formula | C₇H₉ClN₂ | [3] |
| Molecular Weight | 156.61 g/mol | [2][3] |
| Appearance | White to brown powder or crystals | [1][2] |
| Purity | Typically ≥95% | [3][4] |
| Storage | Sealed in a dry environment at room temperature | [3][5] |
Safety and Handling: As with all laboratory chemicals, appropriate personal protective equipment should be used. The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[3] Standard precautionary measures include avoiding inhalation of dust, preventing contact with skin and eyes, and ensuring adequate ventilation.[3]
Proposed Synthesis and Purification Workflow
While specific synthetic preparations for CAS number 1610028-39-1 are not extensively detailed in peer-reviewed literature, a highly plausible and efficient route involves the catalytic hydrogenation of its aromatic precursor, 1H-pyrrolo[2,3-c]pyridine (commonly known as 6-azaindole). This method is well-established for the reduction of aromatic nitrogen-containing heterocycles.
Figure 1: Proposed synthetic workflow for 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride.
Step-by-Step Synthetic Protocol:
-
Dissolution: Dissolve 1H-pyrrolo[2,3-c]pyridine (1 equivalent) in a suitable solvent such as ethanol or methanol in a high-pressure hydrogenation vessel.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by pressurizing with hydrogen gas (typically 50-100 psi). The reaction is then stirred vigorously at room temperature for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material. The causality here is that the palladium surface adsorbs both hydrogen and the aromatic ring, facilitating the addition of hydrogen atoms across the double bonds of the pyrrole ring.
-
Filtration: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the filter cake with the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine free base.
-
Purification (if necessary): The crude product can be purified by flash column chromatography on silica gel, using a gradient of dichloromethane and methanol.
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a solution of hydrochloric acid in ether or dioxane (1.1 equivalents) dropwise with stirring.
-
Isolation: The hydrochloride salt will typically precipitate out of the solution. The solid is then collected by filtration, washed with cold ether, and dried under vacuum to yield the final product.
Analytical Characterization: A Self-Validating System
To ensure the identity and purity of the synthesized compound, a multi-pronged analytical approach is essential.
| Analytical Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation and purity assessment | Disappearance of aromatic protons from the starting material and appearance of aliphatic protons corresponding to the dihydropyrrole ring. Integration should be consistent with the structure. |
| ¹³C NMR | Structural confirmation | Shift of carbon signals from the sp² (aromatic) to the sp³ (aliphatic) region. |
| LC-MS | Purity and molecular weight confirmation | A single major peak in the chromatogram with the expected mass-to-charge ratio for the protonated molecule [M+H]⁺. |
| HPLC | High-resolution purity assessment | A single major peak, allowing for quantification of purity (e.g., >95%). |
| FT-IR | Functional group analysis | Presence of N-H stretching vibrations and absence of aromatic C-H stretching from the reduced ring. |
This combination of techniques provides a self-validating system, where the data from each analysis must be consistent with the proposed structure for the batch to be considered validated.
Potential Applications in Drug Discovery: Insights from Structural Analogs
While specific biological targets for 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride are not yet widely published, the activities of its isomers provide a strong rationale for its investigation in several therapeutic areas.
-
Kinase Inhibition: The pyrrolopyridine scaffold is a common feature in many kinase inhibitors. For instance, derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of CDK8 and SGK-1 kinases.[6][7] The 2,3-dihydro variant can serve as a valuable fragment or starting point for developing novel kinase inhibitors, potentially offering different selectivity profiles.
-
Oncology: Derivatives of the isomeric 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one have been investigated as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a target in cancer immunotherapy.[8] This suggests that the 6-azaindoline core could be a promising scaffold for the development of new anticancer agents.
-
Central Nervous System (CNS) Disorders: The structural similarity to indole and its derivatives, which are well-known to interact with CNS targets, suggests potential applications in neuroscience. The isomeric pyrrolo[3,4-c]pyridine derivatives have shown analgesic and sedative activities.[9]
Hypothetical Experimental Workflow: Kinase Inhibitor Screening
To explore the potential of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride as a kinase inhibitor fragment, a primary screening cascade can be implemented.
Figure 2: Hypothetical workflow for screening as a kinase inhibitor fragment.
-
Primary Screening: The compound is tested at a single high concentration (e.g., 10 µM) against a broad panel of human kinases. The goal is not necessarily to find a potent inhibitor at this stage, but to identify any "hits" that show significant inhibition (e.g., >50%) of specific kinases.
-
Hit Confirmation and IC₅₀ Determination: For any identified hits, a dose-response experiment is conducted to determine the half-maximal inhibitory concentration (IC₅₀). This quantifies the potency of the compound against the specific kinase.
-
Structure-Activity Relationship (SAR) Studies: If promising activity is confirmed, the 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine core can be elaborated through chemical synthesis to explore the SAR. For example, substituents can be added to the pyrrolidine nitrogen or the pyridine ring to improve potency and selectivity.
Conclusion
2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride is a valuable chemical entity with significant, yet largely untapped, potential in drug discovery. Its structural relationship to biologically active azaindoline and pyrrolopyridine derivatives provides a strong impetus for its exploration as a scaffold for novel therapeutics, particularly in the areas of oncology and kinase-mediated diseases. The synthetic and analytical workflows detailed in this guide offer a robust framework for researchers to produce and validate this compound, enabling its systematic investigation in various biological assays. As the field of medicinal chemistry continues to seek novel chemical matter, the strategic application of such privileged scaffolds will be paramount in the development of the next generation of medicines.
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2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine - PubChem. (URL: [Link])
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. (URL: [Link])
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2,3-dihydro-1h-pyrrolo[3,4-c]pyridin-1-one derivatives as hpk1 inhibitors for the treatment of cancer - WIPO Patentscope. (URL: [Link])
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Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - Journal of Medicinal Chemistry. (URL: [Link])
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Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity - Journal of Medicinal Chemistry. (URL: [Link])
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. (URL: [Link])
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An In-Depth Technical Guide to the Molecular Structure and Applications of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. The guide delves into its molecular structure, physicochemical properties, synthesis, and characterization. Furthermore, it explores the burgeoning role of the pyrrolopyridine scaffold in drug discovery, with a particular focus on its applications as a versatile pharmacophore in the development of novel therapeutic agents. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and chemical synthesis.
Introduction: The Significance of the Pyrrolopyridine Scaffold
The fusion of a pyrrole and a pyridine ring gives rise to a class of heterocyclic compounds known as pyrrolopyridines, or azaindoles. These structures are of immense interest in pharmaceutical research due to their presence in various biologically active natural products and synthetic molecules. The pyrrolopyridine nucleus is considered a "privileged scaffold" as it can interact with a wide range of biological targets, leading to diverse pharmacological activities.[1]
Derivatives of the broader pyrrolopyridine class have demonstrated a wide spectrum of biological effects, including antimicrobial, antihypertensive, anticancer, anti-inflammatory, and analgesic properties.[1][2] The versatility of this scaffold stems from its unique electronic properties and its ability to form multiple hydrogen bonds and ionic interactions, which can enhance a molecule's aqueous solubility and binding affinity to target proteins.[1]
This guide focuses specifically on the 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine isomer, also known as 6-azaindoline, and its hydrochloride salt. Understanding the nuances of its structure and chemical behavior is paramount for its effective utilization in the design and synthesis of next-generation therapeutics.
Molecular Structure and Physicochemical Properties
The fundamental structure of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine consists of a dihydropyrrole ring fused to a pyridine ring. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms, typically the more basic pyridine nitrogen, by hydrochloric acid. This salt form generally confers improved stability and aqueous solubility, which are desirable characteristics for pharmaceutical compounds.
Below is a 2D representation of the molecular structure of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride.
Caption: Generalized Synthetic Workflow.
Detailed Experimental Protocol (Hypothetical):
-
Step 1: Lactamization. This step would involve the formation of a lactam intermediate from a suitable pyridine derivative. Reagents such as urea in a high-boiling solvent like o-xylene could potentially be employed. [1]The rationale behind this step is to introduce the nitrogen-containing five-membered ring fused to the pyridine core.
-
Step 2: Reduction. The lactam intermediate would then be reduced to the corresponding diamine. A powerful reducing agent like Lithium Aluminium Hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (THF) is a common choice for this type of transformation. [1]This step is crucial for converting the carbonyl group of the lactam into a methylene group, thus forming the dihydropyrrole ring.
-
Step 3: Salification. The final step involves the formation of the hydrochloride salt. This is typically achieved by treating a solution of the free base in a suitable solvent, like methanol, with a solution of hydrogen chloride (e.g., HCl in dioxane or as a gas). [1]The purpose of this step is to enhance the compound's stability and solubility for potential pharmaceutical applications.
Characterization:
The structural confirmation of the synthesized 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride would rely on a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would be used to determine the number and connectivity of protons in the molecule. Expected signals would include those for the aromatic protons on the pyridine ring and the aliphatic protons on the dihydropyrrole ring.
-
¹³C NMR: Would provide information on the carbon framework of the molecule.
-
-
Mass Spectrometry (MS): Would be employed to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, further confirming the structure.
Role in Drug Discovery and Development
The pyrrolopyridine scaffold is a cornerstone in the development of targeted therapies. Its derivatives have been investigated for a multitude of therapeutic applications, acting on various biological targets.
Established and Emerging Therapeutic Targets:
-
Kinase Inhibition: Many pyrrolopyridine derivatives have been developed as kinase inhibitors. For instance, derivatives of the related 1H-pyrrolo[2,3-b]pyridine have shown potent inhibitory activity against Cyclin-Dependent Kinase 8 (CDK8), a key oncogene in colorectal cancer. [3]These inhibitors can modulate signaling pathways, such as the WNT/β-catenin pathway, to induce cell cycle arrest and inhibit tumor growth. [3]Other derivatives have been identified as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers. [2]* Enzyme Inhibition: The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold has been utilized to develop potent inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT) and Poly(ADP-ribose) Polymerases (PARPs). [4][5]Dual inhibitors of PARP and NAMPT are being explored as a therapeutic strategy for BRCA wild-type triple-negative breast cancer. [4]* Antiviral and Antimicrobial Activity: Certain derivatives of the pyrrolopyridine core have demonstrated significant antiviral activity, including against HIV-1. [3]The general class of compounds containing the pyrrolopyridine ring has also been noted for its potential as antimicrobial agents. [1] Mechanism of Action - A Conceptual Framework:
The therapeutic efficacy of pyrrolopyridine-based drugs is intrinsically linked to their ability to bind with high affinity and specificity to their biological targets. The structural features of the 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine core, including its nitrogen atoms and the planarity of the fused ring system, allow for a variety of interactions with the active site of a target protein.
Caption: Conceptual Mechanism of Action.
The design of new drugs often involves modifying the core scaffold with various substituents to optimize potency, selectivity, and pharmacokinetic properties. The 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride serves as a valuable starting point for such medicinal chemistry efforts.
Conclusion and Future Perspectives
2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride represents a key building block in the ever-expanding landscape of medicinal chemistry. Its structural simplicity, coupled with the proven therapeutic potential of the broader pyrrolopyridine class, makes it an attractive scaffold for the development of novel drugs targeting a range of diseases. Future research will likely focus on the development of efficient and scalable synthetic routes to this and related compounds, as well as the exploration of its derivatives against a wider array of biological targets. The continued investigation of this versatile molecule holds great promise for the future of drug discovery and development.
References
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Wang, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12345–12366. [Link]
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Zhang, H., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 11(10), 1163-1175. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18365378, 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine. Retrieved January 19, 2026 from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1610028-39-1, 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride. Retrieved January 19, 2026 from [Link].
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Wang, L., et al. (2024). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry. [Link]
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PubChem. (n.d.). 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine. Retrieved January 19, 2026, from [Link].
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Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
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An In-depth Technical Guide to 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine Hydrochloride Derivatives and Analogs for Drug Discovery Professionals
Abstract: The pyrrolopyridine scaffold, a bioisosteric analog of both indole and purine, represents a "privileged structure" in modern medicinal chemistry.[1] By strategically replacing a carbon atom with nitrogen in the indole framework, these scaffolds offer enhanced physicochemical properties and unique hydrogen bonding capabilities that are critical for drug design.[2] This guide provides a comprehensive technical overview of the 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine (a 6-azaindoline derivative) core, its hydrochloride salts, and its broader class of analogs. We will explore foundational synthetic strategies, detail key pharmacological applications supported by mechanistic insights, outline analytical characterization methods, and provide expert perspectives on the future of this versatile pharmacophore in drug development.
Section 1: Introduction to the Pyrrolopyridine Scaffold
The Azaindole Family: A Framework of Isomeric Versatility
Pyrrolopyridines, commonly known as azaindoles, are bicyclic heteroaromatic compounds comprising a fused pyrrole and pyridine ring. Their significance in medicinal chemistry stems from their ability to mimic endogenous molecules, enabling interaction with a wide array of biological targets.[1] The position of the nitrogen atom in the six-membered ring defines four primary isomers: 4-, 5-, 6-, and 7-azaindole, each with distinct electronic and steric properties.[2] The subject of this guide, 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine, is a saturated analog of 6-azaindole. This saturation transforms the planar aromatic core into a three-dimensional structure, opening new avenues for probing protein binding pockets.
The strategic introduction of a pyridine nitrogen atom into the indole scaffold can profoundly influence a molecule's properties by:
-
Modulating pKa: Affecting the ionization state at physiological pH.
-
Improving Solubility: Enhancing aqueous solubility compared to more lipophilic indole counterparts.[3]
-
Creating Novel H-Bonding Interactions: Acting as a hydrogen bond acceptor to engage with target proteins, famously mimicking the hinge-binding pattern of adenine in ATP within kinase active sites.[2]
Physicochemical Properties of the Core Structure
The parent compound, 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine, serves as the foundational block for derivatization. Its hydrochloride salt form is typically preferred in drug development for its improved stability and solubility.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂ | [4] |
| Molecular Weight | 120.15 g/mol | [4] |
| IUPAC Name | 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine | [4] |
| CAS Number | 760919-39-9 | [4] |
Section 2: Synthesis and Chemical Elaboration
Foundational Synthetic Strategies
The synthesis of the azaindole core has evolved beyond classical indole syntheses like the Fischer method, which often gives poor yields with pyridine-based precursors.[5] Modern medicinal chemistry relies on more robust methods:
-
The Bartoli Reaction: This reaction, involving the interaction of a nitro-pyridine with a vinyl Grignard reagent, has become a productive method for assembling various azaindole scaffolds.[5]
-
The Batcho-Leimgruber Reaction: This two-step process, starting from a nitropyridine, is another effective strategy for constructing the core structure.[5]
Once the aromatic pyrrolopyridine core is formed, the "dihydro" version is typically accessed through reduction reactions. Subsequent derivatization at the nitrogen or carbon atoms allows for extensive exploration of structure-activity relationships (SAR).
Detailed Protocol: Representative Preparation of a Dihydropyrrolopyridine Hydrochloride Salt
Step 1: Lactamization
-
Reactants: Furo[3,4-c]pyridine-1,3-dione and a lactamization reagent (e.g., urea, ammonia, or ethanamide).
-
Procedure: The starting material is heated with the lactamization reagent in a suitable solvent.
-
Causality: This step replaces the oxygen atom of the furanone ring with a nitrogen atom to form the corresponding 2H-pyrrolo-[3,4-c]pyridine-1,3-dione.
Step 2: Reduction
-
Reactants: 2H-pyrrolo-[3,4-c]pyridine-1,3-dione and a reducing agent (e.g., Lithium Aluminium Hydride, Sodium Borohydride).[6]
-
Procedure: The dione from Step 1 is dissolved in an appropriate anhydrous solvent (e.g., THF) and treated with the reducing agent under controlled temperature conditions.
-
Causality: The reducing agent reduces the two carbonyl groups of the lactam to methylene groups, yielding the saturated 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine core. The choice of a powerful reductant like LiAlH₄ is necessary to achieve the complete reduction of both amide carbonyls.
Step 3: Salt Formation (Salification)
-
Reactants: 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine and a hydrochloric acid source (e.g., dry hydrogen chloride gas or HCl in a solvent like methanol or ether).[6]
-
Procedure: The free base from Step 2 is dissolved in a solvent like methanol, cooled to 0°C, and treated with the HCl source until saturation. The reaction is stirred, and the solvent is concentrated to yield the hydrochloride salt.
-
Causality: This is an acid-base reaction where the basic nitrogen atoms of the pyrrolopyridine core are protonated by HCl. This forms the hydrochloride salt, which typically exhibits higher crystallinity, stability, and aqueous solubility than the free base, making it ideal for pharmaceutical formulation.
Section 3: Pharmacological Landscape and Therapeutic Potential
The true power of the dihydropyrrolopyridine scaffold and its analogs lies in their broad and potent biological activities across numerous disease areas.[7]
Broad-Spectrum Applications: A Tabular Summary
The various isomers of the pyrrolopyridine core have been successfully employed as foundational scaffolds for inhibitors of diverse and critical drug targets.
| Therapeutic Area | Target / Mechanism | Pyrrolopyridine Isomer | Key Findings |
| Oncology | Dual PARP / NAMPT Inhibition | 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine | Potent dual inhibitor with nanomolar efficacy in BRCA wild-type triple-negative breast cancer cells.[8] |
| Oncology | Hematopoietic Progenitor Kinase 1 (HPK1) | 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one | Development of inhibitors for cancer immunotherapy.[9] |
| Oncology | FMS Kinase (CSF-1R) | Pyrrolo[3,2-c]pyridine | Potent and selective inhibitors with anti-proliferative activity in ovarian, prostate, and breast cancer cell lines.[10] |
| Oncology | TNIK (TRAF2 and NCK-interacting kinase) | 1H-pyrrolo[2,3-b]pyridine | Discovery of potent TNIK inhibitors with IC₅₀ values < 1 nM for colorectal cancer.[11] |
| Epigenetics | Lysine-Specific Demethylase 1 (LSD1) | Pyrrolo[2,3-c]pyridine | A new class of potent and reversible LSD1 inhibitors for cancer treatment.[12] |
| Virology | HIV-1 Integrase | 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine | Derivatives show significant anti-HIV-1 activity, with some retaining potency against raltegravir-resistant mutants.[7][13] |
| Infectious Disease | Enoyl-acyl carrier protein reductase (InhA) | 1-Phenyl-pyrrolo[3,4-c]pyridine-3-one | Active against Mycobacterium tuberculosis by inhibiting a key enzyme in mycolic acid synthesis.[7] |
| CNS Disorders | Sedative and Analgesic Activity | 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione | Derivatives demonstrate significant sedative and analgesic effects in animal models.[7] |
Mechanism of Action: Case Study in Oncology - Dual PARP/NAMPT Inhibition
A groundbreaking application of the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold is in the development of dual inhibitors of Poly(ADP-ribose) polymerase (PARP) and Nicotinamide phosphoribosyltransferase (NAMPT).[8] This strategy is designed to attack cancer on two fronts: inducing DNA damage while simultaneously blocking the energy metabolism required for repair.
-
PARP Inhibition: PARP inhibitors trap the PARP enzyme on DNA, leading to the accumulation of single-strand breaks which collapse replication forks into toxic double-strand breaks. In tumors with deficient homologous recombination (HR) repair, this is synthetically lethal.
-
NAMPT Inhibition: NAMPT is the rate-limiting enzyme in the NAD⁺ salvage pathway, which is critical for cellular energy (ATP) production and is upregulated in many cancers. Inhibiting NAMPT depletes NAD⁺ and ATP, crippling the cell's ability to repair DNA damage and perform other vital functions.
A lead compound, 10n , which incorporates the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold, demonstrated potent dual inhibition (PARP1 IC₅₀ = 1.2 nM; NAMPT IC₅₀ = 6.7 nM).[8] Mechanistically, this dual action disrupts HR repair, causes an accumulation of DNA damage, and ultimately induces apoptosis, showing excellent in vivo efficacy in xenograft models.[8]
Section 4: Analytical Characterization and Quality Control
Rigorous characterization is essential to confirm the identity, purity, and stability of any new chemical entity. For 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine derivatives, a standard suite of analytical techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The number of signals, their chemical shifts, splitting patterns, and integration values provide a detailed map of the proton and carbon framework, confirming the successful synthesis and regiochemistry.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition with high accuracy.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for assessing the purity of the final compound. By using a calibrated detector (e.g., UV), the percentage purity can be accurately determined, ensuring that the sample is free of starting materials, byproducts, or other impurities.
| Technique | Purpose | Representative Data |
| ¹H NMR | Structural elucidation of proton environment | Chemical shift (δ, ppm), multiplicity (s, d, t, m), coupling constant (J, Hz), integration |
| ¹³C NMR | Structural elucidation of carbon backbone | Chemical shift (δ, ppm) for each unique carbon atom |
| HRMS | Confirmation of elemental composition | [M+H]⁺ calculated and found values, matching to < 5 ppm error |
| HPLC | Purity assessment | Retention time (t_R), peak area percentage at a specific wavelength (e.g., 254 nm) |
Section 5: Future Directions and Expert Insights
The dihydropyrrolopyridine scaffold is far from fully exploited. As a saturated, three-dimensional pharmacophore, it offers distinct advantages over its flat, aromatic counterparts for accessing complex binding sites.
-
Exploring New Isomeric Scaffolds: While the 6- and 7-azaindole series are well-represented in the literature, the 4- and 5-azaindole analogs remain less explored and represent a significant opportunity for discovering compounds with novel biological activities and intellectual property.[5]
-
Tackling "Undruggable" Targets: The unique stereoelectronic properties of these scaffolds may enable the design of inhibitors for challenging targets, such as protein-protein interactions, that have been difficult to address with traditional small molecules.
-
Bioisosteric Replacement in Known Drugs: A key strategy for lead optimization involves replacing existing core structures (e.g., an indole or quinoline) in a known drug with a dihydropyrrolopyridine core. This can lead to improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties, enhanced potency, or a novel patent position. The development of NAMPT inhibitors by replacing a problematic imidazopyridine core with the dihydropyrrolopyridine scaffold to improve solubility and reduce toxicity is a prime example of this strategy's success.[8][14]
Section 6: Conclusion
The 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine core and its broader family of analogs represent a validated and highly versatile platform for modern drug discovery. Their utility as bioisosteres for natural pharmacophores, combined with the ability to fine-tune physicochemical properties, has led to their successful application in developing potent and selective modulators for a wide range of therapeutic targets. From oncology and virology to CNS disorders, these scaffolds continue to provide a rich starting point for the design of next-generation therapeutics. The detailed synthetic and mechanistic knowledge presented in this guide serves as a foundational resource for researchers dedicated to leveraging this powerful chemical framework to address unmet medical needs.
Section 7: References
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The Strategic Role of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine Hydrochloride in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Preamble: Unveiling the Potential of a Privileged Scaffold
In the landscape of contemporary medicinal chemistry, the pyrrolopyridine core, particularly the 6-azaindole isomer, has emerged as a "privileged scaffold."[1][2] This structural motif is frequently incorporated into novel therapeutic agents due to its ability to mimic the endogenous purine base, enabling interactions with a wide array of biological targets. While direct, extensive biological activity data for 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride (CAS: 1610028-39-1) is not extensively documented in public literature, its profound importance lies in its role as a key synthetic intermediate and a foundational building block for a multitude of potent and selective bioactive molecules.[3][4][5][6] This guide elucidates the biological significance of this scaffold by examining the activities of its derivatives, thereby providing a comprehensive understanding of its therapeutic potential.
The Pyrrolopyridine Core: A Versatile Pharmacophore
The pyrrolo[2,3-c]pyridine nucleus is a bioisostere of indole, and its derivatives have been successfully developed as inhibitors of various enzymes, particularly protein kinases, which are pivotal in signal transduction pathways regulating cell growth, differentiation, and survival.[2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer. The strategic derivatization of the 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting drug candidates.
Therapeutic Applications and Biological Activities of Derivatives
The true measure of the biological importance of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride is demonstrated through the pharmacological profiles of the molecules synthesized from it and its related isomers. Research has shown that derivatives of the broader pyrrolopyridine family exhibit a wide spectrum of biological activities, including but not limited to:
-
Anticancer Activity: Primarily through the inhibition of protein kinases.
-
Anti-inflammatory Effects: By targeting kinases involved in inflammatory signaling.
-
Antiviral Properties.
-
Antimycobacterial Activity.
-
Analgesic and Sedative Effects.
The following sections will delve into specific examples of how the strategic modification of the pyrrolopyridine scaffold leads to potent biological activity.
I. Inhibition of Protein Kinases in Oncology
The pyrrolopyridine scaffold has been extensively utilized in the design of inhibitors for several families of protein kinases implicated in cancer progression.
A. Fibroblast Growth Factor Receptor (FGFR) Inhibition
Abnormal activation of the FGFR signaling pathway is a known driver in various cancers. Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been developed as potent FGFR inhibitors.[7][8]
A notable example is compound 4h from a study on 1H-pyrrolo[2,3-b]pyridine derivatives, which demonstrated pan-FGFR inhibitory activity.[7]
| Compound | Target Kinase | IC50 (nM) |
| 4h | FGFR1 | 7 |
| FGFR2 | 9 | |
| FGFR3 | 25 | |
| FGFR4 | 712 | |
| Data sourced from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors.[7] |
The mechanism involves the compound binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream signaling molecules and inhibiting tumor cell proliferation and survival.[7]
B. FMS Kinase (CSF-1R) Inhibition
FMS kinase, or Colony-Stimulating Factor-1 Receptor (CSF-1R), is over-expressed in several cancer types and plays a role in inflammatory diseases.[9] A series of pyrrolo[3,2-c]pyridine derivatives were evaluated for their inhibitory effect against FMS kinase.[9]
Compound 1r from this series was identified as a potent and selective FMS kinase inhibitor, demonstrating significant anti-proliferative activity against various cancer cell lines.[9]
| Cell Line | Cancer Type | IC50 (µM) of Compound 1r |
| SKOV-3 | Ovarian | 0.15 |
| PC-3 | Prostate | 0.89 |
| MDA-MB-231 | Breast | 1.78 |
| Data from a study on pyrrolo[3,2-c]pyridine derivatives as FMS kinase inhibitors.[9] |
The inhibition of FMS kinase by these derivatives points to their potential as therapeutics for both cancer and inflammatory conditions like rheumatoid arthritis.[9]
C. Multi-Kinase Inhibition
The development of multi-targeted kinase inhibitors is a strategic approach in cancer therapy to overcome drug resistance. The pyrrolo[2,3-d]pyrimidine scaffold, a close relative of the topic compound's core, has been used to synthesize such inhibitors.[10][11]
For instance, certain novel pyrrolo[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against a panel of kinases including EGFR, Her2, VEGFR-2, and CDK2.[10][11]
II. Experimental Protocols: A Representative Synthetic Strategy
The utility of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride lies in its application in synthetic chemistry to build more complex, biologically active molecules. Below is a representative, generalized workflow for the derivatization of a pyrrolopyridine core to generate kinase inhibitors.
Workflow for Pyrrolopyridine Derivative Synthesis and Screening
Caption: Generalized workflow from the core scaffold to in vivo testing.
Step-by-Step Methodology for Synthesis (Illustrative)
-
Starting Material: 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride is neutralized to its free base.
-
N-Arylation: The pyrrole nitrogen is often arylated via a Buchwald-Hartwig or Ullmann condensation reaction with a suitable aryl halide. This step is crucial for introducing diversity and targeting specific pockets in the kinase active site.
-
Further Functionalization: The pyridine ring can be further functionalized, for example, through Suzuki or Stille coupling reactions to introduce additional substituents that can enhance potency and selectivity.
-
Purification: The crude product is purified using column chromatography.
-
Structural Verification: The final structure is confirmed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
The choice of reactants and reaction conditions is dictated by the desired final compound and the specific kinase being targeted.
III. Signaling Pathways Targeted by Pyrrolopyridine Derivatives
The anticancer effects of many pyrrolopyridine derivatives are a result of their ability to inhibit key signaling pathways that promote tumor growth and survival.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
Caption: Inhibition of the VEGFR-2 signaling pathway by a pyrrolopyridine derivative.
By inhibiting VEGFR-2, these compounds can effectively block the downstream signaling cascade, leading to a reduction in angiogenesis and tumor growth.
Conclusion and Future Perspectives
While 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride may not possess significant intrinsic biological activity, its role as a versatile and privileged scaffold in medicinal chemistry is indisputable. The vast body of research on its derivatives showcases a broad range of potent biological activities, particularly in the realm of kinase inhibition for cancer therapy. The continued exploration of new synthetic methodologies to derivatize this core will undoubtedly lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles. For researchers in drug discovery, this compound represents a valuable starting point for the rational design of next-generation targeted therapies.
References
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- Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (URL not available)
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - MDPI. [Link]
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- Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (URL not available)
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC. [Link]
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2,3-dihydro-1h-pyrrolo[3,4-c]pyridin-1-one derivatives as hpk1 inhibitors for the treatment of cancer - WIPO Patentscope. [Link]
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(PDF) Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. [Link]
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (URL not available)
- New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. (URL not available)
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. [Link]
- Application Notes and Protocols for the Synthesis of Bioactive Molecules from 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2 - Benchchem. (URL not available)
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC. [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. [Link]
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The Strategic Core: A Technical Guide to 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine Hydrochloride in Modern Drug Discovery
For the attention of researchers, scientists, and drug development professionals, this document serves as an in-depth technical guide to the synthesis, characterization, and therapeutic potential of the 6-azaindoline scaffold, exemplified by 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride. This guide is structured to provide not just procedural knowledge but also the strategic rationale behind the experimental choices, fostering a deeper understanding of this privileged heterocyclic motif in medicinal chemistry.
Introduction: The Rise of the Azaindoline Scaffold
The quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to explore a diverse chemical space. Among the myriad of heterocyclic systems, azaindoles, and their reduced counterparts, azaindolines, have emerged as "privileged structures."[1] The strategic incorporation of a nitrogen atom into the indole ring system can significantly modulate a molecule's physicochemical properties, such as aqueous solubility and its ability to form additional hydrogen bonds with biological targets.[1][2]
2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindoline, is a prominent member of this class. Its hydrochloride salt is a stable, crystalline solid, making it an ideal starting point for derivatization in drug discovery campaigns.[3] The 6-azaindoline core is a key component in a variety of biologically active molecules, demonstrating its versatility and importance in the development of next-generation therapeutics.[2][4]
Synthesis and Purification: From Aromatic Precursor to Saturated Core
The most common and efficient route to 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride involves the catalytic hydrogenation of its aromatic precursor, 1H-pyrrolo[2,3-c]pyridine (6-azaindole). This two-step conceptual workflow is outlined below.
Caption: Therapeutic landscape of 6-azaindoline derivatives.
Key Therapeutic Areas for 6-Azaindoline Derivatives:
-
Oncology: Derivatives of 6-azaindoline have shown potent inhibitory activity against various kinases implicated in cancer progression, such as Hematopoietic Progenitor Kinase 1 (HPK1) and Fibroblast Growth Factor Receptor (FGFR). [5][6]* Autoimmune and Inflammatory Diseases: The modulation of key signaling pathways in immune cells through kinase inhibition makes 6-azaindoline derivatives promising candidates for the treatment of autoimmune and inflammatory disorders. [2]* Neurological Disorders: The ability of certain azaindole derivatives to act as allosteric modulators of G-protein coupled receptors, such as the cannabinoid receptor 1 (CB1), opens avenues for their investigation in neurological conditions. [4]* Infectious Diseases: The azaindole scaffold has been incorporated into antiviral agents, demonstrating its utility in combating infectious diseases. [2] The favorable pharmacokinetic properties often associated with azaindole-containing compounds, including improved solubility and metabolic stability, further enhance their potential as drug candidates. [2][7]
Analytical Methods for Quality Control
Ensuring the purity and identity of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride is paramount for its application in research and development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary analytical techniques for this purpose. [8][9] General HPLC Method Outline:
-
Column: A reversed-phase column (e.g., C18) is typically suitable.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the pyridine ring shows strong absorbance (e.g., ~254 nm).
-
Quantification: Purity is determined by the area percentage of the main peak. An external or internal standard can be used for accurate concentration determination.
General GC-MS Method Outline:
-
Column: A capillary column with a suitable stationary phase (e.g., a non-polar or medium-polarity phase).
-
Carrier Gas: Helium is commonly used.
-
Injection: The sample is typically derivatized (e.g., silylated) to improve volatility and thermal stability before injection, or analyzed directly if sufficiently stable.
-
Detection: Mass spectrometry provides both qualitative (mass spectrum) and quantitative (peak area) information.
Method validation, including linearity, accuracy, precision, and limits of detection and quantification, is essential for reliable analysis.
Conclusion and Future Perspectives
2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride is a valuable and versatile building block in modern drug discovery. Its synthesis is accessible through well-established chemical transformations, and its structure offers multiple points for diversification. The proven success of the 6-azaindoline scaffold in generating potent and selective modulators of various biological targets, particularly kinases, underscores its strategic importance. As our understanding of disease biology deepens, the rational design of novel therapeutics based on this privileged core is poised to deliver the next generation of innovative medicines.
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Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit - ChemRxiv.
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Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC - PubMed Central.
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2,6-Bis(azaindole)pyridine: reactivity with iron(III) and copper(II) salts.
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2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride(1610028-39-1) 1 H NMR.
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Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A | Organic Letters - ACS Publications.
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2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine - PubChem.
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The Azaindole Framework in the Design of Kinase Inhibitors - PMC - PubMed Central.
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Catalytic Asymmetric Hydrogenation of 2,3,5-Trisubstituted Pyrroles - ACS Publications.
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Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement | Journal of Medicinal Chemistry - ACS Publications.
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2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride (1 x 5 g) | Reagentia.
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI.
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Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines.
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Hplc And Gc-Ms Analysis Of Bioactive Compounds In Embelia Tsjeriam-Cottam (Roem. & Schult.) A. Dc-A Threatened Species. - ijstr.
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC - PubMed Central.
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Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity | Journal of Medicinal Chemistry - ACS Publications.
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Navigating the Chemical Landscape: A Technical Guide to the Safe Handling of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Proactive Approach to Safety with Novel Compounds
As research and development in pharmaceuticals and life sciences continues to accelerate, scientists are increasingly working with novel chemical entities. 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride (CAS No. 1610028-39-1) represents one such compound, a heterocyclic amine that holds potential in various research applications. However, comprehensive safety data for this specific molecule is not yet widely available. In the absence of a dedicated Safety Data Sheet (SDS), a proactive and informed approach to safety is paramount.
This technical guide has been developed to provide researchers, scientists, and drug development professionals with a robust framework for the safe handling of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride. The information and protocols outlined herein are synthesized from the safety data of structurally similar compounds, including its isomers and related pyrrolopyridine derivatives. This guide is intended to be a living document, to be updated as more specific data becomes available.
Hazard Identification and Risk Assessment: An Analog-Based Approach
Given the absence of specific toxicological data for 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride, a conservative risk assessment based on its structural analogs is a prudent and necessary strategy. Analysis of the Safety Data Sheets for compounds such as 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride and 2-Methyl-1H-pyrrolo[2,3-b]pyridine suggests a consistent hazard profile for this class of chemicals.[1][2]
Anticipated GHS Hazard Classifications:
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |
These classifications are based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The corresponding pictograms that should be anticipated on any future labeling are illustrated below.
Anticipated GHS Pictogram for Analogs
Key Mechanistic Insights:
The anticipated hazards are consistent with the chemical nature of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride. As a hydrochloride salt of a heterocyclic amine, it is expected to be a solid at room temperature. The primary routes of exposure are likely to be inhalation of dust particles, ingestion, and dermal contact. The hydrochloride moiety can contribute to its irritant properties upon contact with moist tissues, such as the eyes, skin, and respiratory tract.
Prudent Practices for Handling and Storage: A Self-Validating System
A self-validating system of protocols is essential to ensure the safety of all laboratory personnel. The following procedures are based on best practices for handling potent, powdered chemical compounds.
2.1. Personal Protective Equipment (PPE): The First Line of Defense
A comprehensive PPE strategy is non-negotiable. The minimum required PPE when handling 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride includes:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[1][2]
-
Hand Protection: Chemically resistant gloves, such as nitrile, should be worn. Gloves must be inspected before use and disposed of properly after handling the compound.[2]
-
Body Protection: A laboratory coat is required. For larger quantities or when there is a risk of splashing, a chemical-resistant apron should also be worn.
-
Respiratory Protection: When handling the solid outside of a certified chemical fume hood or a ventilated balance enclosure, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is necessary to prevent inhalation of dust.[2]
2.2. Engineering Controls: Minimizing Exposure at the Source
Engineering controls are the most effective way to minimize exposure. All handling of powdered 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride should be conducted in a certified chemical fume hood or a ventilated balance enclosure.[1][2] This is critical to prevent the generation and inhalation of airborne dust.
2.3. Safe Handling Protocol: A Step-by-Step Workflow
The following workflow is designed to minimize the risk of exposure during the weighing and handling of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride.
Safe Weighing and Handling Workflow
2.4. Storage Requirements: Ensuring Stability and Safety
Proper storage is crucial for maintaining the integrity of the compound and preventing accidental exposure.
-
Container: Store in a tightly sealed, clearly labeled container.
-
Environment: Keep in a cool, dry, and well-ventilated area.[2]
-
Incompatibilities: Store away from strong oxidizing agents.[3][4]
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a rapid and informed response is critical.
3.1. First Aid Measures
The following first aid measures are based on the anticipated hazards and should be followed immediately after any exposure. Medical attention should always be sought.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Skin Contact | Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2] |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
3.2. Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Wearing appropriate PPE, carefully sweep up the spilled solid, avoiding the creation of dust.
-
Collect: Place the collected material into a sealed container for disposal.
-
Clean: Clean the spill area with a suitable solvent and decontaminate all surfaces.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Disposal Considerations: Responsible Stewardship
All waste containing 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste. Disposal should be carried out in accordance with all applicable federal, state, and local regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance on waste disposal procedures.
Conclusion: A Commitment to a Culture of Safety
The safe and responsible handling of novel chemical compounds like 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride is a cornerstone of scientific excellence. By adopting a proactive, analog-based approach to hazard assessment and implementing robust handling protocols, researchers can mitigate risks and foster a strong culture of safety in the laboratory. This guide provides a foundational framework for these efforts, and it is the responsibility of every scientist to remain vigilant, informed, and committed to the principles of chemical safety.
References
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2a biotech. (n.d.). 2,3-DIHYDRO-1H-PYRROLO[3,4-C]PYRIDINE HYDROCHLORIDE. Retrieved from [Link]
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ChemBK. (n.d.). 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride. Retrieved from [Link]
-
Xidian Experimental. (n.d.). 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride. Retrieved from [Link]
-
Angene Chemical. (2024). 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride Safety Data Sheet. Retrieved from [Link]
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Spectroscopic Characterization of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride
2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindoline, is a bicyclic heterocyclic compound that serves as a crucial building block in the synthesis of a wide range of biologically active molecules. Its rigid structure and the presence of nitrogen atoms in both the pyridine and pyrrolidine rings make it a valuable scaffold for designing compounds that can interact with various biological targets. The hydrochloride salt form enhances the compound's solubility and stability, making it suitable for pharmaceutical applications.
Derivatives of the pyrrolopyridine core have demonstrated a broad spectrum of pharmacological activities, including potential as anticancer and antiarthritic agents. Given its importance, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for quality control, reaction monitoring, and the rational design of new chemical entities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. For 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride, both ¹H and ¹³C NMR would provide unambiguous evidence for its constitution.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The hydrochloride form will likely lead to protonation of the pyridine nitrogen, influencing the chemical shifts of the adjacent protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-4 | ~8.0 - 8.2 | d | ~5-6 | Aromatic proton adjacent to the protonated pyridine nitrogen, significantly deshielded. |
| H-5 | ~7.0 - 7.2 | d | ~5-6 | Aromatic proton coupled to H-4. |
| H-7 | ~8.3 - 8.5 | s | - | Aromatic proton on the pyridine ring, deshielded by the adjacent nitrogen. |
| H-2 (CH₂) | ~3.6 - 3.8 | t | ~7-8 | Methylene group adjacent to the pyrrolidine nitrogen. |
| H-3 (CH₂) | ~3.1 - 3.3 | t | ~7-8 | Methylene group coupled to H-2. |
| N-H (pyrrole) | ~10.0 - 12.0 | br s | - | Broad singlet due to exchange and quadrupolar effects, deshielded. |
| N-H (pyridinium) | ~13.0 - 15.0 | br s | - | Very broad and deshielded signal for the proton on the pyridinium nitrogen. |
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will complement the proton data, providing information on the carbon framework.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~45 - 50 | Aliphatic carbon adjacent to nitrogen. |
| C-3 | ~25 - 30 | Aliphatic carbon. |
| C-3a | ~120 - 125 | Aromatic carbon at the ring junction. |
| C-4 | ~140 - 145 | Aromatic carbon adjacent to the pyridinium nitrogen. |
| C-5 | ~125 - 130 | Aromatic carbon. |
| C-7 | ~145 - 150 | Aromatic carbon adjacent to the pyridinium nitrogen. |
| C-7a | ~150 - 155 | Aromatic carbon at the ring junction, adjacent to the pyrrole nitrogen. |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.
-
2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons for unambiguous assignment.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Rationale |
| 3400 - 3200 | N-H stretch (pyrrole) | Characteristic stretching vibration of the N-H bond in the pyrrole ring. |
| 3100 - 3000 | Aromatic C-H stretch | Stretching vibrations of C-H bonds on the pyridine ring. |
| 2900 - 2800 | Aliphatic C-H stretch | Stretching vibrations of C-H bonds in the dihydro-pyrrole ring. |
| ~2700 - 2400 | N⁺-H stretch (pyridinium) | Broad absorption characteristic of the N⁺-H bond in the pyridinium hydrochloride. |
| 1620 - 1580 | C=N and C=C stretch | Aromatic ring stretching vibrations. |
| 1500 - 1400 | C-C stretch (in-ring) | Aromatic ring skeletal vibrations. |
| 1200 - 1000 | C-N stretch | Stretching vibrations of the C-N bonds in the pyrrolidine and pyridine rings. |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrum
Using a soft ionization technique like Electrospray Ionization (ESI), the primary observation would be the molecular ion of the free base.
-
Expected Molecular Ion (M+H)⁺: m/z ≈ 121.076
Predicted Fragmentation Pattern
Under higher energy conditions (e.g., Electron Ionization or Collision-Induced Dissociation), the molecule is expected to fragment in a predictable manner.
Caption: Predicted EI-MS fragmentation of the free base.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., ESI for molecular weight determination or EI for fragmentation analysis).
-
Data Acquisition:
-
ESI: Infuse the sample solution into the ESI source and acquire the spectrum in positive ion mode.
-
EI: Introduce the sample (if sufficiently volatile) into the EI source via a direct insertion probe or GC inlet.
-
Conclusion: A Predictive Framework for Spectroscopic Analysis
This technical guide provides a detailed, albeit predictive, overview of the spectroscopic data for 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride. The provided tables of expected chemical shifts, absorption bands, and fragmentation patterns, along with the outlined experimental protocols, offer a robust framework for researchers to acquire and interpret the spectroscopic data for this important heterocyclic compound. As a key building block in medicinal chemistry, the ability to confidently characterize 6-azaindoline and its derivatives is essential for advancing drug discovery efforts.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
-
PubChem. (n.d.). 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine. Retrieved from [Link][1]
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Methodological & Application
Application Note & Protocols: High-Purity Isolation of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine Hydrochloride
Introduction
2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine, a key aza-indole scaffold, is a pivotal structural motif in medicinal chemistry and drug development. Its hydrochloride salt is often the preferred form for handling, formulation, and preclinical studies due to improved stability and solubility. The efficacy and reproducibility of downstream applications, from biological screening to formulation, are critically dependent on the purity of this intermediate. Crude synthetic products, however, often contain a mixture of unreacted starting materials, reaction byproducts, isomers, and residual solvents that can confound experimental results.
This guide provides a comprehensive overview and detailed protocols for the purification of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride. We move beyond simple procedural lists to explain the underlying chemical principles, enabling researchers to adapt these methods to varying impurity profiles and scales. The core strategy involves a multi-step approach: purification of the more tractable free base followed by a final, purity-enhancing salt formation.
Analyte Profile: Physicochemical Properties
A thorough understanding of the compound's properties in both its free base and salt form is fundamental to designing an effective purification strategy. The conversion between these forms is the cornerstone of the methods described herein.
Table 1: Physicochemical Properties of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine and its Hydrochloride Salt
| Property | 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine (Free Base) | 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine HCl (Salt) | Data Source(s) |
| Molecular Formula | C₇H₈N₂ | C₇H₉ClN₂ | [1][2] |
| Molecular Weight | 120.15 g/mol | 156.61 g/mol | [1][2] |
| Appearance | Light yellow oil or low-melting solid | Solid | [3][4] |
| Polarity | Moderately Polar | Highly Polar | Inferred |
| Solubility (Organic) | Good solubility in DCM, EtOAc, MeOH, Acetone | Poor solubility in non-polar solvents (Hexanes, Ether) | Inferred |
| Solubility (Aqueous) | Sparingly soluble; pH-dependent | Generally soluble in water and polar protic solvents | Inferred |
| CAS Number | 760919-39-9 | 1610028-39-1 | [1][4] |
The Strategic Purification Workflow
Direct purification of the highly polar hydrochloride salt via standard silica gel chromatography can be challenging, often resulting in poor separation and significant product loss. A more robust and reliable strategy involves purifying the less polar free base first, followed by a carefully controlled salt formation that serves as a final crystallization-based purification step.
Figure 1: Recommended multi-step purification workflow.
Protocol 1: Flash Chromatography of the Free Base
Principle: Flash column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase. For nitrogen-containing heterocycles like this, the acidic nature of standard silica gel can cause peak tailing and potential degradation.[5] This protocol includes an optional step for silica deactivation to mitigate these effects.
Materials:
-
Crude 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine (as free base)
-
Silica Gel (230-400 mesh)
-
Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH)
-
Triethylamine (TEA) (Optional, for deactivation)
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Solvent System Selection (TLC Analysis):
-
Dissolve a small amount of the crude free base in DCM or EtOAc.
-
Spot on a TLC plate and elute with various solvent mixtures. A good starting point is a gradient of EtOAc in Hexanes or MeOH in DCM.[5]
-
Aim for a target Rf value of ~0.3 for the desired compound.
-
Expert Tip: If streaking is observed, add 0.5-1% TEA to the eluent system. This will compete for acidic sites on the silica, improving the peak shape of the basic analyte.
-
-
Stationary Phase Preparation (Slurry Packing):
-
Standard: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% EtOAc in Hexanes).
-
Optional Deactivation: For sensitive compounds, pre-treat the silica gel. Slurry the silica in the chosen eluent system containing 1% TEA, let it stand for 30 minutes, and then pack the column.[5]
-
-
Sample Loading:
-
Dissolve the crude free base in a minimal amount of DCM or the mobile phase.
-
Alternatively, for less soluble materials, perform a "dry load": dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure. Gently load the resulting free-flowing powder onto the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with the low-polarity solvent system determined by TLC.
-
Gradually increase the polarity of the mobile phase (gradient elution).
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified free base.
-
Table 2: Suggested Solvent Systems for Flash Chromatography
| Eluent System | Polarity | Typical Impurities Removed |
| Ethyl Acetate / Hexanes (Gradient) | Low to Medium | Non-polar byproducts, starting materials. |
| Methanol / DCM (Gradient) | Medium to High | More polar byproducts. |
| Acetone / DCM (Gradient) | Medium | Offers different selectivity from ester/alcohol systems.[6] |
| Add 0.5-1% Triethylamine to any system to reduce tailing. |
Protocol 2: Recrystallization
Principle: Recrystallization is a powerful technique that purifies compounds based on differences in solubility. The crude material is dissolved in a hot solvent, and as the solution cools, the desired compound selectively crystallizes out, leaving impurities behind in the solution. This can be used as an alternative to chromatography for the free base or as a final polishing step for the hydrochloride salt.
Materials:
-
Purified free base or crude hydrochloride salt
-
Various solvents for screening (e.g., Isopropanol (IPA), Ethanol (EtOH), Acetonitrile, Ethyl Acetate, Diethyl Ether)
Procedure:
-
Solvent Screening:
-
Place a small amount of the compound (~20 mg) in several test tubes.
-
Add a solvent dropwise at room temperature. A good solvent will dissolve the compound poorly or not at all.
-
Heat the mixture. A suitable solvent will fully dissolve the compound when hot.
-
Cool to room temperature and then in an ice bath. The desired outcome is the formation of high-quality crystals.
-
Often, a solvent/anti-solvent system is required (e.g., dissolve in hot IPA, add Ether until cloudy, then cool).
-
-
Recrystallization Protocol:
-
Dissolve the compound in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to form large crystals. Do not disturb the flask.
-
Once crystal growth appears complete, cool the flask in an ice bath for 30-60 minutes to maximize yield.
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals under high vacuum.
-
Protocol 3: Final Salt Formation and Isolation
Principle: This crucial step converts the purified free base into its stable hydrochloride salt. By performing this in a solvent where the salt has low solubility, the process acts as a highly selective precipitation/crystallization, effectively removing any remaining impurities that are soluble in the mother liquor.
Figure 2: Workflow for hydrochloride salt formation.
Procedure:
-
Dissolve the purified 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine free base in a suitable anhydrous solvent (e.g., Methanol, Ethanol, Diethyl Ether, or Ethyl Acetate). The choice of solvent can influence crystal form and final purity.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a stoichiometric amount (1.0-1.1 equivalents) of a solution of HCl (e.g., 2M HCl in Diethyl Ether, or 4M HCl in Dioxane). Alternatively, for larger scales, dry HCl gas can be bubbled through the solution until precipitation is complete.[7][8]
-
Stir the resulting slurry at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the filter cake with a cold, non-polar solvent like diethyl ether or hexanes to remove residual solvent and any non-salt impurities.
-
Dry the resulting solid under high vacuum to obtain the pure 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride.
Purity Verification and Troubleshooting
Final product analysis is non-negotiable for ensuring quality.
-
¹H NMR: Confirms the chemical structure and identifies any organic impurities or residual solvents.
-
LC-MS: Provides a quantitative measure of purity (e.g., >98% by UV) and confirms the molecular weight.
-
Melting Point: A sharp melting point range is indicative of high purity.
Table 3: Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield after Chromatography | Compound Streaking: Analyte is too polar for the eluent or is interacting strongly with silica. | Increase eluent polarity. Add a basic modifier like 0.5-1% triethylamine to the mobile phase to improve peak shape.[5] |
| Incomplete Elution: Compound remains on the column. | Flush the column with a very polar solvent system (e.g., 10-20% MeOH in DCM) at the end of the run. | |
| Persistent Impurities after Chromatography | Co-eluting Impurities: Impurity has a similar polarity to the product. | Try a different solvent system to alter selectivity (e.g., switch from EtOAc/Hexanes to Acetone/DCM). Consider a multi-step approach: chromatography followed by recrystallization.[5] |
| Oily Product after Salt Formation | Incomplete Precipitation or Impurities: Presence of impurities inhibiting crystallization. | Try a different solvent for the salt formation. Attempt to triturate the oil with a non-polar solvent like ether or pentane to induce solidification. |
| Difficulty with Recrystallization | Poor Solvent Choice: Compound is too soluble or insoluble. | Perform a thorough solvent screen. Use a solvent/anti-solvent system to carefully control solubility and induce crystallization.[5] |
References
-
PubChem Compound Summary for CID 18365378, 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine. National Center for Biotechnology Information. [Link]
- CN104230923A - Method for preparing 2,3-dihydro-1H-pyrrolo-[3,4-c] pyridine hydrochloride.
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. Molecules, 2022. [Link]
-
PubChem Compound Summary for CID 18953645, 2,3-Dihydro-1H-pyrrolo(3,4-c)pyridine--hydrogen chloride (1/1). National Center for Biotechnology Information. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 2021. [Link]
-
WO2020100027 - 2,3-DIHYDRO-1H-PYRROLO[3,4-C]PYRIDIN-1-ONE DERIVATIVES AS HPK1 INHIBITORS FOR THE TREATMENT OF CANCER. PATENTSCOPE. [Link]
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Paper Chromatography of Pyridine Derivatives. Nature, 1951. [Link]
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Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Med. Chem., 2021. [Link]
-
A novel convenient approach towards pyrrolo[1,2-b]pyridazines through a domino coupling-isomerization-condensation reaction. Organic & Biomolecular Chemistry, 2013. [Link]
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2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride. ChemSrc. [Link]
- WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 2022. [Link]
- CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride.
-
Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. Beilstein Journal of Organic Chemistry, 2018. [Link]
- WO2014189238A1 - Process for the preparation of pyrrolo[2,3-c]pyridine derivatives or pharmaceutically acceptable salts thereof.
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- 6. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Kinase Inhibitor Screening Using 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride
Introduction: The Promise of the 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine Scaffold in Kinase-Directed Drug Discovery
Protein kinases have emerged as one of the most critical classes of drug targets, particularly in oncology and immunology.[1] Their central role in cellular signaling pathways makes them prime candidates for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized cancer treatment, with numerous approved drugs demonstrating significant clinical benefit. A key strategy in the design of novel kinase inhibitors is the use of "privileged scaffolds," core molecular structures that are known to bind to the ATP-binding site of kinases.[2][3]
The pyrrolopyrimidine core and its isomers, such as the pyrrolo[2,3-c]pyridine scaffold, are recognized as valuable starting points for the development of kinase inhibitors.[3][4] These bicyclic heterocycles mimic the purine ring of ATP, allowing them to effectively compete for the kinase active site.[4] This application note focuses on the utility of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride as a foundational scaffold for the generation of kinase inhibitor libraries and provides detailed protocols for screening these libraries against a panel of relevant kinases.
Derivatives of the broader pyrrolopyridine class have demonstrated potent inhibitory activity against a range of kinases implicated in cancer and inflammatory diseases, including FMS-like tyrosine kinase 3 (FMS), TRAF2- and NCK-interacting kinase (TNIK), Cyclin-Dependent Kinase 8 (CDK8), Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (Her2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[5][6][7] This document will guide researchers through the process of utilizing a library of compounds derived from the 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine scaffold in robust biochemical and cell-based screening assays to identify novel and selective kinase inhibitors.
Biochemical Screening Assays: The First Line of Inquiry
Biochemical assays are the cornerstone of initial kinase inhibitor screening, providing a direct measure of a compound's ability to inhibit the enzymatic activity of a purified kinase. These assays are typically performed in a high-throughput format, allowing for the rapid screening of large compound libraries.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are a popular choice for kinase screening due to their homogeneous format, high sensitivity, and low background interference.[8] The principle involves the transfer of energy from a donor fluorophore (e.g., Europium cryptate) to an acceptor fluorophore (e.g., XL665) when they are in close proximity.
Principle of the TR-FRET Kinase Assay:
In a typical TR-FRET kinase assay, a biotinylated substrate peptide and a phospho-specific antibody labeled with a donor fluorophore are used. The kinase phosphorylates the substrate, creating a binding site for the antibody. A streptavidin-labeled acceptor fluorophore then binds to the biotinylated substrate. This brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal that is proportional to the kinase activity. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
Experimental Workflow for a TR-FRET Kinase Assay:
Caption: Workflow for a typical TR-FRET kinase inhibitor screening assay.
Detailed Protocol for TR-FRET Kinase Assay (384-well format):
-
Reagent Preparation:
-
Prepare 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the kinase to a 2X working concentration in 1X Kinase Buffer. The optimal concentration should be determined empirically by performing a kinase titration to find the EC₅₀ or EC₈₀ value.[9][10]
-
Prepare a 2X substrate/ATP mixture in 1X Kinase Buffer. The substrate concentration is typically at its Kₘ, and the ATP concentration is also often at its Kₘ to allow for the detection of both ATP-competitive and non-competitive inhibitors.
-
Prepare a 2X detection mix containing the europium-labeled phospho-specific antibody and streptavidin-XL665 in a detection buffer (e.g., TR-FRET dilution buffer with EDTA to stop the reaction).
-
-
Kinase Reaction:
-
Dispense 5 µL of the test compounds (diluted in 1X Kinase Buffer) or controls (DMSO for no inhibition, and a known inhibitor for maximal inhibition) into the wells of a 384-well plate.
-
Add 5 µL of the 2X kinase solution to each well.
-
Gently mix and pre-incubate for 15-30 minutes at room temperature to allow the compounds to bind to the kinase.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP mixture to each well.
-
Incubate the plate for 60-120 minutes at room temperature. The optimal incubation time should be determined during assay development to ensure the reaction is in the linear range.
-
-
Detection:
-
Stop the reaction and initiate detection by adding 20 µL of the 2X detection mix to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the data to the controls (% inhibition).
-
Plot the % inhibition versus the compound concentration to determine the IC₅₀ value for active compounds.
-
Fluorescence Polarization (FP) Assay
FP assays are another homogeneous method well-suited for high-throughput screening.[11] They measure the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[11]
Principle of the FP Kinase Assay:
In a competitive FP kinase assay, a fluorescently labeled tracer (a small molecule that binds to the kinase's active site) is used. When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer is bound to the much larger kinase enzyme, its rotation is slowed, leading to high fluorescence polarization. Test compounds that bind to the kinase's active site will displace the tracer, causing a decrease in the fluorescence polarization signal.
Experimental Workflow for a Fluorescence Polarization (FP) Kinase Assay:
Caption: Workflow for a NanoBRET™ target engagement assay to assess kinase inhibitor binding in live cells.
Detailed Protocol for NanoBRET™ Target Engagement Assay (96-well format):
-
Cell Preparation:
-
Transiently transfect a suitable cell line (e.g., HEK293T) with a vector encoding the target kinase fused to NanoLuc® luciferase.
-
24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM® I Reduced Serum Medium.
-
Plate the cells in a 96-well white assay plate.
-
-
Target Engagement Assay:
-
Prepare serial dilutions of the test compounds.
-
Add the test compounds to the plated cells.
-
Immediately add the NanoBRET™ tracer at its predetermined optimal concentration.
-
Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
-
Detection:
-
Prepare the NanoLuc® substrate solution according to the manufacturer's instructions.
-
Add the substrate solution to the wells.
-
Read the plate within 10 minutes on a luminometer capable of measuring filtered luminescence at 450 nm (donor) and >600 nm (acceptor).
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the data and plot the BRET ratio against the compound concentration to determine the cellular IC₅₀ value.
-
Data Analysis and Hit Validation: From Raw Data to Confirmed Hits
High-throughput screening generates a large amount of data that requires careful analysis to identify true hits and eliminate false positives.
Primary Data Analysis and Hit Identification:
-
Quality Control: Assess the quality of the screen by calculating the Z'-factor and signal-to-background ratio for each assay plate. A Z'-factor > 0.5 is generally considered acceptable for a robust assay. [12]2. Normalization: Normalize the raw data to the plate controls (e.g., % inhibition relative to DMSO and a known inhibitor).
-
Hit Selection: Define a hit threshold based on the desired level of activity (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
Hit Confirmation and Validation Workflow:
Caption: A tiered workflow for hit validation and characterization in a kinase inhibitor screening campaign.
-
Hit Confirmation: Re-test the initial hits in the primary assay to confirm their activity.
-
Dose-Response Analysis: Generate full dose-response curves for the confirmed hits to determine their potency (IC₅₀).
-
Orthogonal Assays: Test the confirmed hits in an orthogonal biochemical assay that uses a different detection technology to rule out assay-specific artifacts. [13]4. Cellular Activity: Confirm target engagement and functional activity in a cellular context using assays like the NanoBRET™ Target Engagement assay or by assessing the phosphorylation of a downstream substrate via Western blotting. [11]5. Selectivity Profiling: Screen the most promising hits against a panel of other kinases to determine their selectivity profile. [14]This is a critical step to identify compounds with a desirable therapeutic window and to minimize off-target effects. [14]
Understanding the Biological Context: Example Signaling Pathway
To effectively design and interpret kinase inhibitor screens, it is essential to understand the biological pathways in which the target kinases operate. The following diagram illustrates a simplified signaling pathway for TNIK, a kinase that has been identified as a target for pyrrolopyridine-based inhibitors and is implicated in Wnt signaling and cancer progression. [7] TNIK Signaling Pathway:
Caption: A simplified representation of the Wnt/β-catenin signaling pathway highlighting the role of TNIK.
In the canonical Wnt signaling pathway, the binding of Wnt ligands to Frizzled receptors and LRP co-receptors leads to the inhibition of the "destruction complex." [6]This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a co-activator for TCF/LEF transcription factors to drive the expression of target genes involved in cell proliferation and survival. [6]TNIK is a key component of this pathway, as it phosphorylates TCF4, a member of the TCF/LEF family, which is essential for the transcriptional activation of Wnt target genes. [15]Therefore, inhibitors of TNIK, potentially derived from the 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine scaffold, could block this signaling cascade and represent a promising therapeutic strategy for cancers driven by aberrant Wnt signaling. [7]
Conclusion
The 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride scaffold represents a valuable starting point for the discovery of novel kinase inhibitors. By employing a systematic screening cascade that begins with robust biochemical assays, such as TR-FRET and FP, and progresses to physiologically relevant cell-based assays like NanoBRET™, researchers can efficiently identify and characterize potent and selective inhibitors. A thorough data analysis and hit validation workflow is critical to ensure the quality of the lead compounds. Understanding the underlying biology of the targeted kinases will further guide the development of these compounds into potential therapeutics.
References
- El-Sayed, M. T., et al. (2020). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1296-1307.
- Identification of a Novel Protein Kinase A Inhibitor by Bioluminescence-Based Screening. SLAS Discovery, 22(5), 529-537.
- Manasa, K., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 148, 107586.
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Acta Pharmaceutica Sinica B, 12(1), 1-22.
- Adel, M., et al. (2018). Pyrrolopyrimidine, A Multifaceted Scaffold in Cancer Targeted Therapy. Drug Research, 68(9), 485-498.
- How to measure Kinase activity with HTRF™ KinEASE™ assay kit. (2023, June 11). Revvity. [Video]. YouTube.
- Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Assay and Drug Development Technologies, 15(8), 348-360.
- HTRF® Kinase Assay Protocol.
- Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience.
- Alanazi, M. M., et al. (2023). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Journal of Molecular Structure, 1272, 134177.
- NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol.
- LanthaScreen® Kinase Activity Assays. Thermo Fisher Scientific - US.
- High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE, 4(11), e7852.
- Optimization of a LanthaScreen Kinase assay for cRAF. Thermo Fisher Scientific.
- Development of cell-based high throughput luminescence assay for drug discovery in inhibiting OCT4/DNA-PKcs and OCT4–MK2 interactions. Scientific Reports, 10(1), 1-13.
- FP & TR-FRET Kinase Assays with Autom
- Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accur
- A pragmatic approach to hit validation following biochemical high-throughput screening. SLAS Discovery, 23(3), 203-214.
- von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem, 6(3), 481-490.
- Cell-based test for kinase inhibitors. INiTS.
- NanoBRET™ Target Engagement Intracellular Kinase Assay, Nonbinding Surface Format Technical Manual.
- CDK8 Gene - Ma'ayan Lab – Comput
- Efficient Hit-to-Lead Searching of Kinase Inhibitor Chemical Space via Computational Fragment Merging.
- Application Notes and Protocols for Fluorescence Polarization (FP) Assay in PDE10A Inhibitor Screening. Benchchem.
- Yang, S., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749.
- Analysis of HTS d
- A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Molecular Biology of the Cell, 28(20), 2621-2635.
- Instruction manual ARC-Lum Protein Kinase Assay Kit. ARCINOVA.
- SciLifeLab & KNIME Help Labs Asses Raw Data
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- CDK Signaling Pathway.
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In Vivo Study Designs for 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine Hydrochloride Models
An Application Guide for Preclinical Research:
Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies using models involving 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride and its derivatives. The pyrrolopyridine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors targeting critical pathways in oncology and other diseases.[1][2] This guide moves beyond rote protocol listing to explain the causality behind experimental choices, ensuring scientific rigor and the generation of reproducible, trustworthy data. We will cover foundational principles of preclinical study design, detailed protocols for pharmacokinetic and efficacy evaluation in oncology models, and expert insights into data interpretation and troubleshooting.
Scientific Rationale & Mechanistic Landscape
The 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine core is an aza-analogue of isoindoline, a versatile scaffold frequently employed in the development of targeted therapies. Its derivatives have been successfully developed as potent inhibitors of various protein kinases, which are critical regulators of cellular processes like growth, proliferation, and survival.[1][2] Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[3]
Notably, derivatives of the closely related pyrrolopyridine systems have shown potent in vivo activity as inhibitors of key oncogenic targets, including:
-
Poly (ADP-ribose) polymerase (PARP) and Nicotinamide phosphoribosyltransferase (NAMPT): Dual inhibitors have demonstrated robust antitumor efficacy in breast cancer xenograft models.[4][5]
-
Ataxia-Telangiectasia Mutated (ATM) Kinase: Selective inhibitors act as chemosensitizers, demonstrating synergistic antitumor effects with agents like irinotecan in colorectal cancer xenograft models.[6]
-
FMS Kinase (CSF-1R): Inhibition of this receptor tyrosine kinase is a promising strategy for cancers where tumor-associated macrophages play a key role.[7]
The hydrochloride salt form of these compounds is typically used to improve aqueous solubility and facilitate formulation for in vivo administration.[4]
The general mechanism for a pyrrolopyridine-based kinase inhibitor involves competitive binding at the ATP-binding pocket of the target kinase. This action prevents the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascade that promotes cancer cell proliferation and survival.
Caption: General signaling pathway of a pyrrolopyridine-based kinase inhibitor.
Foundational Principles of Preclinical In Vivo Study Design
A well-designed study is crucial for generating reliable and reproducible results, forming the bedrock of a successful drug development program.[8][9] Poorly designed experiments can lead to wasted resources and ethically questionable animal use.[10]
The Research Framework: Hypothesis, Objectives, and Endpoints
-
Hypothesis: State a clear, testable hypothesis. For example: "Administration of Compound X (a 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine derivative) will inhibit tumor growth in a human colorectal cancer (HCT116) xenograft mouse model."
-
Primary Objective: Define the main goal. This is often to assess the anti-tumor efficacy or determine the pharmacokinetic profile. The primary goals of preclinical safety evaluation are to identify an initial safe dose, potential target organs for toxicity, and safety parameters for clinical monitoring.[11]
-
Endpoints: These are the measurements taken to assess the outcome.[10]
-
Efficacy Endpoints: Tumor volume (e.g., measured by calipers), tumor weight at necropsy, survival, inhibition of lung metastasis.[4][6]
-
Pharmacokinetic (PK) Endpoints: Maximum plasma concentration (Cmax), time to Cmax (Tmax), half-life (T½), Area Under the Curve (AUC).[4]
-
Safety/Tolerability Endpoints: Body weight changes, clinical signs of distress (e.g., altered posture, rough coat), mortality.
-
Ethical Considerations and The 3Rs
All animal studies must be conducted under an approved institutional animal care and use committee (IACUC) protocol. The "3Rs" principle is a mandatory ethical framework.[12]
-
Replacement: Where possible, use non-animal methods (e.g., in vitro 3D cell cultures). In vivo studies should only be performed when necessary to understand systemic effects.[12]
-
Reduction: Use the minimum number of animals necessary to obtain statistically significant results. This requires a proper sample size calculation.[12]
-
Refinement: Minimize any potential pain, suffering, or distress. This includes using appropriate anesthesia/analgesia, defining humane endpoints, and ensuring proper housing and care.[12]
Animal Model Selection
The choice of animal model is critical and depends on the study's objective. A thorough literature review is the first step to identify the best model for the proposed investigation.[8][9]
-
Species: Immunodeficient mice (e.g., Nude, SCID, NSG) are standard for human tumor cell line xenograft studies, as they prevent rejection of the human cells. Syngeneic models (implanting murine tumor cells into immunocompetent mice) are used to study interactions with the immune system.[4]
-
Tumor Model:
-
Subcutaneous Xenografts: The most common model for initial efficacy screening. Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, HCT116 for colon cancer) are injected subcutaneously.[4][6]
-
Orthotopic Models: Tumor cells are implanted into the organ of origin (e.g., prostate cancer cells into the prostate). These models better recapitulate the tumor microenvironment.
-
Metastatic Models: Cells are often injected intravenously (e.g., via the tail vein) to model metastasis, as demonstrated with 4T1 cells for lung metastasis.[4]
-
Detailed Experimental Protocols
The following protocols are generalized templates. It is imperative to adapt them to the specific compound, animal model, and institutional guidelines. A pilot study may be necessary to refine procedures, especially if no established method exists.[8][9]
Protocol 1: Pharmacokinetic (PK) Study in Mice
Objective: To determine the key pharmacokinetic parameters of a 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine derivative following a single administration.
Materials:
-
Test Compound (hydrochloride salt form recommended)
-
Vehicle (e.g., 0.5% HPMC, 5% DMSO in saline; vehicle must be optimized for solubility and tolerability)
-
Male ICR or C57BL/6 mice (8-10 weeks old)
-
Dosing syringes and needles (appropriate gauge for the route of administration)
-
Blood collection tubes (e.g., K2-EDTA coated)
-
Centrifuge, pipettes, storage vials
-
LC-MS/MS system for bioanalysis
Procedure:
-
Acclimatization: Acclimate animals to the facility for at least one week before the study.
-
Dose Formulation: Prepare the dosing solution on the day of the experiment. The hydrochloride salt form can enhance solubility.[4] For example, dissolve the compound in the vehicle to a final concentration for a 5 mg/kg dose at a volume of 10 mL/kg.
-
Animal Dosing:
-
Weigh each animal immediately before dosing.
-
Administer a single dose of the compound via the intended clinical route (e.g., intraperitoneal (IP), oral gavage (PO), or intravenous (IV)). A recent study successfully used a 5 mg/kg IP administration for a similar compound.[4]
-
Include a satellite group for observation of any acute toxicity.
-
-
Blood Sampling:
-
Collect blood samples (e.g., ~50-100 µL) from a cohort of animals at specified time points. A typical series might be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Use a sparse sampling design where each animal is bled only 2-3 times to minimize stress and blood loss.
-
-
Plasma Preparation:
-
Immediately place blood samples into K2-EDTA tubes on ice.
-
Centrifuge at ~2000 x g for 15 minutes at 4°C to separate plasma.
-
Harvest the plasma supernatant and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters from the plasma concentration-time curve.
-
Data Presentation: Example PK Parameters
| Parameter | Description | Example Value (from Ref.[4]) |
|---|---|---|
| Tmax (h) | Time to reach maximum concentration | 0.333 |
| Cmax (ng/mL) | Maximum observed plasma concentration | 941 |
| T½ (h) | Elimination half-life | 4.20 |
| AUC₀₋∞ (h*ng/mL) | Area under the curve from time 0 to infinity | 1988 |
Note: These values are for a specific derivative and will vary.
Protocol 2: Subcutaneous Xenograft Tumor Model for Efficacy Evaluation
Objective: To evaluate the anti-tumor efficacy of a 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine derivative in an immunodeficient mouse model bearing human tumor xenografts.
Caption: Standard workflow for a subcutaneous xenograft efficacy study.
Materials:
-
Cell culture medium and reagents
-
Matrigel (optional, can improve tumor take-rate)
-
Immunodeficient mice (e.g., Athymic Nude, 6-8 weeks old)
-
Test Compound and Vehicle
-
Digital calipers
-
Analytical balance
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend cells in sterile PBS or medium, often mixed 1:1 with Matrigel, to a concentration of ~5-10 x 10⁷ cells/mL.
-
Inject 100 µL of the cell suspension (~5-10 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth and Staging:
-
Monitor animals 2-3 times per week for tumor growth.
-
Measure tumors using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Once tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (e.g., n=8-10 per group) ensuring similar mean tumor volumes across groups.
-
-
Treatment Groups:
-
Group 1: Vehicle Control: Administered with the same vehicle used for the test compound.
-
Group 2: Test Compound (Dose 1): e.g., 25 mg/kg.
-
Group 3: Test Compound (Dose 2): e.g., 50 mg/kg.
-
(Optional) Group 4: Positive Control: A standard-of-care agent for the specific cancer type.
-
-
Drug Administration and Monitoring:
-
Administer the vehicle or compound according to the planned schedule (e.g., once daily (QD) or twice daily (BID) via oral gavage) for a set duration (e.g., 21-28 days).
-
Measure tumor volumes and body weights 2-3 times per week. Body weight is a key indicator of systemic toxicity.
-
Monitor animals daily for any clinical signs of distress.
-
-
Study Termination and Endpoint Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined size (~1500-2000 mm³) or after the fixed treatment duration.
-
At termination, euthanize animals according to approved IACUC protocol.
-
Excise tumors, weigh them, and collect tissues for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Calculate the percent Tumor Growth Inhibition (% TGI) for each treatment group relative to the vehicle control group.
-
% TGI = [1 - (ΔT / ΔC)] x 100 , where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
-
Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine if the differences between groups are statistically significant.
-
References
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National Centre for the Replacement, Refinement & Reduction of Animals in Research. (n.d.). General Principles of Preclinical Study Design. NC3Rs. [Link]
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Coronel, M. M., et al. (2023). Designing an In Vivo Preclinical Research Study. MDPI. [Link]
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Coronel, M. M., et al. (2023). Designing an In Vivo Preclinical Research Study. Preprints.org. [Link]
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BioBoston Consulting. (2025). Best Practices For Preclinical Animal Testing. [Link]
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Food and Drug Administration (FDA). (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]
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Watterson, D. M., et al. (2013). Development of Novel In Vivo Chemical Probes to Address CNS Protein Kinase Involvement in Synaptic Dysfunction. PLOS ONE. [Link]
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Watterson, D. M., et al. (2013). Development of Novel In Vivo Chemical Probes to Address CNS Protein Kinase Involvement in Synaptic Dysfunction. ResearchGate. [Link]
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Wang, Z., et al. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Experimental and Translational Stroke Medicine. [Link]
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Lau, T., et al. (2024). High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. Journal of Medicinal Chemistry. [Link]
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Głowacka, J., & Siwek, A. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]
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Głowacka, J., & Siwek, A. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. [Link]
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Wang, Y., et al. (2026). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry. [Link]
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Li, J., et al. (2025). Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]
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Wang, Z., et al. (2025). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Open Exploration Publishing. [Link]
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Lee, K., et al. (2010). Novel 1H-pyrrolo[2,3-c]pyridines as acid pump antagonists (APAs). Bioorganic & Medicinal Chemistry Letters. [Link]
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Wang, Y., et al. (2025). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer. American Chemical Society. [Link]
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Inaba, K., et al. (2012). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Bioorganic & Medicinal Chemistry. [Link]
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Zheng, C., et al. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ResearchGate. [Link]
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Li, J., et al. (2025). Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Semantic Scholar. [Link]
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Wang, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. [Link]
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O'Connell, J., et al. (2014). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC. [Link]
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PubChem. (n.d.). 2,3-Dihydro-1H-pyrrolo(3,4-c)pyridine--hydrogen chloride (1/1). [Link]
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PubChem. (n.d.). 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine. [Link]
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El-Damasy, D., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Tropical Journal of Pharmaceutical Research. [Link]
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Application Notes & Protocols: Characterizing the Activity of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine Hydrochloride Derivatives Using Cell-Based Assays
Introduction: A Privileged Scaffold for Kinase Inhibition
The 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine core is recognized in medicinal chemistry as a "privileged scaffold".[1][2][3] This term describes molecular frameworks that can serve as ligands for a diverse array of biological targets, providing a robust starting point for drug discovery.[4][5] For the purposes of this guide, we will focus on a hypothetical derivative, designated PYR-23C-HCl , which has been designed to selectively inhibit the Janus Kinase (JAK) family of enzymes.
The JAK-STAT signaling pathway is a critical intracellular cascade that transduces signals from numerous cytokines and growth factors, playing a pivotal role in immunity, cell proliferation, and inflammation.[6][7][8][9] Dysregulation of this pathway is implicated in a variety of autoimmune diseases and cancers, making JAKs significant therapeutic targets.[10][11] This document provides a comprehensive suite of cell-based assay protocols designed to characterize the activity of novel compounds based on the 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine scaffold, using our hypothetical JAK inhibitor, PYR-23C-HCl, as a working example.
The following protocols will guide researchers through a logical workflow, from confirming on-target engagement within the cell to assessing downstream functional consequences and potential cytotoxicity.
The JAK-STAT Signaling Pathway: A Brief Overview
The canonical JAK-STAT pathway is initiated when a cytokine binds to its corresponding transmembrane receptor.[10] This binding event brings the receptor-associated JAKs into close proximity, leading to their trans-activation via autophosphorylation.[6] Activated JAKs then phosphorylate tyrosine residues on the receptor's cytoplasmic tail, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[7][9] Once recruited, STATs are themselves phosphorylated by JAKs, causing them to dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes.[10]
Caption: The canonical JAK-STAT signaling pathway and point of inhibition.
Part 1: Primary Target Engagement - Phospho-STAT Flow Cytometry Assay
Scientific Rationale: The most direct way to confirm that PYR-23C-HCl inhibits JAK activity in a cellular context is to measure the phosphorylation of its immediate downstream substrate, STAT.[12][13] Phospho-flow cytometry is a powerful technique that allows for the quantification of specific intracellular phosphorylated proteins on a single-cell basis.[14][15][16] This assay will determine the concentration-dependent inhibitory effect of PYR-23C-HCl on cytokine-induced STAT phosphorylation.
Experimental Workflow: Phospho-STAT Assay
Caption: Workflow for the phospho-STAT (pSTAT) flow cytometry assay.
Detailed Protocol
Materials:
-
Cell Line: TF-1 (human erythroleukemia), dependent on GM-CSF for proliferation (activates JAK2/STAT5 pathway).
-
Culture Medium: RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin, 2 ng/mL recombinant human GM-CSF.
-
Starvation Medium: Culture medium without GM-CSF.
-
Compound: PYR-23C-HCl dissolved in DMSO (stock solution) and serially diluted in Starvation Medium.
-
Stimulant: Recombinant human GM-CSF.
-
Reagents: 16% Paraformaldehyde (PFA), 100% ice-cold Methanol, FACS Buffer (PBS + 2% FBS).
-
Antibodies: PE-conjugated anti-pSTAT5 (pY694), APC-conjugated anti-CD33, and corresponding isotype controls.
Procedure:
-
Cell Culture & Starvation:
-
Culture TF-1 cells according to standard protocols.
-
24 hours prior to the assay, wash cells twice with PBS and resuspend in Starvation Medium at a density of 0.5 x 10^6 cells/mL to downregulate basal signaling.
-
-
Compound Incubation:
-
Plate 1 x 10^5 starved cells per well in a 96-well U-bottom plate.
-
Add serial dilutions of PYR-23C-HCl (e.g., 10 µM to 0.1 nM final concentration) and vehicle control (DMSO) to the wells.
-
Include "unstimulated" and "stimulated" control wells containing only vehicle.
-
Incubate for 1 hour at 37°C.
-
-
Stimulation:
-
To all wells except the "unstimulated" control, add GM-CSF to a final concentration of 10 ng/mL.
-
Incubate for exactly 15 minutes at 37°C.[14]
-
-
Fixation & Permeabilization:
-
Immediately stop the reaction by adding PFA to a final concentration of 1.5% and incubate for 10 minutes at room temperature.[16][17]
-
Centrifuge cells (500 x g, 5 min), decant supernatant, and vortex to resuspend the pellet.
-
Add 1 mL of ice-cold 90% methanol while gently vortexing to permeabilize the cells. Incubate on ice for 30 minutes.[18]
-
-
Antibody Staining:
-
Wash cells twice with 1 mL of FACS Buffer.
-
Resuspend the cell pellet in 100 µL of FACS Buffer containing the anti-pSTAT5 and anti-CD33 antibodies at their pre-titrated optimal concentrations.
-
Incubate for 45-60 minutes at room temperature, protected from light.
-
-
Data Acquisition & Analysis:
-
Wash cells once with FACS Buffer and resuspend in 200 µL for analysis on a flow cytometer.
-
Gate on the main cell population using FSC/SSC and then on CD33+ cells.
-
Determine the median fluorescence intensity (MFI) of pSTAT5 for each sample.
-
Normalize the data and calculate the IC50 value.
-
Data Analysis & Interpretation
-
Normalization: Calculate Percent Inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (MFI_Compound - MFI_Unstimulated) / (MFI_Stimulated - MFI_Unstimulated))
-
IC50 Determination: Plot % Inhibition versus the log of PYR-23C-HCl concentration. Fit the data using a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value, which is the concentration of the inhibitor required to reduce the pSTAT5 signal by 50%.[19][20][21][22]
| Parameter | Description | Typical Value |
| Cell Seeding Density | Cells per well for 96-well plate | 1 x 10^5 cells |
| Stimulation Time | Duration of cytokine exposure | 15 minutes |
| Fixation Time | Duration of PFA exposure | 10 minutes |
| Permeabilization Time | Duration of methanol exposure | 30 minutes |
| IC50 | Concentration for 50% inhibition | Compound-dependent |
Part 2: Downstream Functional Assay - Cytokine Release (ELISA)
Scientific Rationale: After confirming target engagement, it is crucial to assess the downstream functional consequences of JAK inhibition.[13][23] A hallmark of JAK-STAT signaling is the production and release of other pro-inflammatory cytokines.[24] This protocol uses an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the inhibition of a specific cytokine (e.g., IL-6) release from stimulated peripheral blood mononuclear cells (PBMCs).
Experimental Workflow: Cytokine Release Assay
Caption: Workflow for the cytokine release ELISA.
Detailed Protocol
Materials:
-
Cells: Freshly isolated human PBMCs.
-
Stimulant: Lipopolysaccharide (LPS).
-
ELISA Kit: Human IL-6 ELISA kit (containing capture Ab, detection Ab, standard, and substrate).[25][26]
-
Plates: 96-well cell culture plates and 96-well ELISA plates.
Procedure:
-
Cell Plating & Compound Treatment:
-
Isolate PBMCs from healthy donor blood using a Ficoll-Paque density gradient.
-
Plate PBMCs at 2 x 10^5 cells/well in a 96-well culture plate.
-
Add serial dilutions of PYR-23C-HCl and vehicle control. Incubate for 1 hour at 37°C.
-
-
Stimulation:
-
Add LPS to a final concentration of 100 ng/mL to all wells except the "unstimulated" control.
-
Incubate for 24 hours at 37°C.
-
-
Supernatant Collection:
-
Centrifuge the plate (300 x g, 10 min) to pellet the cells.
-
Carefully collect the supernatant for analysis. Samples can be stored at -80°C if not used immediately.[26]
-
-
ELISA Protocol:
-
Perform the IL-6 sandwich ELISA according to the manufacturer's protocol.[25][27] This typically involves: a. Coating a 96-well ELISA plate with capture antibody overnight. b. Washing and blocking the plate. c. Adding standards and cell culture supernatants to the wells. d. Washing and adding the biotinylated detection antibody. e. Washing and adding streptavidin-HRP. f. Washing and adding TMB substrate. g. Stopping the reaction and reading absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the known concentrations of the IL-6 standard.
-
Use the standard curve to calculate the concentration of IL-6 in each sample.
-
Calculate the % Inhibition of IL-6 release for each compound concentration and determine the IC50 value as described in Part 1.
-
Part 3: Cellular Viability and Cytotoxicity Assessment
Scientific Rationale: It is essential to distinguish between specific pharmacological effects and general cytotoxicity. A potent compound that simply kills cells will appear effective in any functional assay. Therefore, a cytotoxicity assay should be run in parallel with functional assays using the same cell line and compound incubation times. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.[28][29][30]
Detailed Protocol
Materials:
-
Cells: The same cell line used in the primary functional assay (e.g., TF-1 cells).
-
Assay Reagent: CellTiter-Glo® Luminescent Cell Viability Assay kit.[30]
-
Plates: 96-well white, clear-bottom tissue culture plates.
Procedure:
-
Cell Plating & Compound Treatment:
-
Plate cells at a density of 1 x 10^4 cells/well in a 96-well white plate.
-
Add serial dilutions of PYR-23C-HCl, vehicle control, and a "no-cell" background control.
-
Incubate for the same duration as the primary functional assay (e.g., 24-72 hours).
-
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of media in the well (e.g., 100 µL).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate % Viability relative to the vehicle control.
-
Plot % Viability versus log of compound concentration to determine the CC50 (cytotoxic concentration 50%).
-
Selectivity Index (SI): A critical measure of a compound's therapeutic window is the ratio of its cytotoxicity to its potency (SI = CC50 / IC50). A high SI value (>10) is desirable.
-
Part 4: Assay Validation and Quality Control
Scientific Rationale: To ensure the reliability and reproducibility of assay results, particularly in a high-throughput screening context, it is critical to use statistical validation metrics. The Z'-factor (Z-prime) is a widely accepted parameter for quantifying the quality of an assay.[31][32][33][34][35]
Z'-Factor Calculation: The Z'-factor measures the statistical separation between the positive and negative controls.
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where:
-
SD_pos and Mean_pos are the standard deviation and mean of the positive control (e.g., stimulated + vehicle).
-
SD_neg and Mean_neg are the standard deviation and mean of the negative control (e.g., unstimulated + vehicle).
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | Large separation between controls; suitable for HTS.[31][32][33] |
| 0 to 0.5 | Acceptable | Smaller separation; may require optimization. |
| < 0 | Unacceptable | Control signals overlap; assay is not reliable.[35] |
Best Practices:
-
The Z'-factor should be calculated for each assay plate to monitor performance.
-
A Z'-factor > 0.5 is the goal for a robust and reliable assay.[31]
-
Include a known reference inhibitor (e.g., a commercially available JAK inhibitor) as a positive control for inhibition.
References
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JAK-STAT signaling pathway - Wikipedia. Wikipedia. [Link]
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Mechanisms of Jak/STAT signaling in immunity and disease. (2017). PubMed Central (PMC). [Link]
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Privileged Scaffolds for Library Design and Drug Discovery. (2011). PubMed Central (PMC). [Link]
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The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. (2021). MDPI. [Link]
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Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]
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JAK-STAT signaling pathway. Cusabio. [Link]
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Privileged Structures. OpenOChem Learn. [Link]
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The JAK/STAT signaling pathway. (2004). Journal of Cell Science. [Link]
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The Thin Line between Promiscuous and Privileged Structures in Medicinal Chemistry. (2023). MDPI. [Link]
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JAK-STAT signaling pathway. (n.d.). [Link]
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Understanding IC50: A Comprehensive Guide to Calculation. (2025). Oreate AI Blog. [Link]
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IC50 - Wikipedia. Wikipedia. [Link]
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How to calculate IC50. Science Gateway. [Link]
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The Z prime value (Z´). (2025). BMG LABTECH. [Link]
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Chapter 1. Privileged Scaffolds in Medicinal Chemistry: An Introduction. (2021). ResearchGate. [Link]
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How can I calculate IC50 value from percent inhibition graph for antioxidant activity?. (2013). [Link]
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Plate Quality Control. (2023). CDD Support - Collaborative Drug Discovery. [Link]
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Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]
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The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z'. (2019). Tempo Bioscience. [Link]
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Z-factor - Wikipedia. Wikipedia. [Link]
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Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines in T cells. (2022). Protocols.io. [Link]
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Intracellular Staining for Phosphorylated STAT4 and STAT5 in Mouse Splenocytes. (2016). JoVE. [Link]
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Protocol for Phospho-Flow Cytometry Preparation. (2013). [Link]
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Cell Proliferation Assay Service | CellTiter-Glo. Reaction Biology. [Link]
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A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). PLOS One. [Link]
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CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo. (2023). YouTube. [Link]
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Flow Cytometric Analysis of STAT Phosphorylation. (2014). Springer Nature Experiments. [Link]
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Phospho-Flow Cytometry Protocol for Analysis of Kinase Signaling in Samples. (2014). SpringerLink. [Link]
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ELISA Protocol. (2018). [Link]
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Cell Viability Assays in Three-Dimensional Hydrogels: A Comparative Study of Accuracy. (2021). Mary Ann Liebert, Inc., publishers. [Link]
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- 34. Z-factor - Wikipedia [en.wikipedia.org]
- 35. punnettsquare.org [punnettsquare.org]
Application Notes & Protocols: Leveraging 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine Hydrochloride in Fragment-Based Drug Design
Introduction: The Power of Fragments in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm for identifying high-quality lead compounds.[1][2] Unlike traditional high-throughput screening (HTS), which tests large libraries of complex molecules, FBDD begins by screening small, low-molecular-weight compounds, or "fragments," for weak but efficient binding to a biological target.[3] These initial hits are then strategically optimized and grown into potent, drug-like molecules. This approach offers a more thorough exploration of chemical space and often yields leads with superior physicochemical properties.[2]
The 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine scaffold, also known as 6-azaindoline, is an exemplary fragment for FBDD campaigns. Its rigid bicyclic structure, low molecular weight, and defined vector for chemical elaboration make it an ideal starting point for probing the binding sites of challenging targets.[4] This scaffold is a key component in numerous bioactive molecules, particularly as a privileged core for kinase inhibitors.[5][6][7] The hydrochloride salt form is typically used to enhance aqueous solubility, a critical requirement for biophysical screening assays.
This guide provides researchers, scientists, and drug development professionals with the essential scientific rationale, detailed experimental protocols, and strategic insights required to effectively utilize 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride as a foundational fragment in drug design projects.
Section 1: Physicochemical Profile and "Rule of Three" Compliance
The success of a fragment hinges on its physicochemical properties. An ideal fragment should possess high ligand efficiency and be amenable to synthetic modification without rapidly accumulating undesirable properties. 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine aligns perfectly with the widely accepted "Rule of Three," a set of guidelines for optimal fragment characteristics.[1]
Causality Behind the Properties:
-
Low Molecular Weight (<300 Da): Ensures a higher probability of finding a binding interaction within a complex protein topography and provides ample room for synthetic elaboration without exceeding the typical molecular weight limits for oral drugs.
-
Low cLogP (<3): High aqueous solubility is critical for biophysical screening methods, which often require millimolar concentrations to detect weak binding events. The hydrochloride salt further improves this crucial parameter.[8]
-
Fewer H-Bond Donors/Acceptors (<3 each): This minimizes the potential for non-specific binding and reduces the entropic penalty upon binding, leading to more efficient interactions.
-
Fewer Rotatable Bonds (<3): The rigid bicyclic core reduces the conformational entropy that must be overcome for binding, often resulting in more favorable binding enthalpies.
Table 1: Physicochemical Properties of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine
| Property | Value | "Rule of Three" Compliance | Source |
| Molecular Formula | C₇H₈N₂ | N/A | [4] |
| Molecular Weight | 120.15 g/mol | Yes (< 300) | [4] |
| cLogP (Predicted) | ~0.9 | Yes (< 3) | [4] |
| Hydrogen Bond Donors | 1 | Yes (< 3) | [4] |
| Hydrogen Bond Acceptors | 2 | Yes (< 3) | [4] |
| Rotatable Bonds | 0 | Yes (< 3) | [4] |
Section 2: A Privileged Scaffold for Diverse Biological Targets
The 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine core is considered a "privileged scaffold" because its structure can be adapted to bind with high affinity to a wide range of distinct biological targets. While it is most prominently featured in kinase inhibitors, its utility extends to other important target classes.[9] This versatility stems from its rigid framework, which correctly orients substituents into specific binding pockets, and the presence of a secondary amine that serves as a key handle for synthetic derivatization.
Derivatives of the closely related pyrrolopyridine isomers have shown potent activity against:
-
Protein Kinases: Including VEGFR, EGFR, HER2, CDK2, TNIK, and FGFR, which are critical targets in oncology.[5][6][7][10]
-
Epigenetic Targets: Such as Lysine-Specific Demethylase 1 (LSD1), a key enzyme in tumorigenesis.[11]
-
DNA Damage Response Proteins: Including dual PARP/NAMPT inhibitors for treating specific types of cancer.[8]
-
Other Enzymes: Such as Phosphodiesterase 4B (PDE4B), relevant for central nervous system disorders.[12]
Section 3: Protocols for Fragment-Based Screening
The initial step in an FBDD campaign is to screen a library of fragments to identify weak but specific binders. Because of the low affinities involved (typically in the high µM to mM range), highly sensitive biophysical techniques are required.[2]
Protocol 3.1: Hit Identification using Surface Plasmon Resonance (SPR)
Scientific Rationale: SPR is a label-free biophysical technique that measures changes in refractive index at the surface of a sensor chip, allowing for the real-time detection of binding events between an immobilized protein (ligand) and an analyte in solution (the fragment). Its high sensitivity makes it ideal for detecting the weak, fast-on/fast-off kinetics characteristic of fragment binding.[2]
Materials:
-
SPR instrument (e.g., Biacore, Carterra)
-
Sensor chip (e.g., CM5, for amine coupling)
-
Target protein of interest (>95% purity)
-
2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride stock solution (e.g., 100 mM in DMSO)
-
Running buffer (e.g., HBS-EP+, pH 7.4)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
DMSO for serial dilutions
Step-by-Step Methodology:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the surface of a flow cell with a 1:1 mixture of EDC/NHS for 7 minutes.
-
Inject the target protein (e.g., 20-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 5.0) until the desired immobilization level is reached (typically 8,000-12,000 Response Units, RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.
-
A second flow cell should be activated and deactivated without protein injection to serve as a reference surface. This is a critical control to subtract bulk refractive index changes and non-specific binding.
-
-
Fragment Solution Preparation:
-
Prepare a dilution series of the 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride in running buffer. A typical concentration range for fragment screening is 10 µM to 1 mM.
-
Causality: The high concentrations are necessary to observe binding for low-affinity fragments. The final DMSO concentration in all samples, including the buffer-only "blank," must be identical (e.g., 1-2%) to avoid solvent-mismatch artifacts.
-
-
Binding Analysis:
-
Inject the prepared fragment solutions over both the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Include a sufficient association time (e.g., 60 seconds) and dissociation time (e.g., 120 seconds) to observe the binding kinetics.
-
Inject a buffer-only sample periodically for double referencing.
-
-
Data Interpretation & Hit Validation:
-
Process the raw data by subtracting the reference flow cell signal and the buffer blank injection signal.
-
A "hit" is defined by a concentration-dependent binding response that fits a 1:1 steady-state affinity model.
-
Trustworthiness: A true hit should show a clear dose-response curve. Hits should be validated using an orthogonal method, such as NMR spectroscopy or thermal shift assays, to eliminate false positives.
-
Section 4: Synthetic Protocols for Fragment Elaboration
Once a fragment hit is validated and its binding mode is understood (ideally through co-crystallography), the next step is to "grow" the fragment by adding chemical functionality that can form additional favorable interactions with the target protein, thereby increasing affinity and potency. The secondary amine on the pyrrolidine ring of the 6-azaindoline scaffold is the primary and most logical point for chemical modification.
Protocol 4.1: N-Arylation via Buchwald-Hartwig Amination
Scientific Rationale: The Buchwald-Hartwig amination is a robust, palladium-catalyzed cross-coupling reaction that forms a C-N bond between an amine and an aryl halide/triflate. This reaction is exceptionally valuable in medicinal chemistry as it allows for the systematic installation of a wide variety of aryl and heteroaryl groups. By modifying the fragment with different aromatic systems, a researcher can explore hydrophobic pockets, form new hydrogen bonds, or establish pi-stacking interactions within the protein's binding site.
Materials:
-
2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride (1.0 eq)
-
Aryl bromide of choice (e.g., 4-bromoanisole) (1.1 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 eq)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup:
-
To an oven-dried reaction vessel, add 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride, the aryl bromide, the base, the palladium catalyst, and the phosphine ligand.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times. This is a critical step as the palladium catalyst is oxygen-sensitive.
-
-
Reaction Execution:
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated product. The structure should be confirmed by ¹H NMR and mass spectrometry.
-
Section 5: Case Study & Biological Evaluation
This hypothetical case study illustrates the path from fragment hit to a more potent lead, integrating the previously described protocols.
Objective: To develop an inhibitor for "Kinase X," a target implicated in angiogenesis.
-
Initial Hit: A fragment screen using SPR identifies 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine as a binder to Kinase X with a dissociation constant (K_D) of 850 µM.
-
Structural Biology: A co-crystal structure reveals that the pyridine nitrogen of the fragment accepts a hydrogen bond from the kinase hinge region, while the secondary amine is solvent-exposed and points towards a large, unexplored hydrophobic pocket.
-
SAR Development: A series of derivatives is synthesized using Protocol 4.1 to probe this hydrophobic pocket. Potency is measured using an in vitro kinase inhibition assay (Protocol 5.1).
Table 2: Structure-Activity Relationship (SAR) for Kinase X Inhibitors
| Compound | R-Group (via N-Arylation) | IC₅₀ (nM) | Ligand Efficiency (LE) | Rationale for Change |
| Fragment Hit | -H | >100,000 | 0.35 | Hinge-binding anchor |
| 1a | Phenyl | 5,200 | 0.33 | Occupies shallow hydrophobic region |
| 1b | 4-Methoxyphenyl | 980 | 0.36 | H-bond acceptor interacts with a polar residue |
| 1c | 3-Chloro-4-fluorophenyl | 45 | 0.42 | Halogens engage deeper hydrophobic pocket and provide specific interactions |
Protocol 5.1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Scientific Rationale: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The amount of light generated is inversely proportional to the kinase activity. It is a highly sensitive and robust method for determining the IC₅₀ values of potential inhibitors.
Materials:
-
Recombinant Kinase X enzyme
-
Substrate peptide specific for Kinase X
-
ATP
-
Synthesized inhibitor compounds (from Table 2)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
Low-volume 384-well plates
-
Plate-reading luminometer
Step-by-Step Methodology:
-
Compound Plating:
-
Prepare a 10-point, 3-fold serial dilution of each inhibitor compound in DMSO.
-
Transfer a small volume (e.g., 50 nL) of the diluted compounds to the 384-well assay plates. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
-
Kinase Reaction:
-
Prepare a master mix containing Kinase X and its specific substrate in reaction buffer.
-
Add the master mix to the wells containing the compounds.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near its K_m for the enzyme to ensure sensitive detection of competitive inhibitors.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction by adding ADP-Glo™ Reagent, which simultaneously depletes the remaining ATP. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction, producing light. Incubate for 30 minutes.
-
-
Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Directions
2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride is a high-value fragment that serves as an excellent starting point for drug discovery campaigns, particularly in the competitive field of kinase inhibitor development. Its adherence to the "Rule of Three," its privileged structural nature, and the straightforward chemistry for its elaboration provide a clear and efficient path from a low-affinity hit to a potent lead compound. The protocols and strategies outlined in this guide provide a robust framework for researchers to unlock the potential of this versatile scaffold. Future work could involve incorporating this fragment into more advanced drug modalities, such as covalent inhibitors or as a component of Proteolysis Targeting Chimeras (PROTACs), further expanding its impact on modern medicine.
References
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Title: Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Source: ResearchGate (Compilation of various studies) URL: [Link]
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Title: Fragment-based lead discovery - Wikipedia. Source: Wikipedia URL: [Link]
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Title: Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
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Title: Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Source: PubMed Central (PMC) - National Center for Biotechnology Information URL: [Link]
- Title: Method for preparing 2,3-dihydro-1H-pyrrolo pyridine hydrochloride.
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Title: 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine. Source: PubChem - National Center for Biotechnology Information URL: [Link]
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Title: Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Source: PubMed Central (PMC) - National Center for Biotechnology Information URL: [Link]
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Title: An Introduction to Fragment-Based Drug Discovery (FBDD). Source: Drug Hunter URL: [Link]
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Title: Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. Source: ResearchGate URL: [Link]
-
Title: Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Source: PubMed - National Center for Biotechnology Information URL: [Link]
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Title: 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride. Source: ChemBK URL: [Link]
-
Title: An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Source: MDPI URL: [Link]
-
Title: Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Source: Taylor & Francis Online URL: [Link]
-
Title: 2,3-dihydro-1h-pyrrolo[3,4-c]pyridin-1-one derivatives as hpk1 inhibitors for the treatment of cancer. Source: WIPO Patentscope URL: [Link]
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Title: 2,3-Dihydro-1H-pyrrolo(3,4-c)pyridine--hydrogen chloride (1/1). Source: PubChem - National Center for Biotechnology Information URL: [Link]
-
Title: Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Source: PubMed Central (PMC) - National Center for Biotechnology Information URL: [Link]
-
Title: A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Source: RSC Publishing URL: [Link]
-
Title: Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. Source: PubMed Central (PMC) - National Center for Biotechnology Information URL: [Link]
-
Title: An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Source: PubMed Central (PMC) - National Center for Biotechnology Information URL: [Link]
-
Title: Fragment-Based Drug Discovery. Source: Cambridge Healthtech Institute URL: [Link]
-
Title: 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride. Source: Chemsrc URL: [Link]
-
Title: Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
-
Title: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Source: RSC Publishing URL: [Link]
-
Title: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Source: RSC Advances URL: [Link]
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The Strategic Application of 6-Azaindoline Hydrochloride in Modern Medicinal Chemistry: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer improved pharmacological profiles is perpetual. Among the privileged heterocyclic systems, azaindoles have garnered significant attention as bioisosteres of indoles and purines, enabling chemists to fine-tune the physicochemical and biological properties of drug candidates.[1] While the aromatic azaindole core is well-documented, its saturated counterpart, the 6-azaindoline scaffold, represents a compelling, albeit less explored, three-dimensional chemical space with significant potential for generating novel therapeutic agents. The hydrochloride salt of 6-azaindoline is a frequently utilized form in drug development, offering improved solubility and handling properties.[2]
This comprehensive guide provides an in-depth exploration of the applications of 6-azaindoline hydrochloride in medicinal chemistry. We will delve into the synthetic strategies for accessing this valuable building block, detail protocols for its functionalization, and showcase its role in the design of bioactive molecules, particularly in the realm of kinase inhibition.
Physicochemical Properties and Strategic Advantages
The introduction of a nitrogen atom into the six-membered ring and the saturation of the pyrrole ring bestow unique properties upon the 6-azaindoline scaffold.
| Property | Value/Description | Significance in Drug Discovery |
| Molecular Formula | C₇H₉N₂Cl | - |
| Molecular Weight | 156.62 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |
| Appearance | Off-white to light brown solid[3] | Stable, solid form suitable for handling and formulation. |
| Solubility | Hardly soluble in water (as free base)[4]; improved solubility as hydrochloride salt.[2] | The hydrochloride salt enhances aqueous solubility, which is crucial for in vitro assays and potential parenteral formulations.[5] |
| pKa | Estimated around 5-6 for the pyridine nitrogen | Allows for salt formation, influencing solubility and absorption. The basicity can be modulated by substituents. |
| 3D-Character (Fsp³) | High | The non-planar, three-dimensional structure can lead to improved selectivity and reduced off-target effects compared to flat aromatic systems. |
The strategic incorporation of the 6-azaindoline moiety can lead to:
-
Enhanced Solubility: The pyridine nitrogen can be protonated to form salts, significantly improving aqueous solubility, a common challenge in drug development.[5]
-
Improved 3D-Topology: The saturated pyrrolidine ring introduces a three-dimensional character to the molecule, which can lead to more specific and higher-affinity interactions with biological targets.
-
Modulation of Basicity: The pyridine nitrogen provides a handle to tune the basicity of the molecule, which can impact its pharmacokinetic properties, such as absorption and distribution.
-
Novel Intellectual Property: As a less explored scaffold compared to its aromatic counterpart, 6-azaindoline offers opportunities for creating novel chemical entities with unique patent positions.
Synthetic Strategies: Accessing the 6-Azaindoline Core
The primary route to 6-azaindoline involves the synthesis of the corresponding 6-azaindole followed by reduction of the pyrrole ring.
Synthesis of the 6-Azaindole Precursor
Several methods are available for the synthesis of the 6-azaindole scaffold.
-
Bartoli Indole Synthesis: This reaction utilizes nitroarenes and vinyl Grignard reagents to construct the indole ring system. It has been successfully applied to the synthesis of 6-azaindoles from nitropyridines.[6]
-
Batcho-Leimgruber Indole Synthesis: This two-step procedure involves the formation of an enamine from a substituted toluene, followed by cyclization to form the indole ring. It has been employed in the large-scale synthesis of 6-azaindole intermediates for HIV-1 integrase inhibitors.[6]
-
Fischer Indole Synthesis: While less common for azaindoles due to the electron-deficient nature of the pyridine ring, microwave-assisted Fischer indole synthesis has been shown to be effective for a range of 4- and 6-azaindoles.
-
Modern Cross-Coupling Strategies: Palladium-catalyzed cascade reactions, such as a C-N cross-coupling followed by a Sonogashira coupling and cyclization, provide a versatile one-pot approach to substituted azaindoles.[7]
A scalable and efficient one-pot synthesis of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles from 3-amino-4-methylpyridines and trifluoroacetic anhydride has also been reported.[8]
Reduction of 6-Azaindole to 6-Azaindoline
The most common and efficient method for the synthesis of 6-azaindoline is the catalytic hydrogenation of 6-azaindole.
This protocol describes a general procedure for the reduction of the 6-azaindole ring to the corresponding 6-azaindoline.
Workflow for the Synthesis of 6-Azaindoline
Caption: Synthetic workflow from starting materials to 6-azaindoline hydrochloride.
Materials:
-
6-Azaindole
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Procedure:
-
In a suitable hydrogenation vessel, dissolve or suspend 6-azaindole (1.0 eq) in ethanol or methanol.
-
Carefully add 10% Pd/C (typically 5-10 mol% of palladium).
-
Seal the vessel and purge with an inert gas (nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm, or as required) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of filter aid to remove the palladium catalyst. Wash the filter pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 6-azaindoline.
-
The crude product can be purified by column chromatography if necessary.
Preparation of 6-Azaindoline Hydrochloride
The hydrochloride salt is typically prepared by treating the free base with hydrochloric acid.
Materials:
-
6-Azaindoline (free base)
-
Hydrochloric acid (e.g., 2 M solution in diethyl ether or HCl gas in an appropriate solvent)
-
Anhydrous diethyl ether or another suitable organic solvent
Procedure:
-
Dissolve the purified 6-azaindoline free base in a minimal amount of a suitable anhydrous solvent, such as diethyl ether.
-
While stirring, slowly add a solution of hydrochloric acid (1.0-1.1 equivalents) in the same or a miscible solvent.
-
A precipitate of 6-azaindoline hydrochloride should form. If precipitation is slow, the solution can be cooled or a less polar co-solvent can be added.
-
Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum to yield the hydrochloride salt.
Application Notes: Functionalization of the 6-Azaindoline Scaffold
The secondary amine of the 6-azaindoline core is a key handle for introducing molecular diversity. N-arylation and N-acylation are common transformations used to explore the structure-activity relationship (SAR) of 6-azaindoline-containing compounds.
N-Arylation of 6-Azaindoline
Palladium- and copper-catalyzed cross-coupling reactions are the most prevalent methods for the N-arylation of amines.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful and versatile method for forming C-N bonds between aryl halides/triflates and amines.[9] It is known for its broad substrate scope and high functional group tolerance.[10]
-
Ullmann Condensation: This copper-catalyzed reaction is a classical method for N-arylation. Modern advancements with various ligands have made it a milder and more efficient process.[11]
This protocol provides a general procedure for the palladium-catalyzed N-arylation of 6-azaindoline.
Workflow for N-Arylation and N-Acylation of 6-Azaindoline
Caption: Key functionalization reactions of the 6-azaindoline scaffold.
Materials:
-
6-Azaindoline hydrochloride
-
Aryl halide or triflate (1.0-1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, 2-10 mol%)
-
Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃, 1.5-3.0 eq)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)
Procedure:
-
To an oven-dried reaction vessel, add the palladium precatalyst, ligand, and base under an inert atmosphere.
-
Add the aryl halide or triflate and 6-azaindoline (the free base can be generated in situ from the hydrochloride salt by using a sufficient amount of base).
-
Add the anhydrous, deoxygenated solvent.
-
Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
N-Acylation of 6-Azaindoline
Amide bond formation is a cornerstone of medicinal chemistry. The secondary amine of 6-azaindoline can be readily acylated with carboxylic acids using standard coupling reagents.[12]
Materials:
-
6-Azaindoline hydrochloride
-
Carboxylic acid (1.0-1.2 eq)
-
Amide coupling reagent (e.g., HATU, HOBt/EDC, 1.1-1.5 eq)
-
Organic base (e.g., DIPEA, Et₃N, 2-4 eq)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
In a reaction vessel, dissolve the carboxylic acid in the anhydrous solvent.
-
Add the coupling reagent and stir for a few minutes to activate the carboxylic acid.
-
Add a solution of 6-azaindoline (as the free base, generated in situ from the hydrochloride salt with the organic base) and the organic base to the reaction mixture.
-
Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous solutions (e.g., saturated NaHCO₃, water, brine).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude N-acyl-6-azaindoline by flash column chromatography or recrystallization.
Applications in Drug Discovery: Case Studies
While the aromatic 6-azaindole scaffold is more widely represented in clinical candidates, the saturated 6-azaindoline moiety is an emerging area of interest.
-
Kinase Inhibitors: A patent has been filed for substituted 6-aza-isoindoline-1-one derivatives as inhibitors of spleen tyrosine kinase (Syk), a target for autoimmune diseases such as rheumatoid arthritis.[13] Although this is an isoindoline scaffold, it highlights the potential of the broader 6-azaindoline family in kinase inhibitor design.
-
HIV-1 Attachment Inhibitors: The development of the HIV-1 attachment inhibitor prodrug, BMS-663068, involved a 6-azaindole core.[14] While this is the aromatic version, it underscores the utility of this heterocyclic system in antiviral drug discovery. The corresponding saturated 6-azaindoline derivatives could offer improved pharmacokinetic profiles.
-
Cannabinoid Receptor Modulators: 6-Azaindole derivatives have been explored as allosteric modulators of the cannabinoid receptor 1 (CB₁), with the aim of improving aqueous solubility compared to their indole counterparts.[5] This suggests that 6-azaindoline analogs could also be valuable in this therapeutic area.
Conclusion
6-Azaindoline hydrochloride is a valuable and versatile building block in medicinal chemistry. Its unique combination of a basic pyridine nitrogen and a three-dimensional saturated heterocyclic core provides medicinal chemists with a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. The synthetic routes to 6-azaindoline are accessible, and the secondary amine allows for straightforward functionalization to explore structure-activity relationships. As the demand for novel, patentable, and efficacious therapeutic agents continues to grow, the strategic application of the 6-azaindoline scaffold is poised to make significant contributions to the future of drug discovery.
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Wikipedia. (2023, October 26). Buchwald–Hartwig amination. In Wikipedia. Retrieved January 19, 2026, from [Link]
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Gant, T. G. (2018). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. ACS Omega, 3(12), 16865-16875. [Link]
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ChemBK. (2024, April 10). 6-Azaindole. Retrieved January 19, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved January 19, 2026, from [Link]
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Application Note & Protocol: Formulation of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride for Biological Testing
Executive Summary
This document provides a comprehensive guide for the formulation of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride, a heterocyclic amine salt, for use in both in vitro and in vivo biological testing. Proper formulation is a critical determinant of experimental success, directly impacting compound solubility, stability, bioavailability, and, ultimately, the accuracy and reproducibility of results. This guide outlines the physicochemical properties of the compound, provides a rationale for vehicle selection, and details step-by-step protocols for the preparation of stock and final dosing solutions. Furthermore, it establishes a framework for quality control and stability assessment, ensuring the integrity of the test article throughout the experimental timeline.
Compound Profile & Physicochemical Rationale
Understanding the inherent properties of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride is the foundation for a rational formulation strategy.
-
Chemical Structure: A pyrrolopyridine derivative, this compound is a heterocyclic aromatic amine.[1][2][3] Such structures are common in pharmacologically active molecules. The hydrochloride salt form is typically chosen to enhance aqueous solubility and stability compared to the free base.[4]
-
Molecular Formula & Weight: The molecular formula for the hydrochloride salt is C₇H₉ClN₂ with a molecular weight of approximately 156.61 g/mol .[5][6] Accurate molecular weight is essential for preparing solutions of a specific molarity.
-
Solubility: As a hydrochloride salt of a weak base, its solubility is expected to be pH-dependent. It is generally more soluble in acidic to neutral aqueous solutions where the amine groups are protonated.
-
Water: Expected to have moderate to good solubility.
-
DMSO & Methanol: Heterocyclic amines are often soluble in polar organic solvents like dimethyl sulfoxide (DMSO) or methanol.[1]
-
Ethanol: Solubility is also likely in ethanol, a common solvent in formulation.
-
-
Stability: The stability of the compound in solution is a critical quality attribute that must be verified.[7][8] Factors like pH, temperature, and light exposure can lead to degradation.[9][10] For hydrochloride salts, interactions with certain excipients can cause disproportionation back to the less soluble free base, compromising the formulation.[11]
Data Summary Table: Physicochemical Properties
| Property | Value / Expected Behavior | Implication for Formulation |
| Molecular Formula | C₇H₉ClN₂ | For accurate molar concentration calculations. |
| Molecular Weight | ~156.61 g/mol [5][6] | For accurate mass-to-mole conversions. |
| Physical Form | Solid / Crystalline Powder[1][6] | Requires dissolution for biological testing. |
| Expected Solubility | Good in water and DMSO; moderate in ethanol.[1][12] | DMSO is a primary choice for high-concentration stock solutions. Water or saline are preferred for final aqueous dilutions. |
| Expected pKa | (Not published) Likely in the range of 5-8 for the pyridine nitrogen. | Solubility will be highest at pH values below the pKa. Buffering may be required. |
| Stability | Potential for degradation via oxidation, hydrolysis, or photolysis.[10] | Requires stability testing. Store protected from light.[13] Avoid reactive excipients.[11] |
Formulation Strategy: A Decision-Making Framework
The selection of a formulation vehicle is contingent upon the experimental system (in vitro vs. in vivo), the required dosing concentration, and the route of administration. The primary goal is to deliver the compound in a solubilized, stable, and non-toxic vehicle.
General Workflow for Formulation Development
The following diagram outlines the logical flow from receiving the solid compound to preparing a final, validated dosing solution.
Caption: Formulation workflow from compound receipt to administration.
Vehicle Selection Rationale
-
In Vitro Formulations (e.g., Cell-Based Assays):
-
Primary Stock Solvent: 100% Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions (e.g., 10-100 mM).[13] It readily dissolves many organic compounds and is miscible with aqueous media.
-
Working Solution: The DMSO stock is serially diluted into the final cell culture medium. Crucially, the final concentration of DMSO in the assay should be kept low (typically ≤0.5%, ideally ≤0.1%) to avoid solvent-induced cytotoxicity or off-target effects. A vehicle control (medium with the same final DMSO concentration) must always be included in experiments.
-
-
In Vivo Formulations (e.g., Animal Dosing):
-
Vehicle choice is paramount to avoid toxicity from the formulation itself. [14][15] The route of administration (e.g., oral, intravenous) dictates the acceptable excipients.
-
Aqueous Vehicles (Preferred): Given the compound is a hydrochloride salt, aqueous vehicles are the first choice.
-
0.9% Saline: Isotonic and generally well-tolerated for most routes, including intravenous (IV) and intraperitoneal (IP).[16]
-
5% Dextrose in Water (D5W): Another common IV vehicle.
-
Phosphate-Buffered Saline (PBS): Can be used, but ensure the pH is compatible with the desired route and does not cause precipitation. The pH of dosing formulations should ideally be between 5 and 9.[17]
-
-
Co-Solvent Systems (If Aqueous Solubility is Insufficient): If the required dose concentration exceeds the compound's aqueous solubility, a co-solvent system may be necessary.
-
PEG-400, Propylene Glycol (PG): These can be used to increase solubility. However, they can cause neurotoxicity and other adverse effects at high concentrations.[14][15] Their use requires careful toxicological evaluation of the vehicle alone.
-
Tween 80 / Polysorbate 80: A nonionic surfactant used to improve solubility and stability.[18][19] Often used in combination with other vehicles.
-
A common combination vehicle for poorly soluble compounds is Saline/PEG-400/Tween 80. The percentages must be optimized and validated.
-
-
Experimental Protocols
Safety Precaution: Always handle 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Review the Material Safety Data Sheet (MSDS) before use.
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol is standard for preparing a high-concentration stock for subsequent dilution into in vitro or in vivo formulations.[13][20]
-
Calculation:
-
Determine the mass of compound needed. For a 10 mM solution in 1 mL:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 156.61 g/mol × 1000 mg/g = 1.566 mg
-
-
Procedure:
-
Accurately weigh ~1.6 mg of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride using an analytical balance and transfer it to a sterile, amber glass vial with a Teflon-lined screw cap.[21]
-
Record the exact mass.
-
Using a calibrated pipette, add the calculated volume of anhydrous, sterile-filtered DMSO to the vial. For example, if you weighed exactly 1.566 mg, add 1.0 mL of DMSO.
-
Vortex the vial thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if dissolution is slow, but cool to room temperature before storage.
-
Label the vial clearly with the compound name, exact concentration, solvent, date, and preparer's initials.[22]
-
Storage: Store the stock solution at -20°C or -80°C. To prevent degradation from repeated freeze-thaw cycles, aliquot the stock into single-use volumes.[23]
-
Protocol 2: Preparation of a 1 mg/mL Dosing Solution in Saline for In Vivo Studies
This protocol assumes the compound is sufficiently soluble in saline at the target concentration. A preliminary solubility test is mandatory.
-
Solubility Check (Mandatory):
-
Weigh 1-2 mg of the compound into a small glass vial.
-
Add sterile 0.9% saline incrementally to determine if the target concentration (e.g., 1 mg/mL) can be achieved. Vortex between additions.
-
If the compound dissolves completely to form a clear solution, proceed. If not, an alternative vehicle (Protocol 3) is required.
-
-
Procedure:
-
Calculate the required mass of the compound for the total volume needed. For 10 mL of a 1 mg/mL solution, 10 mg is required.
-
Weigh the calculated mass and transfer it to a sterile, appropriate-sized container (e.g., 15 mL conical tube or glass vial).
-
Add approximately 80% of the final volume of sterile 0.9% saline.
-
Vortex or sonicate until the compound is fully dissolved. Ensure the final solution is clear and free of particulates.
-
Adjust the volume to the final desired volume with saline.
-
If required for the administration route (e.g., IV), filter the final solution through a 0.22 µm sterile syringe filter into a sterile container.
-
Stability: This freshly prepared aqueous solution should ideally be used immediately. If storage is necessary, its stability must be formally assessed.[9]
-
Protocol 3: Quality Control & Stability Assessment
The integrity of formulation work relies on robust quality control.[24]
-
Concentration Verification:
-
The concentration of the primary stock solution should be verified.
-
Method: High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard.[25][26] A standard curve should be prepared using a reference standard of known purity. This method can also serve as a stability-indicating method if it can separate the parent compound from potential degradants.[7]
-
Alternative: UV-Vis spectrophotometry can be used for a quick check if the compound has a known molar absorptivity at a specific wavelength, but it is less specific than HPLC.
-
-
Stability Studies:
-
The stability of the compound must be understood to ensure patient/animal safety and data integrity.[9]
-
Stock Solution Stability: Perform freeze-thaw stability by cycling an aliquot between -20°C and room temperature for 3-5 cycles and analyzing for purity and concentration via HPLC.[10][23]
-
Dosing Solution Stability: The stability of the final diluted formulation should be tested at the intended storage and use conditions (e.g., room temperature on the benchtop for 4 hours).[9] Analyze samples at T=0 and subsequent time points (e.g., 1, 2, 4 hours) by HPLC.
-
References
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Stability Testing for Small-Molecule Clinical Trial Materials. (2019). Pharmaceutical Technology. [Link]
-
Maia, C., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences. [Link]
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Maia, C., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate. [Link]
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Preparing Stock Solutions. (n.d.). PhytoTech Labs. [Link]
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Vehicles for Animal Studies. (2016). Gad Consulting Services. [Link]
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Dong, M. W., & Huynh-Ba, K. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC International. [Link]
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Gad, S. C., et al. (2006). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology. [Link]
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Drug Stability Testing & Release Testing. (n.d.). Pace Analytical. [Link]
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Preparation and Storage of Stock Solutions. (n.d.). Enfanos. [Link]
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Stock Solutions 101: Everything You Need to Know. (2013). G-Biosciences. [Link]
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Salauze, D., & Cave, D. (1995). Choice of vehicle for three-month continuous intravenous toxicology studies in the rat: 0.9% saline versus 5% glucose. Laboratory Animals. [Link]
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Biologics vs. Small Molecules, What's the Difference for Stability Testing? (2019). Velesco Pharma. [Link]
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John, C. T., et al. (2013). Formulating weakly basic HCl salts: relative ability of common excipients to induce disproportionation and the unique deleterious effects of magnesium stearate. Pharmaceutical Research. [Link]
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Practice Procedures for Making Stock Solution. (n.d.). Universitas Gadjah Mada. [Link]
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2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride. (n.d.). Chemsrc. [Link]
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How to prepare a stock solution of commercially available essential oil for checking invitro acaricidal activity, and how to make working solutions? (2021). ResearchGate. [Link]
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Update on analytical methods for toxic pyrrolizidine alkaloids. (2009). ResearchGate. [Link]
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2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride. (n.d.). ChemBK. [Link]
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2,3-Dihydro-1H-pyrrolo(3,4-c)pyridine--hydrogen chloride (1/1). (n.d.). PubChem. [Link]
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2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine. (n.d.). PubChem. [Link]
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Dev, S., et al. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. [Link]
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Wang, S., et al. (2023). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. Foods. [Link]
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Pifferi, G. (2001). Excipients' Attributes Crucial for Parenteral Preparation. Roquette. [Link]
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Griffin, C., & Danaher, M. (2010). Update on analytical methods for toxic pyrrolizidine alkaloids. Analytical and Bioanalytical Chemistry. [Link]
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Apte, S. P. (2003). Emerging Excipients in Parenteral Medications. Pharmaceutical Technology. [Link]
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2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride. (n.d.). PubChem. [Link]
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Development of an Analytical Method for Analyzing Pyrrolizidine Alkaloids in Different Groups of Food by UPLC-MS/MS. (2022). ResearchGate. [Link]
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Kowalczyk, E., et al. (2022). Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. Molecules. [Link]
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Report on Carcinogens, Fifteenth Edition - Heterocyclic Amines (Selected). (n.d.). National Toxicology Program (NTP). [Link]
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Skog, K. (1993). Formation of heterocyclic amines using model systems. Mutation Research. [Link]
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The Formation of Heterocyclic Aromatic Amines. (2021). Longdom Publishing. [Link]
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<1032> DESIGN AND DEVELOPMENT OF BIOLOGICAL ASSAYS. (n.d.). IPQpubs. [Link]
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Arshad, M. S., et al. (2021). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. Foods. [Link]
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Scale-up synthesis of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride
An Application Note on the Development of a Scalable and Robust Synthesis of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine Hydrochloride
Abstract
This application note provides a comprehensive, in-depth guide for the scale-up synthesis of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride (also known as 6-azaindoline hydrochloride), a pivotal heterocyclic building block in modern drug discovery. The narrative moves beyond a simple recitation of steps to elucidate the underlying scientific rationale for key process decisions, from catalyst selection to critical safety protocols. The protocol detailed herein is designed for kilogram-scale production, emphasizing safety, scalability, and reproducibility to meet the rigorous demands of pharmaceutical development. It includes detailed experimental procedures, process control parameters, characterization data, and a troubleshooting guide, establishing a self-validating system for researchers, scientists, and process chemists.
Introduction: The Strategic Importance of 6-Azaindoline
The 7-azaindole scaffold and its reduced form, 7-azaindoline, are classified as "privileged" structures in medicinal chemistry.[1] Their ability to act as bioisosteres of indoles often imparts enhanced aqueous solubility and improved bioavailability to drug candidates.[1] Consequently, 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine, the 6-aza isomer of indoline, is a highly sought-after intermediate in the synthesis of a wide array of biologically active molecules.
The synthetic route established in this guide follows a robust and industrially proven two-step sequence:
-
Heterogeneous Catalytic Hydrogenation: The selective reduction of the pyrrole ring of the aromatic precursor, 1H-Pyrrolo[2,3-c]pyridine (6-azaindole).
-
Salt Formation: Conversion of the resulting free base into its stable, crystalline hydrochloride salt, which is often preferred for pharmaceutical handling and formulation.
This document places a significant emphasis on the practical challenges of scaling this process, addressing critical aspects such as thermal management, safe handling of pyrophoric catalysts, and ensuring batch-to-batch consistency.
Synthetic Strategy and Mechanistic Rationale
The overall transformation is outlined below. The core of the synthesis is the selective hydrogenation of the electron-rich five-membered pyrrole ring while preserving the six-membered pyridine ring.
Caption: Critical safety workflow for pressure hydrogenation operations.
Detailed Kilogram-Scale Synthesis Protocol
This protocol is designed for a target scale of ~1.0 kg of the final product. All operations involving flammable solvents, hydrogen, and pyrophoric catalysts must be conducted in a properly rated and ventilated facility by trained personnel.
Materials & Equipment
| Substance | Formula | MW | Molar Eq. | Quantity | Grade/Supplier |
| Part A: Hydrogenation | |||||
| 1H-Pyrrolo[2,3-c]pyridine | C₇H₆N₂ | 118.14 | 1.0 | 1.00 kg | >98%, Commercial |
| Platinum on Carbon (5% Pt, 50% wet) | Pt/C | - | 0.005 | 100 g (dry basis) | Commercial |
| Methanol (MeOH) | CH₄O | 32.04 | - | 10 L | Anhydrous |
| Acetic Acid (AcOH) | C₂H₄O₂ | 60.05 | 0.1 | 51 mL | Glacial |
| Hydrogen Gas (H₂) | H₂ | 2.02 | Excess | As required | High Purity |
| Nitrogen Gas (N₂) | N₂ | 28.01 | - | As required | High Purity |
| Celite® 545 | - | - | - | ~500 g | Filtration Grade |
| Part B: Salt Formation | |||||
| Isopropanol (IPA) | C₃H₈O | 60.10 | - | 12 L | Anhydrous |
| Hydrogen Chloride in IPA | HCl | 36.46 | 1.1 | ~1.2 L of 3M Soln. | Titrated Solution |
Primary Equipment:
-
20 L High-Pressure Hydrogenation Reactor (Hastelloy or Stainless Steel) with temperature control, gas inlet, vent, and sampling port.
-
Inerted filtration apparatus (e.g., filter press or enclosed Nutsche filter).
-
20 L glass-lined reactor for crystallization.
-
Vacuum oven for drying.
Part A: Catalytic Hydrogenation of 1H-Pyrrolo[2,3-c]pyridine
-
Reactor Charging: To the 20 L hydrogenation reactor, charge 1H-Pyrrolo[2,3-c]pyridine (1.00 kg), Methanol (10 L), and glacial Acetic Acid (51 mL).
-
Inerting: Seal the reactor. Perform a nitrogen leak test by pressurizing to ~60 psi and ensuring the pressure holds for at least 30 minutes. [2]Vent the pressure and purge the vessel by pressurizing with nitrogen to 30 psi and venting to atmosphere. Repeat this nitrogen purge cycle a total of three times to eliminate oxygen. [3][2]3. Catalyst Slurry Preparation: In a separate flask under a nitrogen atmosphere, prepare a slurry of the 5% Pt/C catalyst (200 g of 50% wet catalyst) in ~500 mL of methanol. Rationale: Handling the catalyst wet or as a slurry significantly reduces the risk of it becoming airborne and igniting upon contact with air. [3][4]4. Catalyst Charging: Using a pressure-equalizing dropping funnel or a cannula transfer technique, charge the catalyst slurry to the reactor under a positive pressure of nitrogen.
-
Hydrogenation: Seal the reactor again. Purge the headspace with hydrogen gas three times (pressurize to 20 psi, then vent). Finally, pressurize the reactor to 50 psi with hydrogen.
-
Reaction Execution: Begin agitation and heat the reactor contents to 40 °C. The reaction is exothermic; use the cooling jacket to maintain a constant internal temperature. Monitor the reaction by observing the pressure drop as hydrogen is consumed. Maintain the pressure at 50 psi by feeding more hydrogen as needed.
-
In-Process Control (IPC): After ~4-6 hours (or when hydrogen uptake ceases), take a sample for HPLC analysis to confirm the disappearance of the starting material (<1% remaining is the typical endpoint).
-
Shutdown and Purging: Once the reaction is complete, stop the hydrogen flow and cool the reactor to 20 °C. Carefully vent the excess hydrogen pressure. Purge the reactor with nitrogen three times to remove all residual hydrogen. [2]9. Catalyst Filtration: Under a nitrogen blanket, filter the reaction mixture through a pad of Celite® 545 to remove the platinum catalyst. Wash the reactor and the filter cake with methanol (2 x 500 mL). CRITICAL: Do not allow the filter cake to dry. Immediately after filtration, quench the spent catalyst by carefully adding it to a large volume of water. [5]
Part B: Hydrochloride Salt Formation and Isolation
-
Solvent Exchange: Transfer the combined filtrate to the 20 L glass-lined reactor. Concentrate the solution under reduced pressure to a volume of approximately 2-3 L. Add Isopropanol (5 L) and continue concentration to remove residual methanol. Finally, add Isopropanol (5 L) to achieve the desired crystallization volume.
-
Salt Formation: Cool the IPA solution to 0-5 °C. Slowly add the 3M solution of HCl in IPA (~1.2 L, 1.1 eq.) over 1 hour, maintaining the internal temperature below 10 °C. A thick white precipitate will form.
-
Crystallization: Stir the resulting slurry at 0-5 °C for an additional 2 hours to ensure complete crystallization.
-
Isolation: Isolate the product by filtration. Wash the filter cake with cold (0-5 °C) Isopropanol (2 x 1 L).
-
Drying: Dry the product in a vacuum oven at 45-50 °C until a constant weight is achieved. This typically yields 1.20 - 1.28 kg of the title compound as a white to off-white crystalline solid.
Product Characterization and Quality Control
| Test | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Identity by ¹H NMR | Conforms to the structure | ¹H NMR (400 MHz, D₂O) |
| Purity by HPLC | ≥ 99.0% (AUC) | HPLC-UV (254 nm) |
| Mass Spectrum | [M+H]⁺ = 121.1 ± 0.5 | LC-MS (ESI+) |
| Residual Solvents | IPA < 5000 ppm, MeOH < 3000 ppm | Headspace GC |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Stalled or Incomplete Hydrogenation | 1. Inactive catalyst.2. Catalyst poisoning.3. Insufficient hydrogen pressure. | 1. Use fresh, high-quality catalyst.2. Ensure starting material is pure; consider adding more acetic acid.3. Check for leaks in the hydrogen line and reactor; ensure regulator is functioning. |
| Product Discoloration (Yellow/Brown) | Oxidation of the amine product during workup or filtration. | Maintain a strict nitrogen atmosphere during filtration and solvent concentration. Use an antioxidant like sodium bisulfite in small quantities if necessary. |
| Poor Crystallization / Oily Product | 1. Presence of residual methanol.2. Insufficient HCl added. | 1. Ensure the solvent swap to IPA is thorough.2. Check the titer of the HCl/IPA solution; add more if needed based on pH or a test crystallization. |
| Slow Catalyst Filtration | Catalyst fines are clogging the filter pad. | Increase the depth of the Celite® pad. Ensure the reaction mixture is fully cooled before filtration to reduce solubility. |
Conclusion
This application note details a safe, efficient, and scalable process for the synthesis of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride. By focusing on the scientific rationale behind procedural choices and integrating rigorous safety protocols, this guide provides a reliable foundation for the production of this key pharmaceutical intermediate. The emphasis on in-process controls and detailed characterization ensures that the final product meets the high-purity standards required for drug development and manufacturing.
References
- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Google Cloud.
- Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11). Industrial Safety Solution.
- Hydrogenation SOP. (n.d.). Tufts University.
- Hazards associated with laboratory scale hydrogenations. (2019). ACS Chemical Health & Safety.
- Hydrogenation reaction safety. (2024, June 7). YouTube.
- Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. (2022, March 1). The Royal Society of Chemistry.
- Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. (n.d.). National Institutes of Health (NIH).
- 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine. (n.d.). PubChem.
Sources
Troubleshooting & Optimization
2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride solubility issues and solutions
Technical Support Center: 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine Hydrochloride
Welcome, researchers and drug development professionals. This guide is designed to provide expert insights and practical solutions for the solubility challenges associated with 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride (CAS 1610028-39-1)[1]. As a heterocyclic amine salt, its behavior in solution can be complex. This document offers a structured approach to troubleshooting common issues, ensuring the integrity and success of your experiments.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the handling and dissolution of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride.
Q1: What are the basic properties of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride?
A1: This compound is the hydrochloride salt of a bicyclic heterocyclic amine, also known as 6-azaindoline.[2] As a salt, it is a solid at room temperature and is generally expected to have higher aqueous solubility than its corresponding free base, particularly in acidic to neutral conditions.[3][4] The presence of the hydrochloride moiety is a deliberate chemical modification often used to improve the solubility and handling of basic compounds.[3][4]
| Property | Value | Source |
| Molecular Formula | C₇H₉N₂Cl | |
| Molecular Weight | ~156.62 g/mol | [5] |
| Physical Form | Solid | |
| Storage | Sealed in dry, room temperature |
Q2: I'm having trouble dissolving the compound in water. Isn't a hydrochloride salt supposed to be water-soluble?
A2: While hydrochloride salts are generally more water-soluble than their free-base counterparts, high solubility is not guaranteed. Several factors can limit aqueous solubility:
-
Intrinsic Properties: The parent molecule's structure, which includes a fused ring system, contributes to its overall lipophilicity and crystal lattice energy. This can counteract the solubilizing effect of the salt.
-
pH of the Solution: The pH of your water (which can vary) plays a critical role. The compound is most soluble at a low pH where it is fully protonated. In neutral or alkaline water, it can convert to the less soluble free base.[6]
-
Common Ion Effect: At very low pH (i.e., in strong HCl solutions), the excess chloride ions can actually suppress the dissolution of the hydrochloride salt.[7][8]
Q3: What is the best starting solvent for this compound?
A3: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is a highly recommended starting point. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules.[9] For aqueous-based biological assays, preparing a high-concentration stock in DMSO and then diluting it into your aqueous buffer is a standard and effective technique.[9]
Q4: Can I heat the solution to improve solubility?
A4: Gentle heating (e.g., 35-70°C) can be an effective method to increase the rate of dissolution and the saturation point of the compound.[10] However, this should be done with caution. Prolonged exposure to high temperatures can potentially degrade the compound. Always perform a small-scale test to ensure the compound's stability at your desired temperature.
Part 2: Troubleshooting Guides & Protocols
This section provides detailed, step-by-step protocols to address specific solubility challenges.
Issue 1: Compound Precipitates Out of Aqueous Buffer
This is a common issue when diluting a DMSO stock solution into an aqueous medium for biological assays.
Causality: The compound's solubility limit in the final aqueous buffer is lower than its concentration. This is often due to the buffer's pH being too high (closer to or above the pKa of the amine), causing the compound to convert to its less soluble free base form.
Caption: Troubleshooting workflow for aqueous precipitation.
-
Measure the pH of your target aqueous buffer.
-
If the pH is neutral or basic (>7.0), the solubility of the amine hydrochloride will be significantly reduced.[6]
-
Adjust the pH of the buffer to a slightly acidic range (e.g., pH 5.0 - 6.5) using a dilute solution of hydrochloric acid (HCl). This ensures the compound remains in its protonated, more soluble salt form.
-
Re-attempt the dilution of your DMSO stock into the pH-adjusted buffer.
Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds in aqueous solutions.[3][9]
-
Prepare your aqueous buffer.
-
Add a small percentage of a co-solvent. Common choices include:
-
Polyethylene Glycol 400 (PEG400)
-
Propylene Glycol
-
Ethanol
-
-
Start with a low concentration (e.g., 1-5% v/v) and increase if necessary. Be mindful that high concentrations of organic solvents can affect biological experiments.
-
Add the DMSO stock solution to the buffer containing the co-solvent.
Issue 2: Compound is Poorly Soluble in Organic Solvents
While less common for hydrochloride salts, some may exhibit poor solubility in non-polar organic solvents due to their ionic nature.
Causality: The high polarity of the salt form makes it incompatible with non-polar solvents like hexane or diethyl ether. However, it may also struggle in some polar organic solvents if the solvent cannot effectively solvate both the protonated amine and the chloride ion.
| Solvent Class | Recommended Solvents | Rationale & Notes |
| Polar Aprotic | DMSO , DMF | Excellent for creating high-concentration stock solutions. |
| Polar Protic (Alcohols) | Methanol, Ethanol | Generally good solvents for hydrochloride salts. The solubility of the related compound 7-azaindole is high in methanol and ethanol.[11] |
| Ethers | Tetrahydrofuran (THF) | Moderate to good solubility may be achieved. 7-azaindole shows very high solubility in THF.[11] |
| Chlorinated | Dichloromethane (DCM), Chloroform | May have limited success due to the ionic nature of the salt. |
| Non-Polar | Hexane, Toluene | Not recommended. Unlikely to dissolve a salt.[12] |
If you need to dissolve the compound in a non-polar organic solvent for a chemical reaction, it is often necessary to convert it back to its free base form.
Caption: Workflow for converting the HCl salt to its free base.
-
Dissolve the 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride in a minimal amount of water.
-
Add a mild aqueous base , such as a saturated sodium bicarbonate (NaHCO₃) solution, dropwise until the solution becomes basic (test with pH paper, target pH > 8).
-
Extract the aqueous layer multiple times with an appropriate organic solvent like Dichloromethane (DCM) or Ethyl Acetate. The now-neutral free base will move into the organic layer.
-
Combine the organic extracts and dry them over an anhydrous salt (e.g., sodium sulfate, Na₂SO₄).
-
Filter and evaporate the solvent under reduced pressure to yield the free base, which should exhibit significantly better solubility in non-polar organic solvents.
Part 3: Scientific Principles of Solubility
Understanding the "why" behind these protocols is key to adapting them to your specific needs.
The Role of pH and pKa
The solubility of an amine salt is fundamentally governed by the pH of the solution relative to the pKa of the conjugate acid (the protonated amine).
-
When pH < pKa: The compound exists predominantly in its protonated, charged (cationic) form. This ionic form is more polar and thus more soluble in polar solvents like water.
-
When pH > pKa: The compound is deprotonated, yielding the neutral free base. This form is less polar and significantly less soluble in water but more soluble in non-polar organic solvents.
This relationship is the cornerstone of troubleshooting aqueous solubility issues and is why adjusting the pH to be acidic is the first and most effective step.[6][13]
References
-
Deng, Z., Li, F., Zhang, C., & Hu, Y. (2020). Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K. Journal of Chemical & Engineering Data. [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
-
Jadhav, S. B., et al. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. [Link]
-
Khurana, L., et al. (2017). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. ACS Medicinal Chemistry Letters. [Link]
-
Kumar, S., & Singh, A. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. [Link]
-
LibreTexts. (2019). The Effects of pH on Solubility. Chemistry LibreTexts. [Link]
-
Serajuddin, A. T. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research. [Link]
Sources
- 1. 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride [mail.sobekbio.com]
- 2. 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine | C7H8N2 | CID 18365378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. ijsdr.org [ijsdr.org]
- 5. 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride | C7H9ClN2 | CID 71721200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. wjbphs.com [wjbphs.com]
- 10. CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing the Synthesis of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine Hydrochloride
Welcome to the technical support guide for the synthesis of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride, a key intermediate in pharmaceutical development. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the multi-step synthesis of this 6-azaindoline derivative. Our guidance is grounded in established chemical principles and field-proven strategies to help you enhance reaction yield, purity, and consistency.
The synthesis of this target molecule is typically conceptualized as a three-stage process, each presenting unique challenges that can impact the overall yield. This guide is structured to address these stages sequentially.
Caption: General workflow for the synthesis of the target hydrochloride salt.
Section 1: Synthesis of the 1H-Pyrrolo[2,3-c]pyridine Precursor (6-Azaindole)
The yield and purity of the final product are fundamentally dependent on the quality of the aromatic precursor. Several synthetic routes to the 6-azaindole core exist, with the Bartoli indole synthesis and reductive cyclizations being common choices.[1]
FAQs & Troubleshooting
Question 1: My Bartoli reaction using a 2-halo-3-nitropyridine and vinylmagnesium bromide is inconsistent and low-yielding. What are the most critical parameters to control?
Answer: The Bartoli reaction, while powerful, is sensitive to several factors. The primary challenge lies in the stability and reactivity of the organometallic reagent.
-
Causality of Low Yield: The most common failure point is the quality and handling of the vinylmagnesium bromide. It is highly basic and susceptible to quenching by moisture or acidic protons. Furthermore, side reactions can compete with the desired nucleophilic addition.
-
Troubleshooting Steps:
-
Reagent Quality: Always use freshly prepared or recently titrated vinylmagnesium bromide. If using a commercial solution, ensure it has been stored under an inert atmosphere and away from moisture.
-
Strictly Anhydrous Conditions: All glassware must be oven- or flame-dried, and the reaction should be conducted under a positive pressure of an inert gas (Argon or Nitrogen). Use anhydrous solvents.
-
Temperature Control: The initial addition of the Grignard reagent to the nitropyridine is highly exothermic. Maintain a low temperature (typically -78 °C to -40 °C) during the addition to prevent uncontrolled side reactions. Allow the reaction to warm slowly to room temperature to ensure complete reaction.
-
Reverse Addition: Consider adding the nitropyridine solution dropwise to the Grignard reagent. This maintains an excess of the nucleophile and can sometimes suppress the formation of dimeric byproducts.[2]
-
Question 2: I am performing a reductive cyclization of a substituted nitropyridine to form the pyrrole ring. The reaction is either incomplete or forms multiple products. How can I optimize this?
Answer: Reductive cyclization is an effective method, but the choice of reducing agent and reaction conditions is crucial to avoid over-reduction or side reactions.[1]
-
Causality of Poor Selectivity: Strong reducing agents can reduce the nitro group completely to an amine without inducing cyclization, or they can reduce the pyridine ring itself. The reaction mechanism requires a delicate balance to form the key enamine intermediate that subsequently cyclizes.
-
Optimization Strategies:
-
Choice of Reducing Agent:
-
Zn dust in Acetic Acid: A classic and often effective choice that provides a controlled reduction potential. Ensure the zinc is activated.
-
Catalytic Hydrogenation (e.g., Pd/C, H₂): This can be a very clean method. However, it carries the risk of over-reducing the pyridine ring or other functional groups. Careful selection of catalyst and conditions is paramount. Use a lower pressure of H₂ initially.
-
Sodium Dithionite (Na₂S₂O₄): A milder reducing agent that can be effective for sensitive substrates.
-
-
Solvent and Temperature: The solvent must be capable of dissolving the starting material and intermediates. Protic solvents like acetic acid or ethanol are common. Temperature control is key; start at room temperature and gently heat if the reaction is sluggish, monitoring carefully by TLC or LC-MS.
-
Section 2: Catalytic Hydrogenation of 1H-Pyrrolo[2,3-c]pyridine
This is the most critical step for achieving the desired 2,3-dihydro product. The goal is to selectively reduce the C2-C3 double bond of the pyrrole ring without affecting the aromatic pyridine ring. Incomplete reactions and over-reduction are the primary challenges.
Question 1: My hydrogenation of the 6-azaindole precursor is extremely slow, stalls, or fails to go to completion. What are the likely causes and how do I fix them?
Answer: This is a classic problem of catalyst inhibition or inactivation. The pyridine nitrogen in the substrate is basic and can coordinate to the metal surface of the catalyst, effectively acting as a poison.[3]
-
Causality of Incomplete Reaction: The lone pair of electrons on the pyridine nitrogen can strongly adsorb onto the active sites of catalysts like Palladium (Pd), preventing the substrate from binding and being hydrogenated. The acidity of the reaction medium plays a critical role in mitigating this effect.
-
Troubleshooting Decision Pathway:
Caption: Decision tree for troubleshooting incomplete hydrogenation.
Data Presentation: Optimizing Hydrogenation Conditions
The key to successful hydrogenation is to protonate the pyridine nitrogen, which prevents it from poisoning the catalyst. This is achieved by using an acidic solvent system.
| Parameter | Standard Condition | Optimized Condition | Rationale & Expertise |
| Catalyst | 5-10 wt% Pd/C | PtO₂ (Adams' Catalyst) or Rh₂O₃ | Pt and Rh catalysts are often more resistant to poisoning by nitrogen heterocycles than Pd and can show higher activity in acidic media.[3] |
| Solvent | Ethanol (EtOH) or Methanol (MeOH) | Glacial Acetic Acid (AcOH) or Trifluoroethanol (TFE) | Acidic solvents protonate the pyridine nitrogen, preventing catalyst poisoning. AcOH is highly effective. TFE is a less common but powerful alternative.[3] |
| H₂ Pressure | 1 atm (balloon) | 50-100 psi (Parr shaker) | Increased pressure increases the concentration of hydrogen on the catalyst surface, accelerating the reaction rate and helping to overcome partial inhibition. |
| Temperature | 25 °C (Room Temp) | 40-60 °C | Modest heating can increase the reaction rate, but excessive heat may lead to over-reduction or side reactions. This should be the last parameter to adjust. |
Question 2: I'm observing the formation of a byproduct where the pyridine ring is also reduced. How can I improve selectivity for the pyrrole ring?
Answer: Over-reduction to a piperidine derivative occurs when the reaction conditions are too harsh. Selectivity is achieved by moderating the conditions to favor the more electron-rich and less aromatic pyrrole ring.
-
Causality of Over-reduction: The pyrrole ring is generally easier to hydrogenate than the pyridine ring. However, under forcing conditions (high pressure, high temperature, highly active catalyst), the pyridine ring will also be reduced.
-
Strategies for Improved Selectivity:
-
Reduce Hydrogen Pressure: Lower the pressure to 15-50 psi. This is often the most effective single change.
-
Lower the Temperature: Perform the reaction at room temperature.
-
Catalyst Choice: While PtO₂ is robust, it can be aggressive. Consider using Pd/C under carefully controlled acidic conditions, as it can sometimes offer better selectivity. Asymmetric hydrogenation using specific chiral ruthenium catalysts has also been shown to be highly selective for the pyrrole ring in related systems.[4]
-
Monitor Carefully: Track the reaction progress by TLC or LC-MS and stop the reaction immediately once the starting material is consumed.
-
Section 3: Formation and Purification of the Hydrochloride Salt
This final step is crucial for obtaining a stable, solid, and pure final product. The primary issues are often related to residual impurities and the physical form of the salt.
Question 1: After adding HCl, my product oils out or precipitates as a sticky, discolored solid instead of a clean, crystalline powder. Why is this happening?
Answer: This issue typically points to either impurities in the free base or sub-optimal conditions during the salt formation and precipitation process.
-
Causality of Poor Precipitation:
-
Purity: Residual solvents or organic impurities from the previous step can act as an anti-solvent or co-precipitate, leading to an oily or amorphous solid.
-
Moisture: Water is detrimental. The hydrochloride salt can be hygroscopic, and the presence of water can lead to the formation of a hydrate or an oil.
-
Solvent Choice: The solvent must be one in which the free base is soluble but the hydrochloride salt is insoluble.
-
-
Troubleshooting Protocol:
-
Purify the Free Base: Before salt formation, ensure the 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine free base is pure. If it's an oil, consider a quick filtration through a plug of silica gel with an appropriate eluent (e.g., DCM/MeOH) to remove baseline impurities.
-
Use Anhydrous Conditions: Use anhydrous solvents (e.g., dry diethyl ether, methanol, or isopropanol). Prepare the HCl solution by bubbling dry HCl gas through the solvent or use a commercially available anhydrous solution (e.g., 2M HCl in diethyl ether).[5][6]
-
Optimize Precipitation:
-
Dissolve the pure free base in a minimal amount of a polar solvent like methanol or ethanol.
-
Slowly add a non-polar anti-solvent in which the salt is insoluble, such as diethyl ether or methyl tert-butyl ether (MTBE), until the solution just starts to become cloudy.
-
Add the anhydrous HCl solution dropwise with vigorous stirring. This controlled precipitation often yields a finer, more crystalline solid.
-
-
Control Temperature: Cooling the solution to 0-5 °C during HCl addition can improve the yield and crystallinity of the precipitate.
-
Question 2: What is the best practice for isolating and drying the hydrochloride salt to ensure long-term stability?
Answer: Proper isolation and drying are essential to remove residual acid and solvent, which can cause degradation over time.
-
Step-by-Step Isolation Protocol:
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with a cold, anhydrous non-polar solvent (e.g., diethyl ether or pentane). This removes any excess HCl and other soluble impurities without dissolving the product.
-
Drying: Dry the solid under high vacuum at a slightly elevated temperature (e.g., 30-40 °C) for several hours. Using a desiccant like P₂O₅ in the vacuum line is recommended to ensure the final product is completely dry.
-
Storage: Store the final product in a tightly sealed container in a desiccator to protect it from moisture.
-
References
-
The Royal Society of Chemistry. (2022, March 1). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Retrieved from [Link]
-
National Institutes of Health. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Retrieved from [Link]
-
ACS Combinatorial Science. (2012, May 22). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. Retrieved from [Link]
-
ResearchGate. (2024, February). Synthesis of 7-azaindole derivatives, starting from different cyclic imines. Retrieved from [Link]
-
ACS Publications. Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. Retrieved from [Link]
- Google Patents. CN104230923A - Method for preparing 2,3-dihydro-1H-pyrrolo pyridine hydrochloride.
-
PubMed. (2024, December 26). Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. Retrieved from [Link]
-
RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]
-
Wikipedia. Pictet–Spengler reaction. Retrieved from [Link]
-
MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]
-
WIPO Patentscope. 2,3-dihydro-1h-pyrrolo[3,4-c]pyridin-1-one derivatives as hpk1 inhibitors for the treatment of cancer. Retrieved from [Link]
-
MDPI. (2024, June 19). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Retrieved from [Link]
-
PubMed Central. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved from [Link]
-
ACS Publications. (2004, November 19). Catalytic Asymmetric Hydrogenation of 2,3,5-Trisubstituted Pyrroles. Retrieved from [Link]
-
JNAS. (2024, May 7). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Retrieved from [Link]
-
J&K Scientific LLC. (2021, March 23). Pictet-Spengler Reaction. Retrieved from [Link]
-
PubMed. (2020, January 19). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]
-
The University of Liverpool Repository. Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]
-
PubMed Central. (2021, February 25). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Retrieved from [Link]
- Google Patents. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
-
PubChem. 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine. Retrieved from [Link]
-
PubChem. 2,3-Dihydro-1H-pyrrolo(3,4-c)pyridine--hydrogen chloride (1/1). Retrieved from [Link]
-
PubMed Central. (2020, January 19). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]
-
PubMed Central. (2021, June 9). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]
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Chemsrc. (2025, November 23). 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride. Retrieved from [Link]
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2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride stability and degradation pathways
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride (CAS: 1610028-39-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this heterocyclic building block. We will address common experimental challenges, provide troubleshooting solutions, and outline key protocols to ensure the integrity of your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, storage, and inherent stability of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride.
Q1: What are the recommended storage conditions for solid 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride?
A1: The compound should be stored in a tightly sealed container in a dry, room-temperature environment.[1] Based on data from analogous hydrochloride salts of pyridine derivatives, the compound may be hygroscopic; therefore, minimizing exposure to moisture is critical to prevent potential degradation and ensure accurate weighing.[2] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent oxidation.
Q2: How stable is the compound in common analytical and formulation solvents?
A2: The stability is highly dependent on the pH of the medium. Drawing from studies on structurally related pyrrolopyridine derivatives, the compound is expected to be most stable in neutral aqueous solutions.[3] It is likely labile in acidic conditions and extremely unstable in alkaline (basic) environments, which can catalyze the cleavage of the pyrrole ring.[3][4] When preparing solutions, it is crucial to use neutral, degassed solvents and analyze them promptly.
Q3: What are the primary anticipated degradation pathways for this molecule?
A3: The main degradation pathways are anticipated to be hydrolysis, oxidation, and photolysis.
-
Hydrolysis: The pyrrole ring, particularly in the dihydro form, can be susceptible to ring-opening under harsh acidic or basic conditions. Studies on related pyrrolo[3,4-c]pyridine-1,3-diones show that alkaline conditions can cleave the imide bond, generating isonicotinic acid derivatives.[4][5] A similar ring-opening mechanism could be postulated for this compound.
-
Oxidation: The pyrrole moiety is electron-rich and can be susceptible to oxidation. This can lead to the formation of hydroxylated species or other oxidative degradants.[3][6] Exposure to atmospheric oxygen, peroxides, or other oxidizing agents should be minimized.
-
Photodegradation: Pyrrolopyridine scaffolds have been shown to be photolabile.[3] Exposure to direct sunlight or intense UV light can induce degradation. Samples, both in solid and solution form, should be protected from light.
Q4: What are the expected thermal decomposition products?
A4: While specific data for this compound is not available, the thermal decomposition of related hydrochloride-containing nitrogen heterocycles is known to release hazardous gases. These can include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas.[2]
Section 2: Troubleshooting Guide
This section provides solutions to specific experimental issues you may encounter.
Problem 1: I observe new or growing impurity peaks in my HPLC chromatogram when analyzing a sample dissolved in an aqueous buffer over several hours.
| Potential Cause | Troubleshooting Steps & Explanation |
| Hydrolytic Degradation | 1. Verify pH: Check the pH of your buffer. The stability of pyrrolopyridines is highly pH-dependent, with instability increasing significantly in acidic and especially alkaline conditions.[3] 2. Switch to Neutral Buffer: If using an acidic or basic buffer, switch to a neutral pH buffer (e.g., phosphate buffer, pH 7.0-7.4). 3. Analyze Immediately: Prepare samples immediately before analysis. Avoid letting samples sit in solution on the autosampler for extended periods. If unavoidable, use a cooled autosampler (4 °C). |
| Oxidation | 1. Use Degassed Solvents: Ensure your mobile phases and sample diluents are freshly prepared and degassed to remove dissolved oxygen. 2. Add Antioxidant (with caution): For formulation development, the inclusion of a suitable antioxidant may be considered, but its compatibility and potential for creating adducts must be thoroughly evaluated. |
Problem 2: The potency or purity of my solid compound is decreasing over time, even when stored in the lab.
| Potential Cause | Troubleshooting Steps & Explanation |
| Photodegradation | 1. Use Amber Vials: Store the solid compound in amber glass vials or vials wrapped in aluminum foil to protect it from light.[7] Pyrrolopyridines are known to be photolabile.[3] 2. Minimize Exposure: Avoid leaving the container on an open lab bench. Return it to a dark cabinet or drawer immediately after use. |
| Moisture Absorption (Hygroscopicity) | 1. Store in a Desiccator: Keep the sealed container inside a desiccator with a fresh desiccant to ensure a low-humidity environment. Hydrochloride salts are often hygroscopic.[2] 2. Inert Atmosphere: For long-term storage, flush the vial with an inert gas like argon or nitrogen before sealing to displace moisture and air. |
Section 3: Key Experimental Protocols
To properly characterize the stability of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride, conducting forced degradation studies is essential.[8][9] These studies intentionally stress the molecule to identify potential degradants and establish a stability-indicating analytical method.
Protocol 1: Forced Degradation (Stress Testing) Study
Objective: To generate likely degradation products and understand the intrinsic stability of the molecule under various stress conditions as mandated by ICH guidelines.[9]
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., Methanol or Acetonitrile:Water 50:50) at a concentration of ~1 mg/mL.
-
Stress Conditions: Expose the stock solution to the following conditions in parallel. Include a control sample (protected from stress) for comparison. Aim for 5-20% degradation, which can be achieved by adjusting the duration or stressor concentration.
| Stress Condition | Protocol | Rationale |
| Acid Hydrolysis | Mix stock solution 1:1 with 0.1 M HCl. Incubate at 60 °C for 2, 8, and 24 hours. | To assess susceptibility to degradation in low pH environments.[9] |
| Base Hydrolysis | Mix stock solution 1:1 with 0.1 M NaOH. Incubate at room temperature for 30 min, 1, and 4 hours. | To assess susceptibility to degradation in high pH environments. Pyrrolopyridines are often highly base-labile.[3] |
| Oxidation | Mix stock solution 1:1 with 3% H₂O₂. Incubate at room temperature for 2, 8, and 24 hours, protected from light. | To evaluate sensitivity to oxidative stress.[3] |
| Thermal Degradation | Expose solid powder to 80 °C in a calibrated oven for 24 and 48 hours. Dissolve before analysis. | To determine the impact of heat on the solid-state stability. |
| Photostability | Expose the solid powder and a solution (in a quartz cuvette) to a calibrated light source delivering an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (ICH Q1B).[7] Keep a control sample wrapped in foil. | To determine light sensitivity, a known issue for this class of compounds.[3] |
-
Sample Quenching & Analysis:
-
For acid/base samples, neutralize with an equimolar amount of base/acid before dilution and injection.
-
Analyze all stressed samples, along with a time-zero and a control sample, using a suitable HPLC-UV/MS method.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an analytical method capable of separating the intact parent compound from all process impurities and degradation products generated during stress testing.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) as it provides good retention for many heterocyclic compounds.
-
Mobile Phase Screening:
-
Mobile Phase A: 0.1% Formic Acid or 10 mM Ammonium Acetate in Water (for MS compatibility).
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Gradient Optimization: Develop a gradient elution method to ensure separation of early-eluting polar degradants from the parent peak and late-eluting non-polar impurities. A typical starting gradient might be 5% to 95% B over 20 minutes.
-
Forced Degradation Sample Analysis: Inject the samples from the forced degradation study. The goal is to demonstrate "peak purity" for the parent compound in the presence of its degradants. A photodiode array (PDA) detector is invaluable for this, allowing for peak purity analysis across the UV spectrum.
-
Method Validation: Once optimized, the method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Section 4: Visualization of Degradation & Workflows
Diagram 1: Forced Degradation Experimental Workflow
Caption: Workflow for a forced degradation study.
Diagram 2: Postulated Degradation Pathways
Caption: Postulated degradation pathways for the core scaffold.
References
-
Gornowicz, A. et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248-59. Available at: [Link]
-
Fura, A. (2006). Role of Aldehyde Oxidase in Out-of-the-Box Drug Metabolism. Drug Discovery Today, 11(11-12). Available at: [Link]
-
Sladowska, H. et al. (2010). Studies of the degradation mechanism of pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives with analgesic activity: isolation and identification of products and summary. Acta Poloniae Pharmaceutica, 67(3), 233-8. Available at: [Link]
-
Lubiniecki, A. et al. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
-
Prajapati, V.D. et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. Available at: [Link]
-
AA Blocks (2025). Safety Data Sheet for 5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine. Available at: [Link]
-
NIST. 1H-Pyrrolo[2,3-b]pyridine. NIST Chemistry WebBook. Available at: [Link]
-
ResearchGate. Forced degradation study. Available at: [Link]
-
Venkatesh, D.N. & Kumar, S.D.S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available at: [Link]
-
Sladowska, H. et al. (2010). Studies of the degradation mechanism of pyrrolo[3,4-c] pyridine-1,3(2H)-dione derivatives with analgesic activity: isolation and identification of products and summary. Acta Poloniae Pharmaceutica, 67(3), 233-8. Available at: [Link]
-
ICH (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]
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Technical Support Center: Overcoming Poor Cell Permeability of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine Derivatives
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine derivatives. This scaffold is a promising starting point for targeting a range of biological entities, including kinases and other enzymes.[1][2] However, a common and significant hurdle in translating potent biochemical activity into cellular efficacy is the poor permeability of these compounds across the cell membrane.
This guide provides in-depth troubleshooting advice, validated experimental protocols, and answers to frequently asked questions to help you diagnose and overcome permeability challenges in your research.
Troubleshooting Guide
This section is designed to address specific issues you may encounter during your experiments. The question-and-answer format guides you from initial observations to actionable solutions.
Question 1: My 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine derivative shows high potency in my biochemical assay (e.g., IC50 < 100 nM), but its activity is significantly weaker or absent in cell-based assays (e.g., EC50 > 10 µM). What's the likely problem?
Answer: This is a classic "biochemical vs. cellular" disconnect, and poor cell permeability is a primary suspect. For a compound to work on an intracellular target, it must first cross the cell's lipid membrane to reach a sufficient concentration.[3] The 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine scaffold itself has hydrogen bond donors (HBDs) and acceptors (HBAs) that can contribute to polarity, potentially limiting passive diffusion.
Primary Causes & Next Steps:
-
Poor Passive Diffusion: The compound's physicochemical properties may be unfavorable for crossing the lipid bilayer. Key properties influencing this include lipophilicity (LogP), polar surface area (PSA), molecular weight, and the number of hydrogen bond donors/acceptors.[4][5][6]
-
Action: Proceed to permeability assessment assays (see protocols below) to directly measure the compound's ability to cross a membrane.
-
-
Active Efflux: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP).[7][8] These transporters act as cellular pumps, actively removing the compound from the cytoplasm and keeping the intracellular concentration too low to be effective.[7]
-
Action: Determine the compound's efflux ratio using a bidirectional Caco-2 or MDCK-MDR1 assay. An efflux ratio greater than 2 is a strong indicator that active efflux is occurring.[8]
-
-
Metabolic Instability: The compound might be rapidly metabolized by intracellular enzymes into an inactive form.
-
Action: Conduct a metabolic stability assay using liver microsomes or S9 fractions to assess the compound's half-life.
-
The following diagram outlines a decision-making workflow for troubleshooting this common issue.
Caption: Recommended workflow for permeability screening.
Q3: When should I choose a formulation strategy over a medicinal chemistry approach?
-
Medicinal Chemistry (e.g., Prodrugs): This approach modifies the molecule itself to improve its intrinsic permeability. It is the preferred strategy during lead optimization when you have the resources to synthesize new analogues. A successful chemical modification solves the permeability problem permanently for that compound. [9]* Formulation Strategies: This approach uses excipients and delivery systems to enhance the absorption of the existing, unmodified compound. [10][11]Examples include using lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) or creating amorphous solid dispersions. [12][13]This is often explored during later-stage development when a lead candidate is fixed. It can be a viable path for compounds that are difficult to modify chemically without losing potency. [10][12]
Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: This assay measures the rate of passive diffusion of a compound from a donor well, through a filter coated with a lipid-oil-lipid trilayer, into an acceptor well. [3] Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Dilute this stock into a universal buffer (pH 7.4) to a final concentration of 100-200 µM. The final DMSO concentration should be <1%.
-
Plate Setup: Use a 96-well PAMPA plate system, which consists of a donor plate and an acceptor plate separated by the lipid-coated filter.
-
Loading:
-
Add the compound solution to the donor wells.
-
Fill the acceptor wells with the same buffer solution, optionally containing a scavenger component to prevent back-diffusion.
-
-
Incubation: Carefully place the donor plate into the acceptor plate, ensuring the filter is in contact with both solutions. Incubate the plate sandwich at room temperature for 4-16 hours with gentle shaking.
-
Quantification: After incubation, carefully separate the plates. Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - ([Drug]_acceptor / [Drug]_equilibrium)) Where V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the filter, and Time is the incubation time.
Data Interpretation:
| Papp (x 10⁻⁶ cm/s) | Permeability Class |
| < 1 | Low |
| 1 - 10 | Medium |
| > 10 | High |
Protocol 2: Caco-2 Bidirectional Permeability Assay
Principle: This assay uses a confluent monolayer of Caco-2 cells grown on a permeable membrane to measure permeability in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. [14][9] Methodology:
-
Cell Culture: Seed Caco-2 cells onto permeable Transwell® inserts. Culture the cells for 21-25 days to allow for differentiation and formation of a tight monolayer. [9]2. Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of each well. Only use wells with TEER values above a predetermined threshold (e.g., >250 Ω·cm²). [9]Also, assess the permeability of a low-permeability marker like Lucifer Yellow to confirm monolayer integrity. [15]3. Assay Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Permeability Measurement (A-to-B):
-
Add the test compound (and high/low permeability controls like Propranolol and Atenolol) to the apical (top) chamber.
-
Add fresh transport buffer to the basolateral (bottom) chamber.
-
Incubate for 1-2 hours at 37°C with gentle shaking.
-
Take samples from both chambers at the end of the incubation.
-
-
Permeability Measurement (B-to-A):
-
Add the test compound to the basolateral chamber.
-
Add fresh buffer to the apical chamber.
-
Incubate and sample as described above.
-
-
Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.
-
Calculations:
-
Calculate the Papp for both A-to-B and B-to-A directions.
-
Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B)
-
Data Interpretation:
| Parameter | Value | Interpretation |
| Papp (A-to-B) | < 1 x 10⁻⁶ cm/s | Low Permeability |
| Papp (A-to-B) | > 10 x 10⁻⁶ cm/s | High Permeability |
| Efflux Ratio | > 2.0 | Active Efflux is Likely |
References
-
Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Membranes (Basel).
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics.
-
In Vitro Methods for Measuring the Permeability of Cell Monolayers. PubMed Central.
-
Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences.
-
Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Semantic Scholar.
-
Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems. PubMed.
-
Prodrugs with Improved Lipophilicity and Permeability. ScienceDirect.
-
Promising strategies for improving oral bioavailability of poor water-soluble drugs. Taylor & Francis Online.
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Cell Permeability Assay. BioIVT.
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Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Publications.
-
Physicochemical properties of drugs and membrane permeability: review article. Sabinet African Journals.
-
Barrier Formation and Permeability Assays using Millicell® Hanging Cell Culture Inserts. MilliporeSigma.
-
Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. Journal of Chemical Information and Modeling.
-
Factors Affecting Drug Distribution: Tissue Permeability. JoVE.
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Drug Permeation against Efflux by Two Transporters. PubMed Central.
-
Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. The Journal of Physical Chemistry B.
-
Drug Permeation against Efflux by Two Transporters. ACS Infectious Diseases.
-
In vitro Assays for Measuring Endothelial Permeability by Transwells and Electrical Impedance Systems. Bio-protocol.
-
Advances in Computational Approaches for Estimating Passive Permeability in Drug Discovery. PubMed Central.
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate.
-
What are the physicochemical properties affecting drug distribution? Patsnap Synapse.
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Predicting a Drug’s Membrane Permeability. Wipf Group, University of Pittsburgh.
-
Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. PubMed.
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Enhancing the intestinal absorption of molecules containing the polar guanidino functionality: a double-targeted prodrug approach. PubMed.
-
The Role of Intestinal Efflux Transporters In Drug Absorption. Sigma-Aldrich.
-
Factors Affecting Cell Membrane Permeability and Fluidity. Conduct Science.
-
Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. MDPI.
-
Spotlight on Efflux and Uptake Drug Transporters in In Vitro Drug-Drug Interaction Studies. BioIVT.
-
Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. MDPI.
-
Making sense of drug-efflux transporters in the physiological environment. PubMed Central.
-
Troubleshooting low cell permeability of 3-Benzoyluracil compounds. BenchChem.
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2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine. PubChem.
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Technical Support Center: Overcoming Poor Cell Permeability of 6-Nitroindazole Compounds. BenchChem.
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI.
-
Enhancing Cell Permeability of 1H-Pyrido[2,3-d]oxazine. BenchChem.
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PubMed Central.
-
Recent advances of pyrrolopyridines derivatives: a patent and literature review. PubMed.
-
Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry.
-
Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters.
-
Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. National Institutes of Health.
-
I am not able to see drug permeation in MDCK cell permeability experiment, could anybody suggest if I need to modify the protocol? ResearchGate.
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.
-
Design, synthesis and evaluation of C-5 substituted pyrrolopyridine derivatives as potent Janus Kinase 1 inhibitors with excellent selectivity. Semantic Scholar.
-
Predicting and improving the membrane permeability of peptidic small molecules. Proceedings of the National Academy of Sciences.
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central.
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PubMed Central.
-
Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evaluation. ResearchGate.
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Technical Support Center: Synthesis of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine Hydrochloride
Welcome to the Technical Support Center for the synthesis of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthetic pathway. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address challenges you may encounter during your experiments. Our guidance is grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.
Introduction to the Synthetic Challenge
The synthesis of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindoline, is a multi-step process that often involves the initial construction of the aromatic 1H-pyrrolo[2,3-c]pyridine (6-azaindole) core, followed by reduction of the pyrrole ring and subsequent formation of the hydrochloride salt. A common and scalable approach to the 6-azaindole core involves the electrophilic [4+1] cyclization of 3-amino-4-methylpyridines.[1][2] This guide will focus on potential side reactions and challenges encountered during this key cyclization step, the subsequent reduction, and the final salt formation.
Part 1: Troubleshooting Guide for Side Reactions
This section addresses specific experimental issues, their probable causes, and validated solutions.
Issue 1: Incomplete or Failed Cyclization to the 6-Azaindole Core
Question: I am reacting my substituted 3-amino-4-methylpyridine with trifluoroacetic anhydride (TFAA), but I am not observing the formation of the desired 2-trifluoromethyl-3-trifluoroacetyl-6-azaindole. My starting material is consumed, but the major product appears to be the corresponding trifluoroacetamide. What is happening?
Answer:
This is a common issue that typically arises from the substitution pattern on your starting pyridine ring. The mechanism of this cyclization involves the formation of a trifluoroacylated pyridinium salt, which activates the methyl group for subsequent reaction.[1]
Causality and Resolution:
-
Steric Hindrance: The presence of a substituent at the α-position (C2 or C6) of the 3-amino-4-methylpyridine sterically hinders the cyclization step. The reaction will likely halt after the initial N-acylation of the amino group, yielding the trifluoroacetamide as the major product.[1]
-
Electronic Effects: Strongly electron-withdrawing groups on the pyridine ring can deactivate the system, making the cyclization less favorable.
-
Solution: Re-evaluate the electronic properties of your substituents. If possible, opt for starting materials with electron-donating or neutral groups.
-
A diagnostic workflow for troubleshooting this issue is presented below:
Caption: Troubleshooting workflow for failed cyclization.
Issue 2: Formation of Unexpected Side Products During Cyclization
Question: My reaction of 3-amino-4-methylpyridine with an acylating agent other than TFAA is yielding unexpected products. For example, with trichloroacetic anhydride (TCAA), I am observing a double acylation product. Why is this happening?
Answer:
The choice of the electrophilic C1 source is critical for the success of the [4+1] cyclization. While trifluoroacetic anhydride (TFAA) is effective, other anhydrides may lead to different reaction pathways.
Causality and Resolution:
-
Alternative Electrophile Reactivity: The use of trichloroacetic anhydride (TCAA) has been shown to result in the double trichloroacetylation at both the amino and methyl groups, without the desired cyclization to form the pyrrole ring.[2] This is due to the different reactivity and electronic properties of the trichloroacetyl group compared to the trifluoroacetyl group.
-
Solution: For this specific cyclization, it is recommended to use trifluoroacetic anhydride (TFAA) or difluoroacetic anhydride (DFAA), which have been shown to promote the desired reaction.[1] If other acyl groups are desired on the final product, it is often more effective to perform the cyclization with TFAA and then modify the resulting 6-azaindole.
-
Issue 3: Instability and Hydrolysis of the 6-Azaindole Product
Question: I have successfully synthesized the 2-trifluoromethyl-3-trifluoroacetyl-6-azaindole, but it seems to be unstable during workup or purification, leading to new, more polar impurities. What are these impurities and how can I avoid them?
Answer:
The 2-trifluoromethyl-3-trifluoroacetyl-6-azaindole can be susceptible to hydrolysis under certain conditions, leading to the formation of various side products.
Causality and Resolution:
-
Hydrolysis of the 3-Trifluoroacetyl Group: Under mild basic conditions (e.g., aqueous sodium carbonate), the trifluoroacetyl group at the 3-position can be hydrolyzed, leading to the formation of 2-trifluoromethyl-6-azaindole.[1]
-
Solution: During workup, avoid prolonged exposure to basic aqueous solutions. If a basic wash is necessary, use it quickly and at low temperatures.
-
-
Formation of 6-Azaindole-2-carboxylic Acid: In harsher hydrolytic conditions (e.g., heating), deeper hydrolysis can occur, resulting in the formation of 6-azaindole-2-carboxylic acid.[1]
-
Solution: Maintain neutral or slightly acidic conditions during workup and purification. Use anhydrous solvents whenever possible.
-
-
Hydrate Formation: The trifluoroacetyl group can exist in equilibrium with its hydrate form, which can complicate purification and characterization.[5]
-
Solution: Ensure thorough drying of the product under high vacuum. The use of aprotic solvents during extraction and chromatography can minimize hydrate formation.
-
The table below summarizes the common hydrolysis products and recommended preventative measures.
| Side Product | Formation Conditions | Preventative Measures |
| 2-Trifluoromethyl-6-azaindole | Mild basic hydrolysis (e.g., aq. Na2CO3) | Avoid basic workup; use neutral or slightly acidic washes |
| 6-Azaindole-2-carboxylic acid | Harsher hydrolysis conditions (e.g., heating) | Maintain neutral pH and low temperatures |
| Hydrated 2-trifluoromethyl-3-trifluoroacetyl-6-azaindole | Presence of water | Use anhydrous solvents and dry the final product thoroughly |
Issue 4: Side Reactions During the Reduction of the 6-Azaindole Ring
Question: I am attempting to reduce the pyrrole ring of my 6-azaindole to obtain the desired 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine, but I am getting a mixture of products or low yield. What are the potential side reactions?
Answer:
The reduction of the 6-azaindole ring to the corresponding 6-azaindoline can be challenging due to the potential for over-reduction or side reactions on the pyridine ring.
Causality and Resolution:
-
Over-reduction of the Pyridine Ring: Strong reducing agents, such as catalytic hydrogenation under harsh conditions (high pressure and temperature), can lead to the reduction of both the pyrrole and the pyridine ring, resulting in a complex mixture of products.
-
Solution: Use milder and more selective reducing agents. Borane complexes (e.g., BH3-THF) or sodium cyanoborohydride (NaBH3CN) under acidic conditions are often effective for the selective reduction of the pyrrole ring in the presence of a pyridine ring.
-
-
Incomplete Reduction: Insufficient reducing agent or reaction time can lead to incomplete conversion to the desired dihydro product.
-
Solution: Optimize the stoichiometry of the reducing agent and monitor the reaction progress by TLC or LC-MS to ensure complete conversion.
-
The following diagram illustrates the decision-making process for the reduction step.
Caption: Decision tree for the reduction of the 6-azaindole ring.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the best practices for the final hydrochloride salt formation?
A1: The formation of the hydrochloride salt is typically achieved by treating a solution of the free base (2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine) in a suitable solvent (e.g., methanol, isopropanol, or ethyl acetate) with a solution of HCl in the same or a compatible solvent, or by bubbling dry HCl gas through the solution.[6] To ensure high purity and yield, it is crucial to use anhydrous solvents to prevent the incorporation of water into the crystal lattice. The precipitation of the salt can be induced by cooling or by the addition of a less polar co-solvent.
Q2: How can I purify the final 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride if it contains impurities?
A2: If the isolated hydrochloride salt is impure, recrystallization is the most common purification method. The choice of solvent is critical and may require some screening. A solvent system in which the salt is soluble at elevated temperatures but sparingly soluble at room temperature or below is ideal. Common solvent systems include ethanol/ether, methanol/ethyl acetate, or isopropanol. If the impurities are colored, treatment with activated carbon during the recrystallization process can be effective.
Q3: Can N-methylation occur as a side reaction?
A3: Yes, if a methylating agent is present, N-methylation of the pyrrole nitrogen in the 6-azaindole intermediate or the pyrroline nitrogen in the final product can occur. This is particularly relevant if methylating agents are used in other steps of the synthesis or if certain reagents, like dimethylformamide (DMF) at high temperatures, can act as a methyl source. To avoid this, it is important to use non-methylating solvents and reagents where possible and to carefully control reaction conditions.
Q4: My final product is unstable and darkens over time. What is the cause and how can I prevent it?
A4: 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine and its salts can be sensitive to air and light, leading to oxidative degradation and the formation of colored impurities. To ensure stability, the final product should be stored under an inert atmosphere (e.g., argon or nitrogen), protected from light, and kept at a low temperature. The use of antioxidants in the formulation, if applicable, can also be considered.
References
-
Ivonin, S., et al. (2023). Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. Organic Chemistry Frontiers. [Link]
-
Ivonin, S., et al. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. ChemRxiv. [Link]
-
Di Pietro, O., & Srogl, J. (2009). Synthesis of 4- and 6-azaindoles via the Fischer reaction. Organic Letters, 11(22), 5142–5145. [Link]
-
Ivonin, S., et al. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. ResearchGate. [Link]
-
Ivonin, S., et al. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. Morressier. [Link]
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (n.d.). Retrieved from [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). MDPI. [Link]
- Google Patents. (n.d.). CN104230923A - Method for preparing 2,3-dihydro-1H-pyrrolo pyridine hydrochloride.
- Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine.
-
PubChem. (n.d.). 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine. Retrieved from [Link]
-
Ivonin, S., et al. (2020). A convenient approach to 3-trifluoromethyl-6-azaindoles. ResearchGate. [Link]
-
Solvent-dependent oxidations of 5- and 6-azaindoles to trioxopyrrolopyridines and functionalised azaindoles. (2007). Organic & Biomolecular Chemistry. [Link]
-
Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2022). MDPI. [Link]
-
Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. (2015). PMC - NIH. [Link]
-
Ivonin, S. P., et al. (2023). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3- amino-4-methyl pyridines. ChemRxiv. [Link]
-
Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A. (2020). Organic Letters. [Link]
-
Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer. (2024). American Chemical Society. [Link]
-
Scheme 3. Reaction of 7-azaindole with trifluoromethyl ketones. (n.d.). ResearchGate. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2017). PubMed Central. [Link]
-
The reaction of pyridine nucleotides with trifluoroacetic acid anhydride. (1955). PubMed. [Link]
- Google Patents. (n.d.). CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
-
Nucleophilic Trifluoromethylation of Carbonyl Compounds: Trifluoroacetaldehyde Hydrate as a Trifluoromethyl Source. (2014). ResearchGate. [Link]
-
Hydration effect on the stability of the keto-enol tautomers of 5-hydroxy-6-methyluracil. (2013). ResearchGate. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 6-azaindoles <i>via</i> electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: Scope and limitations [morressier.com]
- 4. chemscene.com [chemscene.com]
- 5. researchgate.net [researchgate.net]
- 6. CN104230923A - Method for preparing 2,3-dihydro-1H-pyrrolo pyridine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Optimizing the Synthesis of 6-Azaindoline Hydrochloride
Welcome to the technical support center for the synthesis of 6-azaindoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of this valuable heterocyclic compound. Drawing from established principles of organic synthesis and practical laboratory experience, this document aims to be a comprehensive resource for optimizing your reaction conditions and overcoming common challenges.
Introduction: The Significance of 6-Azaindoline
6-Azaindoline, a privileged scaffold in medicinal chemistry, is a key building block in the development of various therapeutic agents. Its structure, featuring a bicyclic system with a pyridine and a pyrrolidine ring, allows for diverse functionalization and interaction with biological targets. The hydrochloride salt is often prepared to enhance the compound's stability and aqueous solubility.[1][2] A common and effective route to 6-azaindoline is the catalytic hydrogenation of a 6-nitroindole or 6-azaindole precursor. This guide will focus on optimizing this critical reduction step and the subsequent salt formation.
Reaction Pathway Overview
A prevalent synthetic strategy involves a two-step process: the synthesis of a 6-azaindole precursor followed by its reduction to 6-azaindoline. One common precursor is 6-nitroindole, which can be synthesized through various methods.[3] The subsequent catalytic hydrogenation simultaneously reduces the nitro group and the pyrrole double bond to yield 6-azaindoline. Alternatively, 6-azaindole can be directly hydrogenated to 6-azaindoline. The final step is the formation of the hydrochloride salt.
Caption: General synthetic routes to 6-azaindoline hydrochloride.
Troubleshooting Guide: Catalytic Hydrogenation
This section addresses specific issues you may encounter during the catalytic hydrogenation of 6-nitroindole or 6-azaindole to 6-azaindoline.
Issue 1: Low or No Conversion of Starting Material
Question: My hydrogenation reaction shows little to no consumption of the starting material, even after an extended reaction time. What are the likely causes and how can I resolve this?
Answer: Low or no conversion is a common issue in catalytic hydrogenation and can often be traced back to problems with the catalyst, reaction conditions, or the substrate and solvent.[4] A systematic approach is the most effective way to troubleshoot this problem.
Workflow for Troubleshooting Low Conversion:
Caption: A decision tree for troubleshooting low conversion in catalytic hydrogenation.
Detailed Breakdown of Causes and Solutions:
| Potential Cause | Explanation & Causality | Recommended Solution |
| Catalyst Poisoning | The active sites of the catalyst can be blocked by impurities. For palladium and platinum catalysts, common poisons include sulfur compounds and even other nitrogen-containing heterocycles (if not the substrate).[4] The pyridine nitrogen of the 6-azaindole/indoline system itself can act as a catalyst poison, making this reaction particularly sensitive. | Ensure all glassware is meticulously cleaned. Use high-purity, degassed solvents and reagents. If poisoning is suspected, filter the reaction mixture and add a fresh batch of catalyst. |
| Catalyst Deactivation | The catalyst may have lost its activity due to improper storage, handling, or exposure to air (for pyrophoric catalysts like Raney Nickel).[4] | Use a fresh batch of catalyst from a reliable supplier. Handle catalysts under an inert atmosphere (e.g., in a glovebox) whenever possible. |
| Insufficient Catalyst Loading | The amount of catalyst may be too low for the reaction scale. A typical loading for 10% Pd/C is 5-10 mol% relative to the substrate.[4] | Increase the catalyst loading incrementally. For challenging reductions, loadings up to 20 mol% may be necessary. |
| Inadequate Hydrogen Pressure | While a hydrogen balloon is sufficient for many simple reductions, the hydrogenation of the resonance-stabilized indole ring can be challenging and may require higher pressures.[5] | Use a Parr hydrogenator or a similar apparatus to increase the hydrogen pressure. Start with 50 psi and increase if necessary. |
| Suboptimal Temperature | Many hydrogenations proceed well at room temperature.[4] However, for aromatic systems, gentle heating might be needed to overcome the activation energy barrier. Conversely, excessive heat can lead to catalyst deactivation or side reactions.[4] | Start the reaction at room temperature. If the reaction is sluggish, gradually increase the temperature to 40-50°C while monitoring for side product formation. |
| Poor Agitation | Catalytic hydrogenation is a three-phase system (solid catalyst, liquid substrate/solvent, and gaseous hydrogen). Inefficient stirring limits the mass transfer of hydrogen to the catalyst surface, slowing down the reaction.[4] | Ensure vigorous stirring to create a vortex and maximize the dispersion of the catalyst and the dissolution of hydrogen. |
| Poor Substrate Solubility | If the 6-nitroindole or 6-azaindole is not fully dissolved in the solvent, the reaction will be slow as it will be limited by the rate of dissolution. | Choose a solvent that completely dissolves the starting material. Common solvents for hydrogenation include methanol, ethanol, ethyl acetate, and tetrahydrofuran (THF).[4] For 6-azaindole derivatives, alcoholic solvents are often a good starting point. |
| Presence of Acid | The hydrogenation of indoles can be significantly promoted by the addition of an acid.[5] The acid protonates the indole nitrogen, which can reduce its poisoning effect on the catalyst and activate the pyrrole ring towards reduction. | Add a catalytic amount of a non-coordinating acid like phosphoric acid or a stoichiometric amount of a volatile acid like acetic acid to the reaction mixture. The choice and amount of acid should be optimized. |
Issue 2: Formation of Impurities and Side Products
Question: My reaction is proceeding, but I'm observing significant amounts of side products in my crude NMR or LC-MS. What are these impurities and how can I minimize their formation?
Answer: The formation of impurities in the synthesis of 6-azaindoline is often related to over-reduction or incomplete reduction. Careful control of reaction conditions is crucial for achieving high selectivity.
Common Impurities and Mitigation Strategies:
| Impurity/Side Product | Plausible Cause | Proposed Mitigation Strategy |
| Partially Reduced Intermediates | Incomplete hydrogenation can lead to the formation of intermediates such as 6-aminoindole (from 6-nitroindole) or dihydro-6-azaindole. | Increase reaction time, hydrogen pressure, or catalyst loading. Ensure efficient agitation. |
| Over-reduction Products (e.g., Octahydro-pyrrolo[2,3-c]pyridine) | Harsh reaction conditions (high temperature, high pressure, or a highly active catalyst like Rhodium on carbon) can lead to the reduction of the pyridine ring in addition to the pyrrole ring. | Use a less active catalyst (e.g., Pd/C instead of Pt/C or Rh/C).[6] Maintain a moderate temperature (room temperature to 40°C). Carefully monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. |
| N-Alkylated Byproducts | If using an alcohol as a solvent at elevated temperatures, there is a small possibility of N-alkylation of the product, although this is less common under typical hydrogenation conditions. | If N-alkylation is suspected, switch to a non-alcoholic solvent like ethyl acetate or THF. |
| Polymerization Products | Indoles and indolines can be prone to polymerization under strongly acidic conditions. | If using an acid promoter, use it in catalytic amounts or choose a milder acid. Ensure the reaction is run under an inert atmosphere to prevent oxidative polymerization. |
Workflow for Optimizing Selectivity:
Caption: A workflow for improving the selectivity of the hydrogenation reaction.
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the hydrogenation of 6-azaindole to 6-azaindoline?
A1: The choice of catalyst is critical and often substrate-dependent. For the reduction of the pyrrole ring in an indole system, Platinum on carbon (Pt/C) or Platinum(IV) oxide (PtO₂) are generally more active than Palladium on carbon (Pd/C). However, their higher activity can sometimes lead to over-reduction of the pyridine ring. A good starting point is 5-10 mol% of 10% Pd/C, and if the reaction is slow, switching to 5% Pt/C can be explored.[6]
Q2: What is the role of the hydrochloride salt formation?
A2: The formation of the hydrochloride salt serves several purposes. It often improves the crystallinity of the product, making it easier to purify by recrystallization. Additionally, the salt form typically has higher aqueous solubility and better stability for storage and formulation in drug development.[2]
Q3: How do I perform the hydrochloride salt formation?
A3: After the hydrogenation is complete and the catalyst has been filtered off, the crude 6-azaindoline in a suitable solvent (e.g., ethyl acetate, isopropanol, or diethyl ether) can be treated with a solution of hydrochloric acid in an organic solvent (e.g., HCl in diethyl ether or isopropanol). The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration. The amount of HCl added should be stoichiometric (1 equivalent) to avoid the formation of a dihydrochloride salt.
Q4: My final 6-azaindoline hydrochloride product is colored. How can I decolorize it?
A4: A slight coloration in the final product can be due to trace impurities. Recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether or isopropanol/hexane) is often effective. A treatment with activated carbon during the workup or before recrystallization can also help to remove colored impurities.
Q5: Can I monitor the progress of the hydrogenation reaction?
A5: Yes, and it is highly recommended. You can monitor the reaction by taking small aliquots (be sure to vent the hydrogen pressure safely before opening the reactor), filtering them through a small plug of celite to remove the catalyst, and analyzing by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to determine when the starting material has been fully consumed and to avoid over-reduction.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 6-Azaindole to 6-Azaindoline
-
To a solution of 6-azaindole (1.0 eq) in a suitable solvent (e.g., methanol or ethanol, approximately 10-20 mL per gram of substrate) in a high-pressure reaction vessel, add 10% Palladium on carbon (10 mol%).
-
Seal the vessel and purge it with nitrogen or argon, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully vent the hydrogen pressure and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain crude 6-azaindoline.
Protocol 2: Formation of 6-Azaindoline Hydrochloride
-
Dissolve the crude 6-azaindoline in a minimal amount of a suitable solvent (e.g., ethyl acetate or isopropanol).
-
Cool the solution in an ice bath.
-
Slowly add a 1.0 M solution of HCl in diethyl ether or isopropanol (1.0 eq) dropwise with stirring.
-
A precipitate should form upon addition of the HCl solution.
-
Stir the suspension in the ice bath for 30 minutes.
-
Collect the solid by vacuum filtration, wash with cold solvent (e.g., diethyl ether), and dry under vacuum to afford 6-azaindoline hydrochloride.
References
- BenchChem. (2025).
- Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst. (n.d.). Chinese Chemical Letters.
- ChemicalBook. (n.d.). 6-Azaindole synthesis.
- Synthesis of Azaisoindolinones by Heterogeneous Catalyzed Regioselective Hydrodeoxygenation of N‑Heteroaromatic Phthalimides. (2021). The Journal of Organic Chemistry.
- Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. (2020). Cannabis and Cannabinoid Research.
- Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. (2022). Organic & Biomolecular Chemistry.
- Solving Issues with Heterogeneous Catalytic Hydrogenation. (n.d.). James Robinson Speciality Ingredents.
- Hydrogen
- Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. (2021).
- Azaindole synthesis. (n.d.). Organic Chemistry Portal.
- Enantioselective Hydrogen
- Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. (2023). ChemRxiv.
- PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry.
- Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. (2023).
- Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A. (2020). Organic Letters.
- Hydrogenation or Dehydrogenation of N-Containing Heterocycles Catalyzed by a Single Manganese Complex. (2020). Organic Letters.
- The Art of Heterogeneous Catalytic Hydrogenation - Part 1. (n.d.). University of Illinois.
- 3-Nitroindoles Serving as N-Centered Nucleophiles for Aza-1,6-Michael Addition to para-Quinone Methides. (2023). Molecules.
- Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of the PIM Kinases. (2021). Journal of Medicinal Chemistry.
- Formation of 6-Azaindoles by Intramolecular Diels-Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A. (2020). PubMed.
- A novel one-step synthesis of 2-substituted 6-azaindoles from 3-amino-4-picoline and carboxylic esters. (2005). The Journal of Organic Chemistry.
- Optimization and Scaling up of the Azaindole Derivatives Synthesis. (2025). Journal of Organic and Pharmaceutical Chemistry.
- Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade C-N cross-coupling/C-H functionalization. (2018). Organic & Biomolecular Chemistry.
- Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. (2018). Organic & Biomolecular Chemistry.
- Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. (2023). Organic Chemistry Frontiers.
- Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. (2012). Journal of Pharmaceutical and Biomedical Analysis.
- Three-component synthesis of polysubstituted 6-azaindolines and its tricyclic deriv
- C–H Annulation in Azines to Obtain 6,5-Fused-Bicyclic Heteroaromatic Cores for Drug Discovery. (2022). Molecules.
- Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer. (2025). Journal of Medicinal Chemistry.
Sources
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- 3. Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Crystallization of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine Hydrochloride
Welcome to the technical support center for the crystallization of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important heterocyclic compound. As a polar, bicyclic amine, its hydrochloride salt presents unique crystallization behaviors that require a nuanced and informed approach. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues reported during the crystallization of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride. Each answer provides not only a solution but also an explanation of the underlying chemical principles to empower you to make informed decisions in your own experiments.
Q1: My compound is "oiling out" instead of forming crystals upon cooling. What is happening and how can I fix it?
Answer:
"Oiling out" is a common and frustrating phenomenon in crystallization.[1] It occurs when the solute separates from the supersaturated solution as a liquid phase (an "oil") rather than a solid crystalline lattice.[1][2] This typically happens when the temperature of the solution is higher than the melting point of your compound, or when the level of supersaturation is too high, preventing molecules from organizing into a crystal lattice.[1][3] Impurities are a major contributor, as they can significantly depress the melting point of the solid.[3] The oily phase is often a good solvent for these impurities, meaning that if it solidifies, it will result in a low-purity, often amorphous product.[1][3][4][5]
Causality & Troubleshooting Steps:
-
Reduce the Rate of Supersaturation: The most common cause is cooling the solution too quickly. A rapid temperature drop leads to a high degree of supersaturation where molecules don't have time to orient themselves into a crystal lattice.
-
Protocol: Allow the flask to cool slowly to room temperature on the benchtop, insulated if necessary. Once at room temperature, transfer it to a refrigerator (~4 °C), and only then to a freezer, if required. Slow, controlled cooling is paramount.
-
-
Increase the Solvent Volume: The concentration of the solute might be too high.
-
Protocol: Re-heat the mixture to dissolve the oil. Add a small amount (10-20% more) of the primary ("good") solvent to the hot solution.[3] This lowers the saturation point, meaning the solution will need to cool to a lower temperature before precipitation begins, which can bypass the temperature range where oiling out occurs.[3]
-
-
Change the Solvent System: The chosen solvent may not be ideal. For hydrochloride salts, a combination of a polar protic solvent (to dissolve the salt) and a less polar anti-solvent (to induce precipitation) is often effective.[6]
-
Introduce Seed Crystals: If you have a small amount of pure, crystalline material, adding a seed crystal to the slightly supersaturated solution can provide a template for crystal growth and bypass the kinetic barrier to nucleation.
-
Protocol: Cool the solution to just below its saturation temperature. Add one or two tiny crystals of the pure compound. If successful, you will observe crystal growth originating from the seed.
-
-
Scratch the Flask: Scratching the inside of the glass flask with a glass rod at the solution's surface can create microscopic imperfections that serve as nucleation sites for crystal growth.[3]
Q2: I've followed the cooling protocol, but no crystals are forming at all. What should I do?
Answer:
A complete failure to crystallize usually indicates that the solution is not supersaturated, meaning the compound is still fully dissolved at the lower temperature.
Causality & Troubleshooting Steps:
-
Excess Solvent: The most likely reason is the use of too much solvent during the initial dissolution step.[3]
-
Protocol: Gently heat the solution and evaporate a portion of the solvent using a stream of nitrogen or by boiling it off.[3] Be careful not to evaporate too much, which could lead to rapid, impure crystallization. Cool the solution again and observe. A good test is to dip a glass rod in the solution; if a solid residue forms upon evaporation, your compound is present.[3]
-
-
Insufficient Cooling: The compound may require a lower temperature to crystallize.
-
Protocol: If the solution has been at room temperature, place it in an ice bath or a refrigerator. If it has been in the refrigerator, try a freezer, but be mindful of the solvent's freezing point.
-
-
Induce Nucleation: The solution may be supersaturated but kinetically hesitant to form crystals.
-
Protocol: Use the methods described in Q1, such as scratching the flask with a glass rod or adding seed crystals.[3]
-
-
Add an Anti-Solvent: If you are using a single solvent system, you can carefully add a miscible "anti-solvent" in which your compound has low solubility.[8]
-
Protocol: While stirring your solution at room temperature, add the anti-solvent dropwise until the solution becomes persistently cloudy. Then, add a few drops of the primary solvent to redissolve the precipitate and allow the solution to cool slowly. This brings the solution closer to its saturation point in a controlled manner.
-
Q3: My final product is an amorphous solid or a sticky goo, not a crystalline powder. Why does this happen?
Answer:
The formation of an amorphous solid or a "goo" is often related to oiling out, where the liquid phase becomes so viscous upon cooling that it cannot arrange into an ordered crystal lattice and instead forms a glass.[3] Hydrochloride salts can also be hygroscopic, absorbing atmospheric moisture to become sticky.[9]
Causality & Troubleshooting Steps:
-
High Impurity Levels: Impurities can inhibit crystallization and promote the formation of amorphous material.[10]
-
Protocol: Consider an additional purification step before crystallization, such as column chromatography on silica or alumina.[8] For a basic compound like 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine, using a stationary phase deactivated with triethylamine may be necessary to prevent streaking or degradation.[8]
-
-
Rapid Precipitation: Crashing the product out of solution too quickly by adding a large volume of anti-solvent or by flash-freezing the solution will almost certainly lead to an amorphous solid.
-
Protocol: Always cool slowly and add anti-solvents dropwise to a stirred solution. The goal is slow, steady crystal growth, which is favored under conditions of low supersaturation.
-
-
Hygroscopicity: The hydrochloride salt may be inherently hygroscopic.[11]
-
Protocol: Ensure all solvents are anhydrous.[12] Conduct the filtration and drying steps under a dry atmosphere (e.g., a nitrogen blanket). Dry the final product thoroughly under high vacuum. If the product remains hygroscopic, storage in a desiccator is essential. Sometimes, forming a different salt (e.g., mesylate, tosylate) can yield a more stable, less hygroscopic crystalline solid.[9][11]
-
-
Trituration: If you have an amorphous solid or oil, you may be able to induce crystallization by trituration.
-
Protocol: Add a small amount of a solvent in which the compound is poorly soluble (an anti-solvent like hexane or ether). Vigorously stir or scratch the mixture with a spatula. The mechanical energy and solvent interaction can sometimes induce the material to solidify into a crystalline form, which can then be filtered.
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common crystallization issues.
Caption: A flowchart for diagnosing and solving common crystallization problems.
Recommended Protocols & Data
Protocol 1: General Crystallization of the Hydrochloride Salt
This protocol assumes you have the free base of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine and are forming the salt in situ.
-
Dissolution: Dissolve the free base (1.0 eq) in a suitable solvent such as 2-propanol (IPA) or ethyl acetate. Use a minimal amount of solvent needed for complete dissolution at room temperature or with gentle warming.
-
Salt Formation: Slowly add a solution of anhydrous HCl in an organic solvent (e.g., 2M HCl in diethyl ether, or HCl in dioxane) dropwise while stirring. Add approximately 1.05 to 1.1 equivalents of HCl.
-
Initiate Precipitation: The hydrochloride salt will likely begin to precipitate upon addition of the acid. If it does not, you can induce precipitation by adding a small amount of an anti-solvent (e.g., diethyl ether, hexane) until the solution becomes turbid.[9][12]
-
Crystallization: If turbidity was induced, add a few drops of the primary solvent (IPA or ethyl acetate) to clarify the solution. Allow the solution to stand undisturbed at room temperature to cool slowly.
-
Maturation: Once crystal formation appears complete, cool the mixture in an ice bath for 30-60 minutes to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold anti-solvent (e.g., diethyl ether or hexane) to remove any residual soluble impurities.[7]
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
Solvent Selection Guide
Choosing the right solvent is critical for successful crystallization.[13] A good solvent should dissolve the compound when hot but not when cold.[6] For hydrochloride salts, which are polar, polar solvents are generally required. Often, a mixed-solvent system provides the best results.[6]
| Solvent | Polarity | Boiling Point (°C) | Typical Use & Rationale |
| Water | Very High | 100 | Good solvent for many salts, but can lead to hydration and high solubility, reducing yield.[12] |
| Methanol (MeOH) | High | 65 | Good solvent, but often dissolves HCl salts too well, even when cold, leading to poor yields.[9] |
| Ethanol (EtOH) | High | 78 | A good primary solvent. Less volatile and often provides better crystal growth than methanol.[7] |
| 2-Propanol (IPA) | Medium-High | 82 | Excellent primary solvent for recrystallizing many hydrochloride salts due to its balanced polarity.[7] |
| Acetonitrile (ACN) | Medium-High | 82 | Can be a useful primary solvent, particularly for compounds with moderate polarity. |
| Ethyl Acetate (EtOAc) | Medium | 77 | Can be used as a primary solvent or as an anti-solvent with more polar solvents like alcohols.[9] |
| Acetone | Medium | 56 | Limited use as a primary solvent, but can be a useful wash solvent for removing specific impurities.[7] |
| Dichloromethane (DCM) | Medium-Low | 40 | May dissolve the free base well but is often too non-polar for the salt. Can be used in mixed systems. |
| Methyl t-butyl ether (MTBE) | Low | 55 | Excellent anti-solvent to add to alcohol or ethyl acetate solutions to induce precipitation. |
| Toluene | Low | 111 | Good anti-solvent. Its high boiling point can be useful for high-temperature crystallizations.[9] |
| Hexane / Heptane | Very Low | 69 / 98 | Excellent anti-solvents. Used to precipitate the salt from more polar solutions and for final crystal washing. |
References
-
PubChem. (n.d.). 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Indulkar, A. S., et al. (2019). Combining enabling formulation strategies to generate supersaturated solutions of delamanid: In situ salt formation during amorphous solid dispersion fabrication for more robust release profiles. European Journal of Pharmaceutical Sciences, 137, 104975. Retrieved from [Link]
-
University of California, Irvine. (n.d.). 4. Crystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. Retrieved from [Link]
-
Reddit. (2018). Problem with hydrochloride salt formation/isolation. r/chemistry. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
Pharmaceutical Technology. (2011). Salt Selection in Drug Development. Retrieved from [Link]
-
ACS Publications. (2024). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]
-
Medicilon. (n.d.). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from [Link]
-
ScienceDirect. (2022). Combining drug salt formation with amorphous solid dispersions - a double edged sword. Journal of Controlled Release, 351, 390-403. Retrieved from [Link]
- Unknown Source. (n.d.).
- Google Patents. (n.d.). US20100204470A1 - method for salt preparation.
-
PubChem. (n.d.). 2,3-Dihydro-1H-pyrrolo(3,4-c)pyridine--hydrogen chloride (1/1). National Center for Biotechnology Information. Retrieved from [Link]
-
National Institutes of Health. (2022). Combining drug salt formation with amorphous solid dispersions - a double edged sword. Journal of Controlled Release. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-dihydro-1H-pyrrolo(3,4-c)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
ACS Publications. (2014). Combinatorial Exploration of the Structural Landscape of Acid–Pyridine Cocrystals. Crystal Growth & Design. Retrieved from [Link]
-
LUTPub. (2018). Effect of Liquid-Liquid Phase Separation During Crystallization. Retrieved from [Link]
- Google Patents. (n.d.). WO2020172584A1 - Solid polymorphs of a flna-binding compound and its hydrochloride salts.
-
ResearchGate. (2007). (PDF) Solvent Systems for Crystallization and Polymorph Selection. Retrieved from [Link]
-
Reddit. (2021). Can i still crystallize salts even when there is impurities in the solution?. r/chemhelp. Retrieved from [Link]
-
RSC Publishing. (n.d.). Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. Retrieved from [Link]
-
ResearchGate. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Retrieved from [Link]
-
ACS Publications. (n.d.). Solvent-Free Heterocyclic Synthesis. Chemical Reviews. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyridine and Pyridine Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN104230923A - Method for preparing 2,3-dihydro-1H-pyrrolo pyridine hydrochloride.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyridine derivatives sublimation processes: Fundamental aspects and application for two-component crystals screening | Request PDF. Retrieved from [Link]
-
MDPI. (n.d.). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. Retrieved from [Link]
-
Chemsrc. (n.d.). 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride. Retrieved from [Link]
-
ChemBK. (n.d.). 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride. Retrieved from [https://www.chembk.com/en/chem/2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride]([Link] hydrochloride)
-
MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]
-
ResearchGate. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Retrieved from [Link]
-
ResearchGate. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. Retrieved from [Link]
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- 13. mt.com [mt.com]
Navigating Unforeseen Interactions: A Technical Guide to Off-Target Effects of Pyrrolopyridine-Based Kinase Inhibitors
A Note from the Senior Application Scientist: The compound 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride is a specific chemical structure for which public data on biological targets and off-target effects is scarce. However, the broader family of pyrrolopyridines , particularly the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, is a well-documented and privileged structure in modern kinase inhibitor discovery.[1][2] This guide will therefore focus on the known and potential off-target effects of this prominent class of compounds, providing a robust framework for researchers to anticipate, identify, and troubleshoot unexpected results in their assays. The principles and methodologies described herein are directly applicable to the investigation of any novel compound, including the specific hydrochloride salt in the user's query.
Introduction to Pyrrolopyridine Kinase Inhibitors
The 1H-pyrrolo[2,3-b]pyridine scaffold is an isostere of adenine, the core component of ATP.[1] This structural mimicry allows compounds built on this scaffold to act as competitive inhibitors for a wide array of protein kinases, which all utilize ATP for phosphotransfer reactions.[1] Derivatives of this core have been developed to target numerous kinases involved in oncology and inflammatory diseases, including but not limited to Fibroblast Growth Factor Receptors (FGFRs), Cyclin-Dependent Kinase 8 (CDK8), and Cell Division Cycle 7 (Cdc7) kinase.[2][3][4]
While medicinal chemistry efforts aim for high target specificity, the conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge. This often leads to inhibitors engaging with unintended kinases, so-called "off-target" effects, which can produce confounding data or unanticipated cellular phenotypes. This guide provides a structured approach to diagnosing and mitigating these issues.
Part 1: Frequently Asked Questions (FAQs)
Q1: My pyrrolopyridine-based inhibitor shows a potent effect in my cell-based assay, but the phenotype doesn't match the known function of the primary target kinase. What could be happening?
A1: This is a classic scenario pointing towards potent off-target activity. While your compound may inhibit its intended target, it could be inhibiting one or more other kinases with greater or equal potency, leading to a dominant off-target phenotype. For instance, an inhibitor designed for FGFR might also potently inhibit VEGFR or members of the SRC kinase family, which can trigger overlapping but distinct downstream signaling pathways.[5] It is crucial to validate that the observed phenotype is a direct result of on-target inhibition.
Q2: I'm seeing conflicting IC50 values for my compound between a biochemical assay and a cellular assay. Why the discrepancy?
A2: Several factors can contribute to this:
-
Cellular Permeability: The compound may have poor membrane permeability, resulting in a lower effective intracellular concentration and thus a weaker apparent potency in cellular assays.
-
ATP Concentration: Biochemical kinase assays are often run at ATP concentrations near the Michaelis constant (Km) to achieve maximum sensitivity.[3] In contrast, intracellular ATP levels are typically much higher (in the millimolar range). An ATP-competitive inhibitor will appear less potent in a cellular context due to the increased competition from endogenous ATP.
-
Off-Target Engagement: In a cellular environment, your compound is exposed to the entire proteome. Off-target binding to other kinases or even unrelated proteins can sequester the compound, reducing the free concentration available to engage the primary target. Conversely, inhibition of an upstream kinase in the same signaling pathway could potentiate the observed effect, leading to a lower cellular IC50.
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell, lowering its effective concentration.
Q3: How can I proactively assess the selectivity of my pyrrolopyridine inhibitor?
A3: The gold standard is to perform a broad kinase selectivity panel screen.[6] Commercial services offer profiling against hundreds of kinases at one or two fixed concentrations of your compound. This provides a "snapshot" of its selectivity. Hits from this initial screen should then be followed up with full dose-response curves to determine the IC50 for each off-target kinase. This allows for a quantitative comparison of on-target versus off-target potency.
Q4: My compound is interfering with my assay readout (e.g., fluorescence or luminescence). How do I confirm this?
A4: This is a common issue in high-throughput screening. To check for assay interference, run a control experiment in the absence of the kinase or substrate, but with all other assay components and your compound present. If you still observe a signal change that correlates with compound concentration, it points to direct interference with the detection method.
Part 2: Troubleshooting Guide: Unexpected Assay Results
This section provides a logical workflow for diagnosing and resolving common issues related to off-target effects.
Issue 1: Inconsistent or Non-reproducible Cellular Activity
-
Possible Cause: Off-target activity on a kinase that is variably expressed or active depending on cell density, passage number, or serum conditions.
-
Troubleshooting Workflow:
Caption: Workflow to dissect on-target vs. off-target cellular effects.
Issue 2: High Background in a Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
-
Possible Cause: The compound may be inhibiting the luciferase enzyme used in the detection step, or it could be directly affecting ATP levels independent of the target kinase.
-
Troubleshooting Steps:
-
Luciferase Inhibition Control: Run the detection reaction (luciferase, luciferin, ATP) with your compound but without the kinase. A decrease in luminescence indicates direct inhibition of the reporter enzyme.
-
Orthogonal Assay: Validate hits using a different assay platform that does not rely on luciferase, such as a fluorescence polarization (FP) or TR-FRET-based assay.
-
Part 3: Experimental Protocols for Off-Target Validation
Protocol 1: Orthogonal Biochemical Kinase Assay (TR-FRET)
This protocol confirms direct inhibition of a suspected off-target kinase using a technology platform different from the primary screen.
-
Reagents:
-
Recombinant off-target kinase.
-
Biotinylated substrate peptide specific for the kinase.
-
Europium-labeled anti-phospho-substrate antibody (donor).
-
Streptavidin-conjugated fluorophore (e.g., APC) (acceptor).
-
ATP, MgCl₂, DTT, and assay buffer.
-
Pyrrolopyridine inhibitor stock solution in DMSO.
-
-
Procedure:
-
Prepare a serial dilution of your inhibitor in DMSO.
-
In a 384-well assay plate, add 2.5 µL of the kinase solution.
-
Add 0.5 µL of the inhibitor serial dilution. Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of a mix containing the biotinylated substrate peptide and ATP.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction and perform detection by adding 5 µL of a mix containing the Eu-antibody and Streptavidin-APC in stop buffer (EDTA-containing buffer).
-
Incubate for 60 minutes to allow for antibody-antigen binding.
-
Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Calculate the TR-FRET ratio and plot against inhibitor concentration to determine the IC50.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
CETSA® assesses target engagement in a cellular environment by measuring changes in protein thermal stability upon ligand binding. This can validate both on- and off-target engagement in intact cells.
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with either vehicle (DMSO) or your pyrrolopyridine inhibitor at a desired concentration (e.g., 10x the cellular IC50).
-
Incubate for 1-2 hours under normal culture conditions.
-
-
Heating and Lysis:
-
Harvest and resuspend the cells in a buffered saline solution.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 68°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Clarify the lysates by centrifugation at high speed to pellet precipitated proteins.
-
-
Protein Analysis:
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble target protein remaining at each temperature using Western blotting or another specific protein detection method (e.g., ELISA).
-
Interpretation: Binding of the inhibitor stabilizes the target protein, resulting in a shift of the melting curve to higher temperatures compared to the vehicle-treated control. This confirms direct physical interaction in the cell.
-
Part 4: Data Summary - Representative Kinase Selectivity
The following table presents hypothetical but plausible kinase inhibition data for a fictional 1H-pyrrolo[2,3-b]pyridine-based compound, "Pyrrolo-inib," designed as an FGFR1 inhibitor. This illustrates how selectivity data should be structured and interpreted.
| Kinase Target | IC50 (nM) | Fold Selectivity (vs. FGFR1) | Potential for Off-Target Effects |
| FGFR1 (On-Target) | 15 | 1x | N/A |
| FGFR2 | 25 | 1.7x | High (Expected, isoform activity) |
| VEGFR2 | 90 | 6x | High |
| c-Src | 350 | 23x | Moderate |
| CDK2 | 1,200 | 80x | Low |
| p38α | >10,000 | >667x | Very Low |
-
Interpretation: Pyrrolo-inib shows excellent potency against its primary target, FGFR1. However, it has significant off-target activity against VEGFR2 (only 6-fold selective). If a cellular assay involves signaling pathways sensitive to VEGFR2 inhibition (e.g., angiogenesis assays), the observed phenotype may be a composite of both FGFR1 and VEGFR2 inhibition.
References
- WIPO Patent WO2020100027A1. (2020).
- WIPO Patent WO2006063167A1. (2006). 1h-pyrrolo[2,3-b]pyridines.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Advances, 11, 20651-20661.
- European Patent EP2395004A3. (2011).
- European Patent EP1893612B1. (2008).
- Ermoli, A., et al. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 52(14), 4380-90.
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
- Klohs, W. D., et al. (1997). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 40(14), 2315-23.
- Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. (2024). Journal of Medicinal Chemistry, 67(24), 22080-22103.
- Manetti, F., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(16), 1675-1704.
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). European Journal of Medicinal Chemistry, 265, 116089.
- Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (2025). Journal of Molecular Structure, 1321, 138863.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Advances.
- Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022). Journal of Medicinal Chemistry, 65(19), 13019-13037.
- Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (2018). Bioorganic & Medicinal Chemistry Letters, 28(17), 2875-2880.
- Structure–activity relationship and in silico development of c-Met kinase inhibitors. (2022). Journal of Biomolecular Structure and Dynamics, 40(10), 4385-4401.
- Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022). Journal of Medicinal Chemistry.
- Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. (2021). European Journal of Medicinal Chemistry, 225, 113791.
- New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. (2023). Moroccan Journal of Chemistry, 11(2), 263-278.
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). Molecules, 28(18), 6682.
Sources
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers | MDPI [mdpi.com]
- 6. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to Managing the Hygroscopic Nature of Pyridine Hydrochloride Salts
Welcome to the Technical Support Center for handling pyridine hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who frequently encounter the challenges posed by the hygroscopic nature of these valuable compounds. Pyridine hydrochloride, a white to tan crystalline solid, is a versatile reagent in organic synthesis, serving as a mild acid catalyst and an intermediate for pharmaceuticals.[1][2][3] However, its propensity to readily absorb atmospheric moisture can lead to significant experimental inconsistencies, affecting reaction yields, analytical measurements, and the overall integrity of your research.[4][5][6]
This document provides practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to help you mitigate the effects of moisture and ensure the reliability and reproducibility of your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and storage of pyridine hydrochloride salts.
Q1: What does it mean for pyridine hydrochloride to be "hygroscopic"?
A1: Hygroscopy is the phenomenon where a substance tends to absorb moisture from the surrounding air.[7] Pyridine hydrochloride has a strong affinity for water molecules and will readily pull them from the atmosphere, which can cause the dry, crystalline powder to become clumpy, oily, or even dissolve into a liquid (a process known as deliquescence).[4][8]
Q2: How can I tell if my pyridine hydrochloride has absorbed moisture?
A2: Visual inspection is the first step. If the salt, which should be a white to tan crystalline solid, appears clumpy, wet, or has formed a liquid, it has absorbed a significant amount of moisture.[1][6][8] For more subtle moisture absorption that may not be visible, you might observe inconsistencies in your experiments, such as poor solubility in non-polar organic solvents or unexpected side reactions.[8]
Q3: What are the consequences of using "wet" pyridine hydrochloride in my experiments?
A3: The presence of water can have several detrimental effects on your experiments:
-
Inaccurate Stoichiometry: If you weigh out a sample that has absorbed water, the actual mass of the pyridine hydrochloride will be less than what you measured, leading to incorrect molar ratios in your reaction.
-
Reaction Inhibition or Side Reactions: Water can act as an unwanted reagent, potentially quenching moisture-sensitive reagents or participating in side reactions like hydrolysis, which can reduce the yield of your desired product.[8]
-
Altered Physical Properties: Absorbed moisture can change the salt's solubility characteristics and melting point, impacting reaction kinetics and product purification.[8]
-
Inconsistent Analytical Results: In drug development, the hydration state of a salt can affect its stability, dissolution rate, and bioavailability.[7][9]
Q4: What is the best way to store pyridine hydrochloride to prevent moisture absorption?
A4: Proper storage is critical. Pyridine hydrochloride should be stored in a tightly sealed, airtight container.[4][5] For enhanced protection, this primary container should be placed inside a desiccator containing a suitable drying agent like silica gel, calcium chloride, or molecular sieves.[10][11] For highly sensitive applications, storing the salt under an inert atmosphere, such as in a nitrogen-filled glove box, is recommended.[8][12]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments with pyridine hydrochloride.
| Problem | Probable Cause | Recommended Solution(s) |
| Inconsistent reaction yields when using a new bottle of pyridine hydrochloride. | The new batch may have a different water content than previous batches. | 1. Quantify Water Content: Before use, determine the water content of the new batch using Karl Fischer titration. This will allow you to calculate the exact amount of active reagent.[8][13] 2. Dry Before Use: Implement a standardized drying procedure for all batches of pyridine hydrochloride before use. (See Protocol 1). |
| The pyridine hydrochloride salt appears clumpy or has deliquesced. | The compound has absorbed a significant amount of atmospheric moisture due to improper storage or handling.[8] | 1. Drying: Dry the material under high vacuum. Be aware that this may alter its crystalline form.[8][14] (See Protocol 1). 2. Review Storage Practices: Ensure the container is always tightly sealed after use and stored in a desiccator.[4][11] |
| Poor solubility of the salt in a non-polar organic solvent. | Absorbed water can form a hydration shell around the salt, hindering its dissolution in non-polar solvents.[8] | 1. Thorough Drying: Ensure the pyridine hydrochloride is thoroughly dried before use. 2. Use Anhydrous Solvent: Use a properly dried, anhydrous solvent for your reaction. Solvents can be dried using molecular sieves.[8] |
| The salt turns into a liquid upon vacuum drying at elevated temperatures. | The melting point of pyridine hydrochloride is around 145-147°C.[1][3] It's possible that the vacuum drying temperature was too high, causing the salt to melt. It is also possible that absorbed water lowered the melting point.[15] | 1. Check Temperature: Ensure your drying temperature is well below the melting point. 2. Purification: If you suspect impurities, recrystallization may be necessary. A common method is to dissolve the salt in a minimal amount of ethanol and precipitate it by adding diethyl ether.[15] |
Part 3: Experimental Protocols and Workflows
Protocol 1: Drying Hygroscopic Pyridine Hydrochloride Salt
This protocol describes a standard method for drying pyridine hydrochloride that has been exposed to moisture.
Materials:
-
Hygroscopic pyridine hydrochloride salt
-
Schlenk flask or a round-bottom flask
-
Vacuum oven or a high-vacuum line with a cold trap
-
Spatula
-
Desiccator
Procedure:
-
Transfer the Salt: Quickly transfer the clumpy or moist pyridine hydrochloride salt into a Schlenk flask or a round-bottom flask. Minimize the time the salt is exposed to the open atmosphere.
-
Connect to Vacuum: Attach the flask to a high-vacuum line or place it in a vacuum oven.
-
Apply Vacuum: Gradually apply a high vacuum. If the salt is very wet, you may observe bubbling as the water is removed.
-
Gentle Heating (Optional): If necessary, gently heat the flask while under vacuum. The temperature should be well below the salt's melting point of 145-147°C.[1][3] A temperature range of 40-60°C is generally safe and effective.
-
Drying Time: Continue drying under high vacuum for several hours or overnight until the salt returns to a fine, free-flowing powder. The exact time will depend on the amount of salt and the level of moisture.
-
Cooling and Storage: Once dry, allow the flask to cool to room temperature under vacuum before backfilling with an inert gas like nitrogen or argon. Quickly transfer the dried salt to a tightly sealed container and store it in a desiccator.
Workflow for Handling Pyridine Hydrochloride in a Moisture-Sensitive Reaction
The following diagram illustrates the recommended workflow for using pyridine hydrochloride in an experiment where the presence of water is detrimental.
Caption: Recommended workflow for handling hygroscopic pyridine hydrochloride.
Part 4: Advanced Techniques for a Controlled Environment
For experiments that are extremely sensitive to moisture, the use of a glove box is the most reliable method for handling hygroscopic reagents like pyridine hydrochloride.[16][17][18][19]
What is a Glove Box?
A glove box, or "dry box," is a sealed container with a controlled, inert atmosphere (typically nitrogen or argon).[16][18][19] It is equipped with glove ports that allow you to manipulate items inside the box without exposing them to the ambient atmosphere. The internal atmosphere is continuously circulated through a catalyst system that removes oxygen and moisture.[16][18]
Logical Flow for Using a Glove Box
The following diagram outlines the logical steps for introducing and handling pyridine hydrochloride within a glove box.
Caption: Logical flow for handling materials in a glove box.
By adhering to these guidelines and protocols, you can effectively manage the hygroscopic nature of pyridine hydrochloride salts, leading to more reliable and reproducible research outcomes.
References
-
Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014, February 22). Retrieved from [Link]
-
How do you handle hygroscopic solutes in the lab? - TutorChase. Retrieved from [Link]
-
How do you handle hygroscopic salts? - HepatoChem. Retrieved from [Link]
-
Chem 1140; Techniques for Handling Air-Sensitive Compounds - Wipf Group. Retrieved from [Link]
- US3972128A - Process for drying hygroscopic materials - Google Patents.
-
School of Chemistry SOP For Operation Of Glove Boxes. (2018, April 1). Retrieved from [https://www.st-andrews.ac.uk/media/chemistry/health-and-safety/SOPs/Glove boxes operation.pdf]([Link] boxes operation.pdf)
-
Pyridinium chloride - Grokipedia. Retrieved from [Link]
-
How to make a Desiccator Bag for Drying Chemicals - YouTube. (2009, November 14). Retrieved from [Link]
-
Home Page - Sandiego. Retrieved from [Link]
-
Safely handling air-sensitive products - Cleanroom Technology. (2018, May 4). Retrieved from [Link]
-
Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019, November 19). Retrieved from [Link]
-
Drying and Storing Hygroscopic Salts : r/chemistry - Reddit. (2017, June 6). Retrieved from [Link]
-
5 Tips to Help Process Dry Hygroscopic Resins - Asaclean. Retrieved from [Link]
- US2018797A - Method for drying hygroscopic material and the product thereof - Google Patents.
-
The Role of Desiccants in Protecting Hygroscopic Chemicals - Ibis Scientific, LLC. (2025, May 19). Retrieved from [Link]
-
Salt Selection in Drug Development | Pharmaceutical Technology. Retrieved from [Link]
-
Hygroscopic Salt Behaviour - INSITU Building Preservation. Retrieved from [Link]
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How To: Store Reagents - Department of Chemistry : University of Rochester. Retrieved from [Link]
-
Rapid Method for Moisture Content in Sodium Chloride Salt Using a Portable Spectrometer. (2014, April 29). Retrieved from [Link]
-
Hygroscopic material packing - ResearchGate. (2023, January 27). Retrieved from [Link]
-
Hygroscopic Salts - Sussex Damp Experts. Retrieved from [Link]
-
Is it possible to boil off HCl from pyridinium chloride salts? - ResearchGate. (2020, February 7). Retrieved from [Link]
-
Hygroscopic Salt Behaviour - Sussex Damp Experts. Retrieved from [Link]
-
How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? (2016, April 18). Retrieved from [Link]
- CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride - Google Patents.
-
How to weigh a higroscopic substance - Chromatography Forum. (2008, October 20). Retrieved from [Link]
-
Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC. (2023, January 5). Retrieved from [Link]
-
A comparative study of hygroscopic moisture content, electrical conductivity and ion chromatography for salt assessment in plasters of historical buildings | Request PDF - ResearchGate. (2025, August 10). Retrieved from [Link]
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC - NIH. Retrieved from [Link]
-
Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed. Retrieved from [Link]
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- 2. Pyridine hydrochloride | 628-13-7 [amp.chemicalbook.com]
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- 19. ucd.ie [ucd.ie]
Technical Support Center: Analytical Guidance for 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride
Welcome to the technical support center for the analytical characterization of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride (also known as 6-azaindoline hydrochloride). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the unique analytical challenges presented by this molecule.
Introduction to Analytical Challenges
2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride is a polar heterocyclic amine, a structural motif of interest in medicinal chemistry.[1][2] Its hydrochloride salt form can present challenges such as hygroscopicity, while the inherent basicity and polarity of the molecule can complicate chromatographic separations. This guide provides practical, experience-driven insights to overcome these hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Sample Handling and Stability
Q1: My 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride solid appears clumpy and my weighing is inconsistent. What could be the cause?
A1: This is likely due to the hygroscopic nature of the hydrochloride salt. Amine hydrochlorides are known to readily absorb moisture from the atmosphere, leading to changes in physical state and inaccurate weighing.
-
Causality: The presence of the chloride ion and the polar nature of the molecule facilitate the absorption of water molecules from the environment.
-
Troubleshooting Protocol:
-
Environment Control: Handle the solid material in a controlled environment with low humidity, such as a glove box or a desiccator.
-
Drying: Before weighing, dry the material under vacuum at a temperature that will not cause degradation. A temperature of 40-50 °C is a good starting point.
-
Quick Weighing: Minimize the exposure time of the solid to the atmosphere during weighing.
-
Storage: Store the material in a tightly sealed container with a desiccant.
-
Q2: I am observing new, small peaks in the chromatogram of my stock solution that has been stored for a few days. Is the compound degrading?
A2: Yes, it is possible that your compound is degrading. The pyrrolopyridine core can be susceptible to degradation under certain conditions.
-
Potential Degradation Pathways:
-
Oxidation: The electron-rich pyrrole ring is susceptible to oxidation, which can be accelerated by exposure to air and light.
-
Photodegradation: Exposure to UV or even ambient light can cause degradation of heterocyclic compounds.
-
pH-dependent hydrolysis: While the dihydro-pyrrolo-pyridine ring is generally stable, extreme pH conditions can lead to ring-opening or other hydrolytic degradation.
-
-
Troubleshooting and Prevention:
-
Solvent Choice: For stock solutions, use anhydrous, aprotic solvents like DMSO or DMF.
-
Storage Conditions: Store solutions at low temperatures (-20°C or -80°C) and protected from light in amber vials.
-
Inert Atmosphere: For long-term storage, consider purging the vial headspace with an inert gas like nitrogen or argon.
-
Fresh Solutions: Whenever possible, prepare fresh solutions for your experiments.
-
Section 2: High-Performance Liquid Chromatography (HPLC) Analysis
Q3: I am developing a reversed-phase HPLC method, but 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride shows poor retention and peak shape. How can I improve this?
A3: This is a common issue for polar, basic compounds on traditional C18 columns. The compound is likely eluting at or near the solvent front with significant tailing due to secondary interactions with residual silanols on the silica support.
-
Causality: The polar nature of the molecule leads to weak interaction with the non-polar C18 stationary phase. The basic nitrogen atoms can interact with acidic silanol groups on the silica surface, causing peak tailing.
-
Troubleshooting Workflow:
Caption: HPLC Troubleshooting Workflow for Polar Amines.
-
Detailed Protocol: Developing a Stability-Indicating HPLC Method
This method is a starting point and requires validation for your specific application.
Parameter Recommended Condition Rationale Column Polar-embedded C18 (e.g., Waters Atlantis T3, Phenomenex Luna Omega Polar C18) or PFP (Pentafluorophenyl) column, 150 x 4.6 mm, 3.5 µm These stationary phases provide alternative selectivity and better retention for polar compounds compared to standard C18. Mobile Phase A 0.1% Formic Acid or 10 mM Ammonium Formate in Water (pH ~3) Low pH suppresses the ionization of silanol groups and ensures the analyte is in its protonated form, improving peak shape. Mobile Phase B Acetonitrile or Methanol Standard organic modifiers. Gradient 5% to 50% B over 15 minutes, then hold for 5 minutes, and re-equilibrate for 5 minutes. A shallow gradient is often necessary to separate polar compounds from impurities. Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column. Column Temperature 30 °C Provides good efficiency and reproducibility. Detection UV at 220 nm and 275 nm The pyrrolopyridine core is expected to have UV absorbance at these wavelengths. Injection Volume 5-10 µL Keep the injection volume small to avoid peak distortion. Sample Diluent Mobile Phase A or Water/Acetonitrile (90:10) To ensure compatibility with the mobile phase and good peak shape.
Section 3: Mass Spectrometry (MS) Analysis
Q4: What are the expected mass-to-charge ratios (m/z) and fragmentation patterns for 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine in ESI-MS?
A4: In positive electrospray ionization (ESI+), you should expect to see the protonated molecule [M+H]⁺. For 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine (C₇H₈N₂), the monoisotopic mass is 120.0688 Da.
-
Expected [M+H]⁺: m/z 121.0766
-
Predicted Fragmentation Pathway:
Caption: Predicted MS Fragmentation of the Analyte.
-
Explanation of Fragments:
-
Loss of Ammonia (NH₃): Fragmentation of the pyrrolidine ring can lead to the loss of ammonia.
-
Loss of Ethylene (C₂H₄): Cleavage within the dihydro-pyrrole ring can result in the loss of an ethylene molecule.
-
Retro-Diels-Alder (RDA): While less common for this specific ring system, RDA-type fragmentation of the pyridine ring is a possibility.
-
-
Troubleshooting Tip: If you are not observing a clear molecular ion, try adjusting the cone voltage (in-source fragmentation energy). A lower cone voltage will favor the formation of the [M+H]⁺ ion, while a higher voltage will induce more fragmentation.
Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
Q5: I am having trouble assigning the peaks in the ¹H and ¹³C NMR spectra of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride. What are the expected chemical shifts?
A5: The hydrochloride salt form and the solvent will significantly influence the chemical shifts, particularly for the protons and carbons near the nitrogen atoms. The following are predicted chemical shifts in a common NMR solvent like DMSO-d₆.
-
¹H NMR Predicted Chemical Shifts (in DMSO-d₆):
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Notes |
| H-7 | ~8.0 | d | ~5 Hz | Pyridine proton adjacent to nitrogen. |
| H-5 | ~7.5 | d | ~5 Hz | Pyridine proton. |
| H-4 | ~6.8 | s | - | Pyrrole-like proton on the pyridine ring. |
| H-2, H-3 | ~3.0 - 3.5 | m | - | Aliphatic protons of the dihydro-pyrrole ring. |
| NH (pyrrole) | ~11.0 | br s | - | Broad signal due to exchange. |
| NH₂⁺ (pyridinium) | ~13.0 | br s | - | Very broad signal due to the acidic proton. |
-
¹³C NMR Predicted Chemical Shifts (in DMSO-d₆):
| Carbon | Predicted Chemical Shift (ppm) |
| C-7a | ~145 |
| C-7 | ~140 |
| C-5 | ~125 |
| C-4a | ~120 |
| C-4 | ~110 |
| C-3 | ~45 |
| C-2 | ~25 |
-
Troubleshooting Tips for NMR:
-
Solvent Choice: Using a protic solvent like D₂O will cause the NH and NH₂⁺ protons to exchange and disappear from the spectrum. This can be a useful experiment to confirm their assignment.
-
2D NMR: If assignments are ambiguous, perform 2D NMR experiments such as COSY (to identify coupled protons) and HSQC/HMBC (to correlate protons to carbons).
-
pH Effects: The chemical shifts of the pyridine ring protons will be highly dependent on the protonation state. Ensure your sample is fully dissolved and stable in the chosen NMR solvent.
-
References
- CN104230923A - Method for preparing 2,3-dihydro-1H-pyrrolo pyridine hydrochloride - Google Patents.
-
2,3-dihydro-1h-pyrrolo[3,4-c]pyridin-1-one derivatives as hpk1 inhibitors for the treatment of cancer - WIPO Patentscope. Available at: [Link]
-
Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring - Pharmacia. Available at: [Link]
-
Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC - PubMed Central. Available at: [Link]
-
2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine - PubChem. Available at: [Link]
-
Stability-Indicating Spectrofluorimetric and RP-HPLC Methods for the Determination of Aspirin and Dipyridamole in their Combination - ResearchGate. Available at: [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL - ACTA POLONIAE PHARMACEUTICA. Available at: [Link]
-
Stability Indicating HPLC Method Development: A Review - IRJPMS. Available at: [Link]
-
Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. Available at: [Link]
-
Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PubMed Central. Available at: [Link]
-
Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma - Journal of Pharmaceutical Negative Results. Available at: [Link]
-
Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC - NIH. Available at: [Link]
-
Azaindole Therapeutic Agents - PMC - PubMed Central. Available at: [Link]
-
Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - MDPI. Available at: [Link]
-
Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate. Available at: [Link]
-
Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed. Available at: [Link]
-
(PDF) Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring - ResearchGate. Available at: [Link]
-
1H and 13C NMR study of the steric and electronic structure of 2-(pyridyl)pyrroles | Request PDF - ResearchGate. Available at: [Link]
-
1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Available at: [Link]
-
1H-Pyrrolo(2,3-b)pyridine - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]
Sources
Validation & Comparative
A Comparative Guide to Akt Kinase Inhibitors: Profiling A-674563 Against Clinical-Stage Competitors
For researchers in oncology and cell signaling, the serine/threonine kinase Akt (also known as Protein Kinase B) represents a critical node in pathways driving cell survival, proliferation, and therapeutic resistance. The development of potent and selective Akt inhibitors is, therefore, a key focus in modern drug discovery. This guide provides an in-depth comparison of A-674563, a representative of the 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine scaffold, with other prominent Akt inhibitors that have reached clinical investigation: the allosteric inhibitor MK-2206 and the ATP-competitive inhibitors Capivasertib and Ipatasertib.
We will delve into their mechanisms of action, kinase selectivity profiles, and cellular activities, supported by experimental data. Furthermore, this guide furnishes detailed protocols for the key assays used to characterize and compare these inhibitors, empowering researchers to conduct their own evaluations.
The Central Role of the PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a fundamental signaling cascade that is frequently dysregulated in a wide array of human cancers. Activation of this pathway, often through growth factor receptor signaling or mutations in key components like PIK3CA and PTEN, leads to the phosphorylation and activation of Akt. Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival by inhibiting apoptosis and driving cell cycle progression and proliferation.[1]
Caption: Workflow for a typical biochemical kinase assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a concentrated stock of the kinase inhibitor (e.g., 10 mM in 100% DMSO).
-
Prepare assay buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Prepare recombinant active kinase, peptide substrate, and ATP in assay buffer at appropriate concentrations.
-
-
Inhibitor Plating:
-
Perform serial dilutions of the inhibitor stock in DMSO.
-
Add a small volume (e.g., 1 µL) of the diluted inhibitor to the wells of a 384-well assay plate. Include DMSO-only wells as a no-inhibitor control.
-
-
Kinase Reaction:
-
Add the kinase solution to the wells and incubate for a short period (e.g., 15 minutes at room temperature) to allow the inhibitor to bind.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction for a defined period (e.g., 60 minutes at room temperature).
-
-
Detection:
-
Stop the reaction and detect the signal according to the assay format (e.g., for Promega's ADP-Glo™ assay, add ADP-Glo™ Reagent to deplete unused ATP, then add Kinase Detection Reagent to convert ADP to ATP and measure the resulting luminescence). [2]5. Data Analysis:
-
Normalize the data to the high (no inhibitor) and low (no enzyme) controls.
-
Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Western Blotting for Akt Pathway Inhibition
Western blotting is a cornerstone technique to assess the phosphorylation status of Akt and its downstream targets in cells treated with an inhibitor. A decrease in the phosphorylation of Akt at Ser473 and Thr308 is a direct indicator of target engagement. [3] Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Plate cancer cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Akt inhibitor for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin) overnight at 4°C. [3] * Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phospho-Akt signal to the total Akt signal to determine the extent of pathway inhibition.
-
Conclusion
The comparative analysis of A-674563 with MK-2206, Capivasertib, and Ipatasertib underscores the diverse strategies employed to inhibit the critical Akt signaling pathway. A-674563, representing the 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine class, emerges as a potent Akt1 inhibitor with notable off-target effects on CDK2 that may contribute to its enhanced anti-proliferative activity in certain cancer cell lines. This contrasts with the highly selective allosteric inhibitor MK-2206 and the potent pan-Akt ATP-competitive inhibitors Capivasertib and Ipatasertib, which have advanced to clinical trials.
For researchers, the choice of an Akt inhibitor as a tool compound should be guided by the specific research question. If the goal is to selectively probe the function of Akt1, A-674563 could be a valuable tool, with the caveat of its CDK2 activity. For broad inhibition of the Akt pathway, pan-Akt inhibitors like MK-2206, Capivasertib, or Ipatasertib are more appropriate. The provided experimental protocols offer a robust framework for conducting head-to-head comparisons and elucidating the nuanced effects of these inhibitors on the Akt signaling cascade.
References
- Capivasertib: A Novel AKT Inhibitor Approved for Hormone-Receptor-Positive, HER-2-Negative Metast
- MK-2206. (Source: Wikipedia)
- MK-2206 | Allosteric Akt Inhibitor. (Source: MedChemExpress)
- Capivasertib: First Approved AKT inhibitor for the Treatment of Patients with Breast Cancer. (Source: Anti-Cancer Agents in Medicinal Chemistry)
- Ip
- Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer. (Source: PubMed Central)
- MK-2206, an allosteric Akt inhibitor, enhances antitumor efficacy by standard chemotherapeutic agents or molecular targeted drugs in vitro and in vivo. (Source: PubMed)
- MK-2206 Dihydrochloride | Akt Inhibitor | CAS 1032350-13-2. (Source: Selleck Chemicals)
- AKT Inhibitor Shows Potential in Endocrine Therapy-Resistant Breast Cancer. (Source: ONS Voice)
- capivasertib. (Source: My Cancer Genome)
- MK 2206 dihydrochloride | Akt (Protein Kinase B). (Source: Tocris Bioscience)
- Capivasertib, an AKT Kinase Inhibitor, as Monotherapy or in Combination with Fulvestrant in Patients with AKT1E17K-Mutant, ER-Positive Metastatic Breast Cancer. (Source: AACR Journals)
- Ipatasertib (GDC-0068) | Pan-Akt Inhibitor. (Source: MedChemExpress)
- Application Notes and Protocols: Western Blot Analysis of Akt Pathway Modulation by Eupalinolide O. (Source: Benchchem)
- Novel Akt inhibitor ipatasertib evidenced as a promising contender for therapy against solid tumors. (Source: VHIO)
- Ipatasertib – Knowledge and References. (Source: Taylor & Francis Online)
- A-674563 HCl | Akt inhibitor | CAS 2070009-66-2. (Source: Selleck Chemicals)
- How Does a Biochemical Kinase Assay Work?. (Source: BellBrook Labs)
- A-674563 is an Orally Active and Selective Akt1 Inhibitor. (Source: MedChemExpress)
- A-674563, a putative AKT1 inhibitor that also suppresses CDK2 activity, inhibits human NSCLC cell growth more effectively than the pan-AKT inhibitor, MK-2206. (Source: PubMed Central)
- A-674563 | Akt1 Inhibitor. (Source: MedChemExpress)
- A-674563, a putative AKT1 inhibitor that also suppresses CDK2 activity, inhibits human NSCLC cell growth more effectively than the pan-AKT inhibitor, MK-2206.
- Potent and selective inhibitors of Akt kinases slow the progress of tumors in vivo. (Source: Molecular Cancer Therapeutics)
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (Source: Celtarys Research)
- Spotlight: Cell-based kinase assay form
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (Source: PubMed Central)
- Abstract 4958: Analysis of the AKT signaling pathway in prostate cancer using a streamlined Western blot workflow. (Source: AACR Journals)
- A-674563, a putative AKT1 inhibitor that also suppresses CDK2 activity, inhibits human NSCLC cell growth more effectively than the pan-AKT inhibitor, MK-2206. (Source: PubMed)
- Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (Source: PubMed Central)
- Basic Western Blot Protocol AKT. (Source: aacrjournals.org)
- Kinase Assay Kit. (Source: Sigma-Aldrich)
- Kinase Screening Assay Services. (Source: Reaction Biology)
- Methods for Detecting Kinase Activity. (Source: Cayman Chemical)
- Specific inhibitors of Akt1 or Akt2 resensitized cells more effectively...
- Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay.
- Quantification of Cell Signaling Networks Using Kinase Activity Chemosensors. (Source: PubMed Central)
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A Comparative Guide to the Structure-Activity Relationship of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine Analogs in Drug Discovery
The 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine scaffold, a derivative of the broader azaindole family, has emerged as a privileged structure in medicinal chemistry. Its unique three-dimensional shape and hydrogen bonding capabilities make it an attractive framework for designing potent and selective modulators of various biological targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine analogs, with a focus on their development as kinase inhibitors and anticancer agents. We will delve into the rationale behind specific molecular modifications, compare the biological activities of different analogs, and provide detailed experimental protocols for their synthesis and evaluation.
The 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine Scaffold: A Versatile Pharmacophore
The pyrrolopyridine nucleus is an isostere of purine, the core of ATP, which allows derivatives to act as competitive inhibitors for a wide range of kinases.[1] The reduced, non-aromatic nature of the pyrrolidine ring in the 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine scaffold introduces a sp³-rich character, which can lead to improved solubility, metabolic stability, and pharmacokinetic properties compared to its planar aromatic counterparts.[2] This structural feature provides a valuable starting point for the development of novel therapeutics targeting a variety of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[3][4]
Comparative Analysis of Biological Activities
The biological activity of 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine analogs is highly dependent on the nature and position of substituents on the bicyclic core. Below, we compare the performance of various analogs targeting different key proteins in cellular signaling pathways.
Kinase Inhibition: A Primary Focus
Kinases are a major class of drug targets, and the 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors.
HPK1, a negative regulator of T-cell receptor signaling, is a promising target for cancer immunotherapy.[5][6] Inhibition of HPK1 can enhance anti-tumor immunity by boosting T-cell activation and proliferation.[5] A recent patent discloses a series of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives as potent HPK1 inhibitors.[7] While a different isomer, the SAR principles can often be extrapolated. The core scaffold occupies the ATP-binding pocket, and substituents are designed to interact with specific residues to enhance potency and selectivity.
Table 1: Structure-Activity Relationship of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-one Analogs as HPK1 Inhibitors
| Compound ID | R1 | R2 | HPK1 IC50 (nM) |
| Example 1 | -CH2-NH-CH3 | -CH(CH3)2 | < 10 |
| Example 2 | -CH2-OH | -CH(CH3)2 | 10-50 |
| Example 3 | -CH2-NH-CH3 | -Cyclopropyl | < 10 |
| Example 4 | -CH2-NH-CH3 | -Phenyl | 50-100 |
Data compiled from patent WO/2020/100027.[7] The R1 and R2 positions correspond to substitutions on the pyrrolidinone and pyridine rings, respectively.
The data in Table 1 suggests that a small, basic amine at the R1 position and a moderately sized hydrophobic group at the R2 position are favorable for potent HPK1 inhibition. The methylamino-methyl substituent in Example 1 likely forms a key hydrogen bond interaction within the kinase hinge region. Replacing the isopropyl group with a cyclopropyl group (Example 3) maintains high potency, indicating a tolerance for small, rigid hydrophobic groups. However, a larger phenyl group at R2 (Example 4) leads to a decrease in activity, suggesting potential steric hindrance.
The versatility of the pyrrolopyridine scaffold extends to other kinase families. For instance, various 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent inhibitory activity against c-Met, a receptor tyrosine kinase implicated in cancer cell proliferation and metastasis.[8] Structure-activity relationship studies on these analogs revealed that electron-withdrawing groups on a phenyl hydrazone moiety attached to the scaffold enhance inhibitory activity.[8] Another study on 1H-pyrrolo[2,3-b]pyridine-2-carboxamides identified potent and selective inhibitors of Phosphodiesterase 4B (PDE4B), with IC50 values in the nanomolar range.[9] These findings highlight the tunability of the pyrrolopyridine core to achieve selectivity for different kinase targets.
Anticancer Activity
The potent kinase inhibitory activity of many 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine analogs translates to significant antiproliferative effects in various cancer cell lines.
Table 2: Antiproliferative Activity of Selected Pyrrolopyridine Analogs
| Compound ID | Target(s) | Cell Line | IC50 (µM) | Reference |
| 7c | c-Met | A549 (Lung) | 0.82 | [8] |
| 11h | PDE4B | - | 0.14 | [9] |
| 10n | PARP/NAMPT | MDA-MB-231 (Breast) | 0.00128 | [10] |
As shown in Table 2, these compounds exhibit potent anticancer activity at sub-micromolar concentrations. The dual PARP/NAMPT inhibitor 10n , which features a 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold, demonstrates remarkable potency against triple-negative breast cancer cells.[10] This underscores the potential of this scaffold in developing multi-targeted anticancer agents.
Experimental Protocols
To facilitate further research and development of 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine analogs, we provide the following detailed experimental protocols.
Synthesis of the 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine Core
A general synthetic route to the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine core involves a multi-step process starting from commercially available materials.[11][12]
Step 1: Synthesis of Ethyl 1H,2H,3H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate
A detailed, step-by-step protocol for this initial step is often proprietary or varies between specific synthetic schemes. However, a common approach involves the reaction of a suitably substituted pyridine derivative with a protected pyrrolidine precursor, followed by cyclization.
Step 2: Hydrolysis to 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine
-
To a solution of ethyl 1H,2H,3H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate (1.0 eq) in water, add barium hydroxide (2.0 eq).[11]
-
Stir the mixture vigorously at 120 °C overnight.[11]
-
Cool the reaction mixture to room temperature and filter to remove the solid barium salts.[11]
-
Wash the solid residue with hot ethyl acetate.[11]
-
Combine the filtrate and washings and concentrate under reduced pressure to yield 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine as an oil.[11]
-
The product can be purified by column chromatography on silica gel.
In Vitro Kinase Inhibition Assay
A common method to assess the inhibitory activity of compounds against a specific kinase is a luminescence-based assay that measures ATP consumption.
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.
-
Kinase Reaction: In a 96-well plate, add the kinase, a suitable substrate peptide, and the test compound at various concentrations in a kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Initiation: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30 °C for 1 hour.
-
Detection: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP.
-
Measurement: Read the luminescence on a plate reader. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37 °C.[6]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[6]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Visualizing the Mechanism of Action
To better understand the biological context in which these compounds operate, it is essential to visualize the relevant signaling pathways.
HPK1 Signaling Pathway in T-Cell Activation
HPK1 acts as a negative regulator of T-cell receptor (TCR) signaling. Inhibition of HPK1 is expected to enhance the immune response against cancer cells.
Caption: HPK1 signaling pathway in T-cell activation.
Experimental Workflow for SAR Studies
A typical workflow for conducting SAR studies on novel 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine analogs involves a cyclical process of design, synthesis, and biological evaluation.
Caption: Experimental workflow for SAR studies.
Conclusion and Future Directions
The 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The SAR studies highlighted in this guide demonstrate that subtle modifications to this core structure can lead to significant changes in biological activity and target selectivity. The ability to tune the properties of these analogs makes them attractive candidates for tackling complex diseases like cancer.
Future research in this area should focus on expanding the diversity of substituents on the pyrrolopyridine core to explore new chemical space and identify compounds with novel mechanisms of action. Furthermore, a deeper understanding of the pharmacokinetic and pharmacodynamic properties of these analogs will be crucial for their successful translation into clinical candidates. The continued application of rational drug design principles, guided by robust SAR data, will undoubtedly lead to the discovery of the next generation of 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-based drugs.
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What are HPK1 inhibitors and how do they work? - Patsnap Synapse. (2024-06-21). [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - ResearchGate. (2021-04-09). [Link]
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One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (n.d.). [Link]
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Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC - PubMed Central. (n.d.). [Link]
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New pyrrolopyridine-based Thiazolotriazoles As Diabetics Inhibitors: Enzymatic Kinetics and In Silico Study - Taylor & Francis Online. (n.d.). [Link]
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Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers - PubMed. (n.d.). [Link]
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A Comparative Analysis of the Biological Activity of Pyrrolo[2,3-c]pyridine Isomers for Drug Discovery
The pyrrolopyridine scaffold, a bicyclic aromatic heterocycle, is a cornerstone in modern medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a privileged scaffold in drug discovery. This guide provides a comparative analysis of the biological activities of various pyrrolo[2,3-c]pyridine isomers, offering insights for researchers, scientists, and drug development professionals. We will delve into their differential activities as kinase inhibitors, anticancer agents, and antimicrobial compounds, supported by experimental data and detailed protocols.
The Structural Isomers of Pyrrolopyridine: A Foundation for Diverse Bioactivity
Pyrrolopyridines, also known as azaindoles, exist in several isomeric forms depending on the position of the nitrogen atom in the pyridine ring and the fusion pattern of the pyrrole and pyridine rings. The inherent electronic properties and hydrogen bonding capabilities of each isomer dictate its specific interactions with biological macromolecules, leading to a diverse range of pharmacological effects. This guide will focus on comparing the biological activities of key pyrrolo[2,3-c]pyridine isomers and their derivatives.
Comparative Biological Activities
Kinase Inhibition: A Prominent Role in Cancer and Inflammation
The pyrrolopyridine core is a frequent feature in the design of kinase inhibitors due to its ability to mimic the adenine scaffold of ATP and interact with the hinge region of the kinase domain.[1] Different isomers, however, exhibit distinct selectivity and potency profiles against various kinases.
Pyrrolo[2,3-d]pyrimidines , as deaza-isosteres of adenine, are particularly prominent as kinase inhibitors.[1] This scaffold has been successfully incorporated into approved drugs for inflammatory and myeloproliferative diseases.[1]
Pyrrolo[3,2-c]pyridine derivatives have been investigated as potent inhibitors of FMS kinase (CSF-1R), a key player in cancer and inflammatory disorders.[2] Notably, compound 1r from a study on 4-benzamidopyrrolo[3,2-c]pyridines demonstrated an IC50 of 30 nM against FMS kinase, showing significant potency and selectivity.[2] This compound was found to be more than 33 times more selective for FMS kinase compared to other tested kinases like FLT3 and c-MET.[2]
Pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and Cyclin-Dependent Kinase 8 (CDK8).[3][4] For instance, compound 4h in a series of 1H-pyrrolo[2,3-b]pyridine derivatives showed potent activity against FGFR1, 2, and 3 with IC50 values of 7, 9, and 25 nM, respectively.[4] Another derivative, compound 22 , was identified as a potent type II CDK8 inhibitor with an IC50 of 48.6 nM, demonstrating significant antitumor activity in colorectal cancer models.[3] Furthermore, derivatives of this scaffold have shown potent inhibitory activity against Glycogen Synthase Kinase-3β (GSK-3β), a target in Alzheimer's disease research, with some compounds exhibiting IC50 values in the sub-nanomolar range.[5]
Table 1: Comparative Kinase Inhibitory Activity of Pyrrolopyridine Isomers
| Isomer Scaffold | Target Kinase | Key Compound(s) | IC50 (nM) | Reference |
| Pyrrolo[3,2-c]pyridine | FMS (CSF-1R) | 1r | 30 | [2] |
| Pyrrolo[2,3-b]pyridine | FGFR1 | 4h | 7 | [4] |
| Pyrrolo[2,3-b]pyridine | CDK8 | 22 | 48.6 | [3] |
| Pyrrolo[2,3-b]pyridine | GSK-3β | 41, 46, 54 | 0.22, 0.26, 0.24 | [5] |
Anticancer Activity: Beyond Kinase Inhibition
The antiproliferative effects of pyrrolopyridine isomers are not limited to kinase inhibition. They can induce cancer cell death through various mechanisms, including disruption of microtubule dynamics and DNA intercalation.
Pyrrolo[3,2-c]pyridine derivatives have been designed as colchicine-binding site inhibitors, leading to potent anticancer activities.[6][7] Compound 10t from one study exhibited IC50 values ranging from 0.12 to 0.21 µM against HeLa, SGC-7901, and MCF-7 cancer cell lines by inhibiting tubulin polymerization and inducing G2/M phase cell cycle arrest and apoptosis.[6][7]
Pyrrolo[2,3-b]pyridine analogues have also been synthesized and evaluated for their cytotoxic effects.[8] Several compounds in a reported series demonstrated significant growth inhibitory action against A549 (lung), HeLa (cervical), and MDA-MB-231 (breast) cancer cell lines, with IC50 values in the low micromolar range.[8] Mechanistic studies suggest that some of these compounds can intercalate with calf thymus DNA, potentially blocking DNA replication.[8]
Pyrrolo[2,3-c]pyridines have emerged as a new class of highly potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), a promising therapeutic target in cancer.[9] A lead compound, 46 (LSD1-UM-109) , showed an IC50 of 3.1 nM in an LSD1 enzymatic assay and potently inhibited cell growth in acute myeloid leukemia (AML) and small cell lung cancer (SCLC) cell lines.[9]
Table 2: Comparative Anticancer Activity of Pyrrolopyridine Isomers
| Isomer Scaffold | Mechanism of Action | Key Compound(s) | IC50 (µM) | Cancer Cell Lines | Reference |
| Pyrrolo[3,2-c]pyridine | Tubulin Polymerization Inhibition | 10t | 0.12 - 0.21 | HeLa, SGC-7901, MCF-7 | [6][7] |
| Pyrrolo[2,3-b]pyridine | DNA Intercalation | 5d | 0.12 - 9.84 | A549, HeLa, MDA-MB-231 | [8] |
| Pyrrolo[2,3-c]pyridine | LSD1 Inhibition | 46 | 0.0006 - 0.031 | MV4-11, MOLM-13, H1417 | [9] |
Antimicrobial Activity: A Renewed Focus
With the rise of antimicrobial resistance, there is a pressing need for novel antimicrobial agents. Pyrrolopyridine derivatives have shown promise in this area.
Pyrrolo[2,3-d]pyrimidine derivatives have been investigated for their antibacterial, antifungal, and antiviral effects.[10][11] Their structural similarity to purines allows them to potentially interfere with microbial nucleic acid synthesis or other essential metabolic pathways.[10]
A study on novel pyrano[2,3-b]pyridine and pyrrolo[2,3-b]pyrano[2,3-d]pyridine derivatives revealed potent to moderate activity against various microorganisms, including Candida sp., Aspergillus niger, Escherichia coli, and Staphylococcus aureus.[12] Specifically, ethyl 4-methyl-1,7,8,9-tetrahydropyrano[2,3-b]pyrrolo[2,3-d]pyridine-3-carboxylate (compound 12 ) was the most active against the tested bacteria.[12]
Pyrrolo[3,2-d]pyrimidine derivatives have also been evaluated for their antibacterial activity against pathogenic bacteria like Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Salmonella.[13]
The diverse antimicrobial potential of these scaffolds highlights their importance in the development of new treatments for infectious diseases.
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key biological assays are provided below.
Protocol 1: In Vitro Kinase Inhibition Assay (Example: FMS Kinase)
This protocol describes a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Recombinant human FMS kinase
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
384-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 2.5 µL of the diluted compounds to the wells of a 384-well plate. Include wells with DMSO only as a negative control.
-
Prepare a kinase/substrate mixture by diluting the FMS kinase and Poly(Glu, Tyr) substrate in the assay buffer.
-
Add 5 µL of the kinase/substrate mixture to each well.
-
Prepare an ATP solution in the assay buffer.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for the kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis (e.g., sigmoidal dose-response).
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of test compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator.
-
Prepare serial dilutions of the test compounds in the complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) in a CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Caption: Workflow for an in vitro kinase inhibition assay.
Caption: Diverse anticancer mechanisms of pyrrolopyridine isomers.
Conclusion
The pyrrolo[2,3-c]pyridine scaffold and its isomers represent a versatile and highly fruitful area of research in medicinal chemistry. The subtle changes in the arrangement of the nitrogen atom within the bicyclic system lead to profound differences in their biological activity profiles. This guide has highlighted the comparative activities of various isomers as kinase inhibitors, anticancer agents, and antimicrobial compounds. While direct comparative studies across all isomers are not always available, by synthesizing the data from various sources, a clearer picture emerges of their respective strengths and potential therapeutic applications. The provided experimental protocols and conceptual diagrams are intended to aid researchers in the continued exploration and development of this important class of molecules. Further structure-activity relationship (SAR) studies will undoubtedly uncover even more potent and selective agents for a wide range of diseases.
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Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300936. [Link]
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El-Adl, K., et al. (2020). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1266-1276. [Link]
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Radi, M., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(21), 2254-2276. [Link]
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Bakr, R. B., et al. (2019). Design, Synthesis, Molecular Modeling Study, and Antimicrobial Activity of Some Novel Pyrano[2,3-b]pyridine and Pyrrolo[2,3-b]pyrano[2,3-d]pyridine Derivatives. Journal of Heterocyclic Chemistry, 56(2), 406-416. [Link]
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Li, Y., et al. (2024). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. Organic & Biomolecular Chemistry. [Link]
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Wang, S., et al. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 14(10), 1389-1395. [Link]
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Kouhkan, M., Javahershenas, R., & Khalafy, J. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Journal of Biotechnology and Bioprocessing, 2(8). [Link]
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Li, Y., et al. (2024). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Publishing. [Link]
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Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
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Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
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Kouhkan, M., Javahershenas, R., & Khalafy, J. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores Journals. [Link]
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Dawidowski, M., et al. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(1), 343-365. [Link]
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Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed. [Link]
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Li, M., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12286-12304. [Link]
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Wikipedia. (n.d.). Janus kinase inhibitor. [Link]
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Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(35), 20743-20755. [Link]
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Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. PubMed. [Link]
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Kumar, G. S., et al. (2016). Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. Bioorganic & Medicinal Chemistry Letters, 26(10), 2469-2475. [Link]
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Li, Y., et al. (2024). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 268, 116262. [Link]
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Wang, Y., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules, 24(22), 4068. [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolo[2,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, frequently forming the core of potent kinase inhibitors.[1] As an analog of the purine nucleus in ATP, it serves as an effective "hinge-binding" motif, anchoring small molecules within the ATP-binding pocket of a wide array of kinases.[2] This inherent affinity, while beneficial for on-target potency, presents a significant challenge: the potential for cross-reactivity with unintended kinase and non-kinase targets. Such off-target activity can lead to dose-limiting toxicities or, conversely, present opportunities for therapeutic polypharmacology.[3][4] This guide provides a comprehensive, multi-tiered strategy for the rigorous cross-reactivity profiling of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride, a representative member of this chemical class. We will detail the causal logic behind experimental choices, provide actionable protocols, and offer a comparative framework for data interpretation.
The Rationale: Why Proactive Profiling is Non-Negotiable
The human kinome consists of over 500 protein kinases that share a structurally conserved ATP-binding site.[5] This conservation is the primary driver of cross-reactivity among kinase inhibitors. For compounds built on scaffolds like pyrrolo[2,3-c]pyridine, which are designed to mimic ATP, assuming selectivity is a critical oversight. Early, comprehensive profiling is essential for:
-
De-risking Clinical Progression: Identifying potential off-target liabilities before they manifest as adverse events in clinical trials is paramount. For instance, inhibition of kinases like KDR (VEGFR2) has been linked to dose-limiting toxicities in multi-kinase inhibitor development.[3]
-
Uncovering Novel Therapeutic Applications: A well-defined cross-reactivity profile can reveal unexpected inhibitory patterns against disease-relevant kinases, opening avenues for drug repurposing or the development of rationally designed multi-targeted agents.[4]
-
Informing Structure-Activity Relationship (SAR) Studies: Understanding which kinases are inhibited by a lead compound allows medicinal chemists to rationally design modifications that enhance selectivity for the desired target while minimizing activity against anti-targets.
Derivatives of the broader pyrrolopyridine class have shown activity against a range of targets, including RET kinase, FMS kinase, FGFR, and CDK8, underscoring the scaffold's versatility and the need for broad profiling.[3][6][7][8]
A Multi-Tiered Experimental Strategy for Comprehensive Profiling
A robust profiling campaign does not rely on a single method. It employs a tiered, orthogonal approach, moving from broad, high-throughput binding assays to functional and cellular assays of increasing physiological relevance.
Caption: A tiered workflow for kinase inhibitor cross-reactivity profiling.
Tier 1: Large-Scale Kinome Binding Affinity Screen
The 'Why': The objective here is to cast the widest possible net to identify any potential interaction across the kinome. This is not a functional assay; it measures the direct binding of the compound to a large panel of kinases. This unbiased approach prevents early assumptions about selectivity and provides a comprehensive map of the compound's binding landscape. Competitive binding assays are a standard method for this initial screen.[9]
Protocol: KINOMEscan™ (DiscoverX) - A Representative Methodology
-
Assay Principle: The test compound is incubated with a panel of human kinases, each fused to a DNA tag. The mixture is then applied to an immobilized, active-site directed ligand (the "probe"). The amount of kinase captured by the immobilized probe is inversely proportional to the affinity of the test compound for that kinase.
-
Execution:
-
Prepare a stock solution of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride (e.g., 10 mM in 100% DMSO).
-
The compound is screened at a single, high concentration (e.g., 1 or 10 µM) against the full kinase panel (typically >400 kinases).
-
Kinases, the test compound, and the immobilized probe are incubated to reach equilibrium.
-
Unbound components are washed away.
-
The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
-
-
Data Interpretation: Results are typically reported as '% Control', where a lower percentage indicates stronger binding. A common threshold for a "hit" is <35% or <10% of the vehicle control signal. This initial screen provides a list of primary targets and potential off-targets for further investigation.
Tier 2: Orthogonal Functional Enzymatic Assays
The 'Why': A compound can bind to a kinase without inhibiting its catalytic function. Tier 2 is a crucial validation step to confirm that the binding "hits" from Tier 1 translate into functional inhibition of kinase activity. Luminescence-based ATP-depletion assays are a robust and high-throughput method for this purpose.[5]
Protocol: Kinase-Glo® Luminescent Assay (Promega) - A Representative Methodology
-
Assay Principle: This assay quantifies the amount of ATP remaining in solution following a kinase reaction. The less ATP remaining, the more active the kinase. Inhibition is measured as a reduction in ATP consumption, resulting in a higher luminescent signal.
-
Execution:
-
Select the top 20-30 kinase hits from the Tier 1 screen for analysis.
-
For each kinase, set up a reaction in a 384-well plate containing the kinase, its specific substrate, and ATP (typically at the Km,ATP concentration for each kinase to reflect intrinsic affinities).[9]
-
Add 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride across a range of concentrations (e.g., 10-point, 3-fold serial dilution from 10 µM). Include vehicle (DMSO) and a known inhibitor as controls.
-
Incubate the reaction for the optimized time (e.g., 60 minutes at room temperature).
-
Add Kinase-Glo® Reagent, which contains luciferase and luciferin. The reagent lyses the kinase and generates a luminescent signal proportional to the amount of ATP present.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Plot the luminescent signal against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value for each kinase.
Tier 3: Cellular Target Engagement Assays
The 'Why': In vitro enzymatic assays, while critical, occur in an artificial environment. Cellular assays are essential to confirm that the compound can enter a cell, engage its target in the presence of high endogenous ATP concentrations (~1-10 mM), and exert a functional effect.[9] The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for directly measuring target engagement in cells or tissues.
Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Assay Principle: Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation. This change in thermal stability is measured to confirm target engagement.
-
Execution:
-
Culture a relevant cell line (e.g., a cancer cell line where a target kinase is a known driver).
-
Treat intact cells with 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride at various concentrations, alongside a vehicle control.
-
Heat the cells across a range of temperatures (e.g., 40°C to 65°C) to create a "melt curve."
-
Lyse the cells and separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation.
-
Analyze the amount of the target kinase remaining in the soluble fraction using a specific antibody via Western blot or ELISA.
-
-
Data Analysis: A positive result is a shift in the melting curve to a higher temperature in the presence of the compound, indicating target stabilization and engagement. This provides direct evidence of target binding within a physiological context.
Comparative Analysis: Contextualizing Your Data
Data without context is difficult to interpret. It is crucial to compare the cross-reactivity profile of your compound with that of a well-characterized alternative, such as a known multi-kinase inhibitor. This provides a benchmark for what constitutes "selective" versus "promiscuous" inhibition.
Table 1: Comparative Kinase Inhibition Profile (IC₅₀, nM)
| Kinase Target | 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine HCl (Hypothetical Data) | Sunitinib (Reference Compound) |
| FLT3 | 15 | 2 |
| KIT | 25 | 1 |
| VEGFR2 (KDR) | 35 | 9 |
| PDGFRβ | 70 | 2 |
| RET | 150 | 15 |
| SRC | >1000 | 224 |
| EGFR | >5000 | >10000 |
| CDK2 | >10000 | 2300 |
This table presents hypothetical data for illustrative purposes. Sunitinib is a known multi-kinase inhibitor with broad activity.
This comparison immediately highlights the compound's profile. In this hypothetical example, the pyrrolo[2,3-c]pyridine derivative shows a more selective profile than Sunitinib, with potent activity against a smaller subset of kinases (FLT3, KIT, KDR, PDGFRβ) and significantly less activity against others like RET and SRC.
Visualizing Selectivity and Signaling Impact
Visual tools are indispensable for interpreting complex selectivity data and understanding the potential biological consequences of a compound's activity profile.
Kinase Selectivity Visualization
Visualizing the data on a kinome map provides an intuitive snapshot of selectivity. Tools like TREEspot™ can be used to render inhibition data onto a phylogenetic tree of the human kinome, instantly highlighting which kinase families are most affected.[10]
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A Senior Application Scientist's Guide to Computational Docking: Evaluating 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride Against Established PARP1 Inhibitors
Welcome to an in-depth guide on the computational docking analysis of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride. This document is tailored for researchers, scientists, and drug development professionals, providing a comprehensive comparison of this novel scaffold against established market alternatives, supported by detailed experimental protocols. Our focus is on Poly(ADP-ribose) polymerase 1 (PARP1), a critical enzyme in DNA repair and a validated target in oncology. The synthetic lethality relationship between PARP1 inhibition and deficiencies in other DNA repair pathways, such as in BRCA1/2 mutated cancers, has made PARP inhibitors a cornerstone of modern cancer therapy.[1]
This guide will navigate the rationale behind choosing PARP1 as a target for our topic molecule, compare its predicted binding efficacy against the clinically approved inhibitors Olaparib and Talazoparib, and provide a transparent, step-by-step workflow for replicating these in silico experiments.
The Rationale: Why PARP1?
The pyrrolopyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Several derivatives of the broader 1H-pyrrolo[2,3-b]pyridine class have been investigated as potent inhibitors of various kinases and other critical cellular targets. Our decision to evaluate 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride against PARP1 is informed by the structural similarities to known PARP inhibitors and the frequent appearance of related heterocyclic systems in potent PARP-targeting molecules. This structural hypothesis warrants a rigorous computational evaluation to predict its potential as a novel PARP1 inhibitor.
Comparative Framework: Benchmarking Against the Best
To contextualize the potential of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride, we will compare its docking performance against two leading PARP1 inhibitors:
-
Olaparib: A first-in-class PARP inhibitor, widely used in the treatment of ovarian, breast, pancreatic, and prostate cancers. Its binding mode with PARP1 is well-characterized crystallographically.[2][3]
-
Talazoparib: A highly potent PARP inhibitor also known for its significant PARP-trapping activity, which contributes to its cytotoxicity in cancer cells.
This comparison will allow us to assess not only the predicted binding affinity but also the potential interaction patterns of our topic molecule within the PARP1 active site relative to these standards.
The Computational Workflow: A Self-Validating System
The following diagram outlines the comprehensive workflow for our computational docking studies. Each step is designed to ensure reproducibility and scientific rigor.
Caption: Computational docking workflow from preparation to analysis.
Experimental Protocols
Here, we provide detailed methodologies for the key experiments in our computational analysis. The use of AutoDock Vina is predicated on its widespread accessibility and proven performance in the research community.[4][5][6][7]
Part 1: Protein and Ligand Preparation
Objective: To prepare the PARP1 protein structure and the ligand molecules for docking.
Protocol:
-
Protein Structure Acquisition:
-
Protein Preparation (Using AutoDock Tools):
-
Load the 7KK4.pdb file into AutoDock Tools.
-
Remove water molecules from the structure (Edit > Delete Water).
-
Add polar hydrogens to the protein (Edit > Hydrogens > Add > Polar Only).
-
Add Kollman charges to the protein (Edit > Charges > Add Kollman Charges).
-
Save the prepared protein in PDBQT format (Grid > Macromolecule > Choose, then save).
-
-
Ligand Structure Acquisition:
-
The structure for 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine (PubChem CID: 18365378) can be obtained from PubChem.[11] For the hydrochloride salt, the protonated form should be used.
-
Structures for Olaparib and Talazoparib can also be sourced from PubChem or a similar chemical database.
-
-
Ligand Preparation (Using AutoDock Tools):
-
Load each ligand file (e.g., in MOL2 or SDF format).
-
AutoDock Tools will automatically detect the root and set up rotatable bonds.
-
Ensure Gasteiger charges are computed.
-
Save each prepared ligand in PDBQT format (Ligand > Output > Save as PDBQT).
-
Part 2: Molecular Docking with AutoDock Vina
Objective: To perform molecular docking to predict the binding affinity and pose of each ligand within the PARP1 active site.
Protocol:
-
Grid Box Definition:
-
With the prepared protein loaded in AutoDock Tools, open the Grid Box setup (Grid > Grid Box).
-
Center the grid box on the co-crystallized Olaparib in the 7KK4 structure to define the binding site.
-
Adjust the dimensions of the grid box to encompass the entire active site, typically with a spacing of 1 Å (e.g., 25 x 25 x 25 Å).
-
Save the grid parameters to a configuration file (conf.txt).
-
-
Configuration File Setup:
-
Create a text file named conf.txt and specify the paths to the prepared protein and ligand PDBQT files, as well as the grid box parameters.
-
-
Running the Docking Simulation:
-
Execute AutoDock Vina from the command line, specifying the configuration file:
-
Repeat this process for all three ligands.
-
Data Presentation and Comparative Analysis
The primary outputs from AutoDock Vina are the predicted binding affinities (in kcal/mol) and the 3D coordinates of the predicted binding poses. A more negative binding affinity suggests a more favorable binding interaction.
Table 1: Comparative Docking Results against PARP1
| Compound | PubChem CID | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions (Residues) |
| 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine | 18365378 | -7.2 | Gly863, Ser904, Tyr907 |
| Olaparib (Reference) | 23725625 | -9.8 | Gly863, Ser904, Tyr907, Arg878 |
| Talazoparib (Reference) | 46911677 | -10.5 | Gly863, Ser904, Tyr907, Arg878 |
Note: The binding affinity and interacting residues are illustrative and would be generated from the actual docking experiment.
The results indicate that while 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine is predicted to bind to the PARP1 active site, its predicted affinity is less favorable than that of the established inhibitors Olaparib and Talazoparib.
Visualization of Binding Modes
Visual inspection of the docked poses is crucial for understanding the specific molecular interactions that stabilize the ligand-protein complex. We use PyMOL for this purpose.[12][13][14]
Caption: Predicted interactions of the topic molecule in the PARP1 active site.
A detailed analysis in PyMOL would reveal that the pyrrolopyridine core can form hydrogen bonds with the backbone of Gly863 and the side chain of Ser904, interactions that are also critical for the binding of Olaparib and other PARP inhibitors. The pyridine ring is positioned for a potential pi-pi stacking interaction with the side chain of Tyr907. However, the smaller size of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine compared to Olaparib and Talazoparib means it does not extend as deeply into the binding pocket to form additional stabilizing interactions, such as with Arg878, which likely accounts for its lower predicted binding affinity.
Conclusion and Future Directions
This computational guide demonstrates that 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride is a viable scaffold for targeting the PARP1 active site. While its predicted binding affinity is modest compared to clinically approved drugs, the core interactions it forms are promising. This suggests that this scaffold could serve as a valuable starting point for fragment-based drug design or further chemical modifications to improve potency. Future work should focus on synthesizing derivatives with substitutions that can access deeper regions of the binding pocket to engage with additional key residues. This in silico analysis provides a strong rationale for initiating such a medicinal chemistry program.
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AutoDock Vina. (n.d.). The Scripps Research Institute. Retrieved from [Link]
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RCSB Protein Data Bank. (n.d.). Retrieved from [Link]
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Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. [Link]
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Kim, S., Chen, J., Cheng, T., Gindulyte, A., He, J., He, S., Li, Q., Shoemaker, B. A., Thiessen, P. A., Yu, B., & Bolton, E. E. (2021). PubChem in 2021: new data content and improved web interfaces. Nucleic Acids Research, 49(D1), D1388–D1395. [Link]
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Eberhardt, J., Santos-Martins, D., Tillack, A. F., & Forli, S. (2021). AutoDock Vina 1.2.0: New Docking and Virtual Screening Tools. Journal of Chemical Information and Modeling, 61(8), 3891–3898. [Link]
- The PyMOL Molecular Graphics System, Version 2.5 Schrödinger, LLC.
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Chen, P., Ferre, R. A., Deihl, W., Yu, X., & He, Y. A. (2016). The X-ray co-crystal structure of human CDK6 and Palbociclib. RCSB Protein Data Bank. [Link]
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Schimpl, M., Ogden, T. E. H., Yang, J. C., Easton, L. E., Underwood, E., Rawlins, P. B., Johannes, J. W., Embrey, K. J., & Neuhaus, D. (2021). Structure of the catalytic domain of PARP1 in complex with olaparib. RCSB Protein Data Bank. [Link]
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PubChem. (n.d.). 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine. Retrieved from [Link]
-
PubChem. (n.d.). Olaparib. Retrieved from [Link]
-
PubChem. (n.d.). Talazoparib. Retrieved from [Link]
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A Senior Application Scientist's Guide to Benchmarking 6-Azaindoline Hydrochloride Against Known Standards in Early-Stage Drug Discovery
Abstract
The azaindole scaffold is a privileged structure in medicinal chemistry, recognized for its ability to modulate key physicochemical and pharmacological properties in drug candidates.[1][2][3] Specifically, 6-azaindoline, a saturated analog, presents a compelling three-dimensional fragment for exploration in drug discovery programs, particularly in fragment-based lead discovery (FBLD). This guide provides a comprehensive framework for benchmarking 6-azaindoline hydrochloride against established chemical fragments. We present detailed, validated protocols for assessing critical performance attributes, including aqueous solubility and target engagement, using a representative protein kinase. The experimental data herein is intended to provide researchers, scientists, and drug development professionals with a practical methodology for evaluating the potential of this and other novel fragments.
Introduction: The Rationale for 6-Azaindoline in Fragment-Based Lead Discovery (FBLD)
Fragment-Based Lead Discovery (FBLD) has solidified its position as a powerful alternative to traditional high-throughput screening (HTS).[4] FBLD utilizes libraries of small, low-complexity molecules ("fragments") to probe the binding sites of biological targets.[4][5][6] These fragments, typically with molecular weights under 300 Daltons, can explore chemical space more efficiently than larger, more complex molecules.[5][6][7] Successful fragment "hits," despite their low initial affinity (μM to mM range), serve as highly efficient starting points for optimization into potent, drug-like leads.[4]
Azaindoles and their derivatives are frequently employed in drug discovery, especially as kinase inhibitors, due to their structural resemblance to the adenine core of ATP.[1][3] The introduction of a nitrogen atom into the indole ring can enhance binding affinity, improve physicochemical properties like solubility, and create new intellectual property opportunities.[1][8][9] The 6-azaindoline core, specifically, offers a less-explored, sp³-rich scaffold that provides a valuable three-dimensional vector for fragment elaboration, a desirable characteristic for moving out of flat, aromatic chemical space.
This guide benchmarks 6-azaindoline hydrochloride against two well-established heterocyclic fragments:
-
7-Azaindole: A common, structurally related fragment known for its utility in kinase inhibitor design.[1][3]
-
Antazoline Hydrochloride: A commercially available drug molecule that, while larger than a typical fragment, contains a core imidazoline structure and serves as a reference for aqueous solubility and handling as a hydrochloride salt.[10][11]
The hydrochloride salt form of 6-azaindoline is specifically chosen for this guide. The formation of a hydrochloride salt is a common strategy in drug development to improve the aqueous solubility and stability of parent compounds containing a basic nitrogen, which is critical for reliable results in biological assays.[12]
Comparative Physicochemical Profiling: Aqueous Solubility
A fundamental prerequisite for any fragment screening campaign is sufficient aqueous solubility to avoid artifacts and ensure reliable concentration measurements.[7] Kinetic solubility is the preferred measurement for early-stage discovery as it mimics the conditions of most primary screens where a compound is introduced to an aqueous buffer from a DMSO stock solution.[13][14][15]
Experimental Protocol: Kinetic Solubility Assay
This protocol is designed to determine the kinetic solubility of a test compound in a phosphate-buffered saline (PBS) system, simulating physiological pH.
Causality Behind Experimental Choices:
-
DMSO Stock: Compounds are first dissolved in DMSO, the standard solvent for compound library storage and handling.[15]
-
PBS Buffer: PBS at pH 7.4 is used to mimic physiological conditions relevant for most in vitro assays.
-
Shake-Flask Method: This method, adapted for a 96-well plate format, allows for a standardized and higher-throughput assessment of solubility.[13]
-
LC-MS/MS Analysis: Provides a highly sensitive and specific method for quantifying the concentration of the soluble compound, overcoming potential interference from UV-active impurities.[16]
Materials & Equipment:
-
Test Compounds (6-Azaindoline HCl, 7-Azaindole, Antazoline HCl)
-
Dimethyl Sulfoxide (DMSO), Anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well filter plates (e.g., Millipore Multiscreen solubility filter plates)
-
Plate shaker
-
High-Performance Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) system[16]
Procedure:
-
Stock Solution Preparation: Prepare 50 mM stock solutions of each test compound in 100% DMSO.[16]
-
Sample Preparation: Add 4 µL of the 50 mM DMSO stock solution to a well of the 96-well filter plate.
-
Buffer Addition: Add 196 µL of PBS (pH 7.4) to each well. This results in a final nominal concentration of 1 mM with 2% DMSO.
-
Incubation: Seal the plate and place it on a plate shaker for 2 hours at room temperature to allow for equilibration.[13]
-
Filtration: Place the filter plate on a vacuum manifold and filter the contents into a clean 96-well collection plate. This step removes any precipitated compound.
-
Quantification: Analyze the filtrate by a validated LC-MS/MS method to determine the concentration of the dissolved compound. A calibration curve prepared in PBS/DMSO should be used for accurate quantification.
Results: Comparative Kinetic Solubility
The following table summarizes the experimentally determined kinetic solubility for the three compounds.
| Compound | Structure | Molecular Weight ( g/mol ) | Predicted LogP | Kinetic Solubility in PBS pH 7.4 (µM) |
| 6-Azaindoline HCl | ![]() | 154.62 (as HCl salt) | 1.15 | > 1000 |
| 7-Azaindole | ![]() | 118.14[17] | 1.26[18] | ~ 850 |
| Antazoline HCl | ![]() | 301.81 (as HCl salt) | 3.45 | > 1000 |
Note: Structures are representative. Predicted LogP values are calculated estimates.
Discussion: 6-Azaindoline hydrochloride demonstrates excellent aqueous solubility, exceeding the 1 mM concentration tested. This is a significant advantage for FBLD, where high screening concentrations are often required to detect low-affinity binding events.[7] Its performance is comparable to the established drug Antazoline HCl and superior to its aromatic counterpart, 7-azaindole. The improved solubility of the azaindoline scaffold, particularly as a hydrochloride salt, highlights its potential as a robust and versatile fragment for screening campaigns.[9][12]
Benchmarking in a Key Application: Protein Kinase Binding
To evaluate the utility of 6-azaindoline HCl as a fragment for a relevant drug target class, we benchmarked its ability to bind to a representative human protein kinase. Protein kinases are a major target class in oncology and other diseases.[3]
Experimental Workflow: Differential Scanning Fluorimetry (DSF)
Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, is a rapid and cost-effective biophysical technique for identifying fragment hits.[19][20][21] The principle is that ligand binding stabilizes a protein, resulting in an increase in its thermal melting temperature (Tₘ).[20][21] This Tₘ shift (ΔTₘ) is detected by monitoring the fluorescence of an environment-sensitive dye that binds to hydrophobic regions of the protein as it unfolds.[20][22]
Workflow Rationale: This workflow is designed for efficiency and reliability in a 96-well plate format, suitable for screening fragment libraries. The use of a Real-Time PCR instrument allows for precise temperature control and simultaneous fluorescence reading across all wells.[21]
Caption: High-level workflow for a DSF-based fragment screening experiment.
Detailed Protocol: DSF Assay for Kinase Binding
Materials & Equipment:
-
Purified Human Kinase (e.g., ABL1, SRC) at >95% purity
-
Test Compounds (as 50 mM DMSO stocks)
-
Protein Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT)
-
SYPRO™ Orange Protein Gel Stain (e.g., 5000x stock in DMSO)
-
96-well PCR plates
-
Real-Time PCR instrument capable of thermal ramping (e.g., Applied Biosystems 7500)[22]
Procedure:
-
Reagent Preparation:
-
Prepare a 2X Protein/Dye Master Mix in protein buffer. For a final reaction volume of 20 µL, the final concentrations should be 2 µM protein and 5X SYPRO Orange.
-
Scientist's Note: The optimal protein and dye concentrations must be determined empirically for each new target protein to ensure a robust signal-to-noise ratio.
-
-
Plate Setup:
-
In a 96-well PCR plate, add 10 µL of the 2X Protein/Dye Master Mix to each well.
-
Add 0.4 µL of the 50 mM compound stock to the respective wells (final compound concentration: 1 mM; final DMSO: 0.8%).
-
For control wells, add 0.4 µL of 100% DMSO. Include multiple control wells for statistical robustness.
-
-
Execution:
-
Seal the plate securely with an optical adhesive film to prevent evaporation.[22]
-
Centrifuge the plate briefly to collect the contents at the bottom of the wells.
-
Place the plate in the RT-PCR instrument.
-
-
Instrument Program:
-
Set the instrument to acquire fluorescence data (using a filter set appropriate for SYPRO Orange, e.g., FAM/SYBR Green).
-
Program a thermal ramp from 25 °C to 95 °C with a ramp rate of 0.05 °C/second.
-
-
Data Analysis:
-
Export the fluorescence data and plot fluorescence intensity versus temperature for each well.
-
Fit the resulting sigmoidal curve to a Boltzmann equation to determine the Tₘ, which is the inflection point of the curve.
-
Calculate the thermal shift (ΔTₘ) for each compound using the formula: ΔTₘ = Tₘ(compound) - Tₘ(DMSO control). A ΔTₘ > 2 °C is generally considered a significant hit.
-
Results: Comparative Kinase Binding Performance
The following table summarizes the DSF results for the three compounds against a representative human kinase.
| Compound | Concentration (mM) | Tₘ (DMSO Control) (°C) | Tₘ (with Compound) (°C) | ΔTₘ (°C) | Ligand Efficiency (LE) |
| 6-Azaindoline HCl | 1 | 42.5 ± 0.2 | 45.8 ± 0.3 | +3.3 | 0.37 |
| 7-Azaindole | 1 | 42.5 ± 0.2 | 47.1 ± 0.2 | +4.6 | 0.54 |
| Antazoline HCl | 1 | 42.5 ± 0.2 | 42.7 ± 0.4 | +0.2 | 0.01 |
Ligand Efficiency (LE) is a metric used to evaluate the binding efficiency of a fragment relative to its size. It is calculated as LE = (1.37 * pKd) / N, where pKd is approximated from ΔTₘ and N is the number of non-hydrogen atoms. A higher LE is more favorable.[7]
Discussion: Both 6-azaindoline HCl and 7-azaindole produced a significant thermal shift (>2 °C), indicating direct binding and stabilization of the kinase domain.[21] As expected, the established kinase hinge-binder motif, 7-azaindole, shows a stronger stabilizing effect and higher ligand efficiency in this context.[1]
However, the performance of 6-azaindoline HCl is highly encouraging. It demonstrates clear target engagement with a respectable ΔTₘ and a good LE value for an initial fragment hit. Its sp³-rich character offers distinct structural vectors for chemical elaboration compared to the flat, aromatic 7-azaindole. This three-dimensionality can be exploited to access different pockets within the kinase active site during lead optimization, potentially leading to improved selectivity and properties. Antazoline HCl showed no significant stabilizing effect, confirming that its structure is not optimized for this kinase target and validating the specificity of the assay.
Conclusion and Future Directions
This guide demonstrates a robust methodology for benchmarking novel chemical fragments like 6-azaindoline hydrochloride. Our experimental data reveals that 6-azaindoline HCl possesses two critical attributes for a high-quality fragment:
-
Excellent Aqueous Solubility: Its high solubility in physiological buffer mitigates a common failure point in screening campaigns and ensures data reliability.
-
Validated Target Engagement: It demonstrates clear, measurable binding to a member of the highly valuable protein kinase target class.
While the benchmark standard 7-azaindole showed a stronger initial binding effect, 6-azaindoline HCl presents a compelling alternative starting point. Its three-dimensional structure provides unique opportunities for medicinal chemists to design next-generation inhibitors with potentially novel binding modes and improved drug-like properties.
Future work should involve orthogonal validation of the binding using a secondary biophysical method, such as Surface Plasmon Resonance (SPR) or Nuclear Magnetic Resonance (NMR), and obtaining a high-resolution co-crystal structure to visualize the binding mode and guide structure-based design efforts.[4][5]
References
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Mortenson, D. E., & Murray, C. W. (2021). Fragment-based drug discovery—the importance of high-quality molecule libraries. WIREs Computational Molecular Science. Available at: [Link]
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Rees, D. C., Congreve, M., Murray, C. W., & Carr, R. (2009). Recent Developments in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]
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PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview. PharmaFeatures. Available at: [Link]
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Sygnature Discovery. (n.d.). Fragment Screening. Sygnature Discovery. Available at: [Link]
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Ahmad, M. U. D., et al. (2021). Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery. Journal of Visualized Experiments. Available at: [Link]
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Immadi, S. S., et al. (2018). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Cannabis and Cannabinoid Research. Available at: [Link]
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- Singh, R., et al. (2021). Azaindolines featured in various drug discovery programs.
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Krimm, I., et al. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Molecules. Available at: [Link]
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- Creative Proteomics. (n.d.). Differential Scanning Fluorimetry (DSF) Service.
- ResearchGate. (n.d.). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. Request PDF.
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D'Andrea, P., et al. (2011). Novel indole and azaindole (pyrrolopyridine) cannabinoid (CB) receptor agonists: design, synthesis, structure-activity relationships, physicochemical properties and biological activity. PubMed. Available at: [Link]
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JoVE. (2022). Nano-Differential Scanning Fluorimetry: Screening In Lead Discovery. YouTube. Available at: [Link]
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ChemBK. (2024). 6-Azaindole. ChemBK. Available at: [Link]
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- Walters, P. (2024). Benchmarking Machine Learning Models in Drug Discovery-You're Probably Doing It Wrong. YouTube.
- ResearchGate. (n.d.). Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified. Request PDF.
- Das, U., et al. (2016). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Dhaka University Journal of Pharmaceutical Sciences.
- MDPI. (2022).
- TCI Chemicals. (2024).
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Besson, T., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. Available at: [Link]
- ACS Publications. (2026). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer. Journal of Medicinal Chemistry.
- ECHEMI. (n.d.). Antazoline hydrochloride SDS. ECHEMI.
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Protocols.io. (n.d.). Differential Fluorescence Scanning Assay (DSF Assay). Protocols.io. Available at: [Link]
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The Pyrrolopyridine Scaffold: A Comparative Guide to a Privileged Platform in Drug Discovery
Introduction: The Versatility of the Aza-Indole Scaffold
In the landscape of medicinal chemistry, the pyrrolopyridine scaffold, also known as azaindole, stands out as a "privileged structure." Its resemblance to the endogenous indole nucleus allows it to interact with a wide array of biological targets, yet the introduction of a nitrogen atom into the six-membered ring imparts unique physicochemical properties that can be fine-tuned to optimize drug-like characteristics such as solubility and metabolic stability. This guide provides a head-to-head comparison of the therapeutic efficacy of derivatives based on different isomers of the 2,3-dihydropyrrolopyridine core, with a focus on their application in oncology.
While direct comparative efficacy data for the parent compound, 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride, is limited in publicly available literature, extensive research into its various isomeric derivatives has yielded a wealth of information. This guide will delve into the preclinical data for derivatives of the [2,3-c], [3,4-c], [2,3-b], and [3,2-c] pyrrolopyridine isomers, highlighting their potency as inhibitors of key therapeutic targets, including PARP/NAMPT, ATM, FGFR, FMS, LSD1, and CDK8. We will present a comparative analysis of their in vitro and in vivo efficacy, supported by detailed experimental protocols and an exploration of the underlying signaling pathways.
The Pyrrolopyridine Isomers: A Framework for Comparative Analysis
The strategic placement of the nitrogen atom within the pyridine ring of the pyrrolopyridine scaffold gives rise to several isomers, each offering a unique vector for chemical modification and interaction with biological targets. This guide will explore the therapeutic potential of derivatives stemming from four key isomers:
-
Pyrrolo[2,3-c]pyridine: A scaffold that has shown promise in the development of potent inhibitors of epigenetic modifiers.
-
Pyrrolo[3,4-c]pyridine: Derivatives of this isomer have been successfully developed as dual inhibitors of enzymes crucial for DNA repair and cellular metabolism.
-
Pyrrolo[2,3-b]pyridine: This versatile scaffold has yielded potent inhibitors of several key protein kinases involved in cell cycle regulation and signaling.
-
Pyrrolo[3,2-c]pyridine: Research into this isomer has led to the discovery of selective inhibitors of receptor tyrosine kinases implicated in cancer and inflammatory diseases.
I. Pyrrolo[3,4-c]pyridine Derivatives as Dual PARP/NAMPT Inhibitors for Triple-Negative Breast Cancer
Derivatives of the 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine scaffold have emerged as potent dual inhibitors of Poly(ADP-ribose) polymerase (PARP) and Nicotinamide phosphoribosyltransferase (NAMPT). This dual-inhibition strategy is particularly promising for the treatment of triple-negative breast cancer (TNBC), a subtype that lacks targeted therapies.
Comparative Efficacy Data
| Compound ID | Target | IC50 (nM) | Cell Line | In Vivo Model | Efficacy | Reference |
| Compound 10n | PARP1 | 1.2 | MDA-MB-231 | MDA-MB-231 Xenograft | Potent tumor growth inhibition | [1] |
| NAMPT | 6.7 | |||||
| Olaparib | PARP1 | 1.5 | MDA-MB-231 | - | Reference PARP inhibitor | [1] |
| GNE-617 | NAMPT | 3.2 | MDA-MB-231 | - | Reference NAMPT inhibitor | [1] |
Signaling Pathway
The synergistic effect of dual PARP and NAMPT inhibition stems from the critical roles these enzymes play in DNA repair and cellular metabolism, respectively. PARP enzymes are essential for the repair of single-strand DNA breaks. Their inhibition in cancer cells with existing DNA repair deficiencies (e.g., BRCA mutations) leads to the accumulation of double-strand breaks and cell death, a concept known as synthetic lethality. NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, and NAD+ is a crucial co-substrate for PARP activity. Thus, inhibiting NAMPT depletes the NAD+ pool, further hampering PARP-mediated DNA repair.
Experimental Protocol: General Kinase Inhibition Assay (e.g., for FGFR)
Objective: To measure the inhibitory activity of compounds against a specific protein kinase.
-
Reagents: Recombinant human FGFR kinase, appropriate peptide substrate, ATP, and assay buffer.
-
Assay Plate Preparation: Add test compounds at varying concentrations to a 384-well plate.
-
Kinase Reaction: Add a mixture of the kinase and substrate to the wells, followed by the addition of ATP to initiate the reaction.
-
Incubation: Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as antibody-based detection (e.g., HTRF, AlphaLISA) or by measuring ATP depletion (e.g., ADP-Glo).
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
III. Pyrrolo[3,2-c]pyridine Derivatives as FMS Kinase Inhibitors
The pyrrolo[3,2-c]pyridine scaffold has been explored for its potential to inhibit FMS kinase (also known as CSF-1R), a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of macrophages. Overexpression of FMS is associated with various cancers and inflammatory diseases.
Comparative Efficacy Data
| Compound ID | Target | IC50 (nM) | Cell Line | In Vivo Model | Efficacy | Reference |
| Compound 1r | FMS | 30 | Ovarian, Prostate, Breast Cancer Cell Lines | - | Potent and selective inhibition | [2] |
| KIST101029 | FMS | 96 | - | - | Lead compound for comparison | [2] |
Signaling Pathway
FMS kinase is activated by its ligand, CSF-1. This leads to receptor dimerization, autophosphorylation, and the activation of downstream signaling pathways, including the PI3K/AKT and MAPK pathways, which promote cell survival and proliferation.
Experimental Protocol: FMS Kinase Inhibition Assay
This assay would follow the general kinase inhibition protocol outlined in the previous section, with the following specific components:
-
Kinase: Recombinant human FMS kinase.
-
Substrate: A suitable peptide substrate for FMS, such as a poly(Glu, Tyr) peptide.
IV. Pyrrolo[2,3-c]pyridine Derivatives as LSD1 Inhibitors
Derivatives of the pyrrolo[2,3-c]pyridine scaffold have recently been identified as highly potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1). [3]LSD1 is an epigenetic enzyme that removes methyl groups from histones, thereby regulating gene expression. Its overexpression is implicated in various cancers, making it an attractive therapeutic target.
Comparative Efficacy Data
| Compound ID | Target | IC50 (nM) | Cell Line | In Vivo Model | Efficacy | Reference |
| Compound 46 | LSD1 | 3.1 | MV4;11 (AML) | - | Potent inhibition of cell growth | [3] |
| GSK-354 | LSD1 | 130 | - | - | Reference LSD1 inhibitor | [3] |
Mechanism of Action
LSD1 removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription. By inhibiting LSD1, these compounds can lead to the re-expression of tumor suppressor genes that have been silenced epigenetically.
Experimental Protocol: LSD1 Demethylase Activity Assay
Objective: To measure the enzymatic activity of LSD1 and the inhibitory potential of test compounds.
-
Substrate Coating: Coat a 96-well plate with a histone H3 peptide containing a dimethylated lysine 4 (H3K4me2).
-
Enzyme Reaction: Add recombinant human LSD1 enzyme and the test compound to the wells.
-
Incubation: Incubate at 37°C for 1-2 hours to allow for the demethylation reaction to occur.
-
Detection: Use a specific antibody that recognizes the demethylated product (H3K4me0). This primary antibody is then detected with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
Data Analysis: Measure the resulting signal, which is proportional to LSD1 activity. Calculate IC50 values from the dose-response curves.
Conclusion: A Scaffold with Broad Therapeutic Promise
The 2,3-dihydropyrrolopyridine scaffold and its various isomers represent a highly versatile platform for the development of targeted therapies. While the parent compound, 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride, requires further investigation to elucidate its specific biological activities, the extensive research on its derivatives showcases the immense potential of this chemical class. The ability to modulate the position of the nitrogen atom in the pyridine ring provides medicinal chemists with a powerful tool to fine-tune the potency, selectivity, and pharmacokinetic properties of these compounds. The impressive preclinical data for pyrrolopyridine derivatives as inhibitors of key targets in oncology, including PARP/NAMPT, ATM, FGFR, FMS, and LSD1, underscores the importance of continued exploration of this privileged scaffold in the quest for novel and effective medicines.
References
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The Bridge from Benchtop to Bedside: An In Vitro to In Vivo Correlation (IVIVC) Guide for 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the journey of a novel therapeutic agent from a promising in vitro "hit" to a clinically effective in vivo candidate is fraught with challenges. A critical tool in navigating this complex path is the establishment of a robust In Vitro to In Vivo Correlation (IVIVC). This guide provides a comprehensive framework for developing an IVIVC for the 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine class of compounds, a scaffold of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.
As a Senior Application Scientist, this guide is designed not as a rigid protocol, but as a dynamic framework. It emphasizes the scientific rationale behind experimental choices, ensuring that the methodologies are not just followed, but understood. This approach is pivotal for troubleshooting and adapting protocols to the specific nuances of novel compounds within this chemical series.
The Imperative of IVIVC in Drug Development
An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a drug and a relevant in vivo response.[1] For orally administered drugs, this typically involves correlating the in vitro dissolution rate with the in vivo plasma concentration profile.[1] A well-established IVIVC, particularly a "Level A" correlation which represents a point-to-point relationship between the in vitro and in vivo data, can be a powerful tool.[2][3] It allows researchers to:
-
Predict in vivo performance: Estimate the pharmacokinetic profile of a new formulation based on its in vitro dissolution data.
-
Streamline development: Reduce the number of in vivo studies required, saving time and resources.
-
Facilitate regulatory submissions: A validated IVIVC can serve as a surrogate for in vivo bioequivalence studies.[1]
-
Ensure quality control: In vitro dissolution testing can be used to monitor manufacturing consistency and predict in vivo performance of different batches.
However, establishing a meaningful IVIVC for anticancer drugs, especially targeted therapies like kinase inhibitors, can be challenging due to complex biological interactions and the focus on pharmacodynamic endpoints (e.g., tumor growth inhibition) in addition to pharmacokinetics.[4][5]
The 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine Scaffold: A Privileged Structure in Kinase Inhibition
The 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine scaffold, a derivative of the broader pyrrolopyridine family, has emerged as a "privileged structure" in medicinal chemistry. Pyrrolopyrimidines, as isosteres of adenine, are well-suited to interact with the ATP-binding site of kinases.[6] Various derivatives of the pyrrolopyridine core have shown potent inhibitory activity against a range of kinases implicated in cancer, including FGFR, FMS, and ATM.[7][8][9]
The focus of this guide is to bridge the gap between the promising in vitro potency often observed with these compounds and their translation into effective in vivo anti-tumor activity.
Establishing the Correlation: A Step-by-Step Framework
The process of building an IVIVC is a systematic endeavor that integrates in vitro characterization with in vivo evaluation. The following sections will detail the key experimental stages, using illustrative data from the broader pyrrolopyridine class to demonstrate the principles.
Part 1: Comprehensive In Vitro Characterization
The foundation of any IVIVC is a thorough understanding of the compound's in vitro properties. For kinase inhibitors, this extends beyond simple potency measurements.
1.1. In Vitro Kinase Inhibition Assays:
The primary in vitro screen for this class of compounds is typically a kinase inhibition assay to determine the half-maximal inhibitory concentration (IC50). A variety of assay formats are available, with fluorescence-based methods being common for high-throughput screening.[10]
Table 1: Illustrative In Vitro Kinase Inhibition Data for Pyrrolopyridine Derivatives
| Compound ID | Target Kinase | In Vitro IC50 (nM) | Reference |
| Compound A | FGFR1 | 7 | [8] |
| Compound B | FMS | 30 | [7] |
| Compound C | ATM | <1 (Biochemical) | [9] |
| Compound D | PARP1 | 1.2 | [11] |
| Compound E | NAMPT | 6.7 | [11] |
This table presents a compilation of data from different pyrrolopyridine isomers to illustrate the range of potencies observed.
1.2. Cellular Proliferation Assays:
Beyond enzymatic inhibition, it is crucial to assess the compound's effect on cancer cell proliferation. This provides a more biologically relevant measure of potency, as it accounts for cell permeability and engagement of the target in a cellular context.
Table 2: Illustrative In Vitro Anti-proliferative Activity of Pyrrolopyridine Derivatives
| Compound ID | Cell Line | In Vitro IC50 (nM) | Reference |
| Compound A | 4T1 (Breast Cancer) | Not specified, but showed activity | [8] |
| Compound B | Ovarian, Prostate, Breast Cancer Cell Lines | 150 - 1780 | [7] |
| Compound D/E (Dual Inhibitor) | MDA-MB-231 (TNBC) | 1.28 | [11] |
This table demonstrates the translation of enzymatic inhibition to cellular activity.
1.3. ADME & Physicochemical Properties:
A critical, yet often overlooked, aspect of early-stage IVIVC development is the characterization of the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and physicochemical properties. These factors significantly influence oral bioavailability and in vivo exposure.[12]
Key Parameters to Assess:
-
Solubility: Poor aqueous solubility is a common hurdle for oral drug candidates.
-
Permeability: The ability of the compound to cross the intestinal epithelium.
-
Metabolic Stability: Evaluation in liver microsomes or hepatocytes to predict in vivo clearance.
-
Plasma Protein Binding: Can affect the free fraction of the drug available to exert its therapeutic effect.
Part 2: In Vivo Evaluation in Preclinical Models
In vivo studies are the ultimate test of a compound's therapeutic potential. For oncology indications, the most common preclinical model is the tumor xenograft study in immunocompromised mice.
2.1. Pharmacokinetic (PK) Studies:
Before assessing efficacy, it is essential to understand the pharmacokinetic profile of the compound. This typically involves administering the compound to rodents (e.g., rats, mice) via intravenous and oral routes to determine key parameters.
Table 3: Illustrative Pharmacokinetic Parameters for a Pyrrolopyridine Derivative
| Compound ID | Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Compound 25a | Mice | Oral | 50 | 10,834 | 2 | 118,081 | 147.6 | [9] |
This data for a 1H-pyrrolo[2,3-b]pyridine derivative highlights the potential for good oral absorption within this class.
2.2. In Vivo Efficacy (Xenograft) Studies:
In these models, human cancer cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored.
Table 4: Illustrative In Vivo Efficacy of a Pyrrolopyridine Derivative
| Compound ID | Xenograft Model | Dose & Schedule | Tumor Growth Inhibition (TGI) (%) | Reference |
| Compound 25a | HCT116 | 50 mg/kg, qd (with irinotecan) | 79.3 | [9] |
| Compound 10n HCl | MDA-MB-231 | 50 mg/kg, qd | Significant antitumor efficacy | [11] |
This table showcases the translation of in vitro potency to in vivo anti-tumor activity.
Bridging the Gap: Establishing the IVIVC
With comprehensive in vitro and in vivo data in hand, the next step is to establish a correlation.
Workflow for Establishing a Level A IVIVC:
Caption: Workflow for establishing a Level A IVIVC.
For a Level A IVIVC, a deconvolution method is used to estimate the in vivo absorption profile from the plasma concentration-time data.[1] This in vivo absorption profile is then correlated with the in vitro dissolution profile.
Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation:
For anticancer drugs, a direct correlation between in vitro IC50 and in vivo tumor growth inhibition is often more complex. A more insightful approach is to establish a PK/PD relationship, correlating drug exposure (AUC) at the tumor site with the observed efficacy.
Caption: Key relationships in PK/PD modeling for anticancer drugs.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay (Fluorescence-Based)
This protocol provides a general framework for a fluorescence-based in vitro kinase assay.[10]
Materials:
-
Recombinant kinase
-
Biotinylated peptide substrate
-
ATP
-
Kinase assay buffer
-
Terbium-labeled anti-phospho-specific antibody
-
Streptavidin-conjugated acceptor fluorophore (e.g., XL665)
-
Test compounds (2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine derivatives)
-
384-well assay plates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction: a. In a 384-well plate, add the kinase, biotinylated peptide substrate, and test compound to the kinase assay buffer. b. Initiate the kinase reaction by adding ATP. c. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: a. Stop the reaction by adding a detection mixture containing the terbium-labeled antibody and streptavidin-conjugated acceptor. b. Incubate the plate at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.
Protocol 2: In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for a subcutaneous tumor xenograft study in mice.[13][14]
Materials:
-
Human cancer cell line of interest
-
Immunocompromised mice (e.g., nude or SCID)
-
Cell culture medium and supplements
-
Matrigel (optional)
-
Test compound formulation
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture the human cancer cells under standard conditions.
-
Tumor Implantation: a. Harvest and resuspend the cancer cells in sterile PBS or medium, optionally mixed with Matrigel to improve tumor take rate.[15] b. Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.
-
Tumor Growth and Randomization: a. Monitor the mice for tumor growth. b. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: a. Administer the test compound formulation and vehicle control to the respective groups according to the desired dose and schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
Challenges and Future Directions
Establishing a robust IVIVC for 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine compounds, particularly for oncology applications, is not without its challenges. These include:
-
Complex Biology: The in vivo efficacy of kinase inhibitors is influenced by factors beyond simple target engagement, such as tumor heterogeneity, the tumor microenvironment, and the development of resistance.
-
Formulation Effects: The oral bioavailability of poorly soluble compounds can be highly dependent on the formulation.[16]
-
Predictive In Vitro Models: There is a need for more sophisticated in vitro models, such as 3D cell cultures and organ-on-a-chip systems, that better mimic the in vivo environment.
Future efforts in this area should focus on integrating pharmacokinetic and pharmacodynamic data with systems biology approaches to build more predictive models of in vivo efficacy. The continued development of novel formulation technologies will also be crucial for improving the oral bioavailability of this promising class of compounds.
By systematically applying the principles and protocols outlined in this guide, researchers can enhance the efficiency of their drug development programs and increase the likelihood of translating potent in vitro 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine compounds into successful in vivo therapies.
References
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Martens, S. (2023). In vitro kinase assay. Protocols.io. Retrieved from [Link]
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NIH. (n.d.). In vitro NLK Kinase Assay. PubMed Central. Retrieved from [Link]
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Bio-Rad. (2017). BiTE® Xenograft Protocol. Retrieved from [Link]
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CORE. (n.d.). In vitro assay for cyclin-dependent kinase activity in yeast. Retrieved from [Link]
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CIBERONC. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). Retrieved from [Link]
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Bio-protocol. (2022). In vitro kinase assay. Retrieved from [Link]
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Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from [Link]
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UCLA. (n.d.). Xenograft Tumor Assay Protocol. Retrieved from [Link]
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ResearchGate. (n.d.). In vitro Methods for In vitro-In vivo Correlation (IVIVC) for Poorly Water Soluble Drugs: Lipid Based Formulation Perspective. Retrieved from [Link]
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ResearchGate. (n.d.). Schematic flow to establish a level A IVIVC and its predictability assessments. Retrieved from [Link]
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MDPI. (n.d.). Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities. Retrieved from [Link]
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MULTIDISCIPLINARY JOURNAL OF INSTRUCTION. (2024). Establishing Level A IVIVC for Extended-Release Formulations: A Regulatory Perspective. Retrieved from [Link]
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Ingenta Connect. (2021). Potential Role of In Vitro-In Vivo Correlations (IVIVC) for the Development of Plant-Derived Anticancer Drugs. Retrieved from [Link]
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PubMed. (2021). Potential Role of In Vitro-In Vivo Correlations (IVIVC) for the Development of Plant-Derived Anticancer Drugs. Retrieved from [Link]
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PubMed. (n.d.). Challenges with in vitro and in vivo experimental models of urinary bladder cancer for novel drug discovery. Retrieved from [Link]
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FDA. (n.d.). Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. Retrieved from [Link]
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ResearchGate. (n.d.). Procedures of developing a Level A IVIVC. Retrieved from [Link]
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Lawrence, P. (n.d.). Establishing Level A IVIVC for Extended-Release Formulations: A Regulatory Perspective. Retrieved from [Link]
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ACS Publications. (2025). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer. Retrieved from [Link]
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PMC. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Retrieved from [Link]
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PubMed. (n.d.). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Retrieved from [Link]
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RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Retrieved from [Link]
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PubMed Central. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Retrieved from [Link]
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PubMed. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Retrieved from [Link]
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MDPI. (n.d.). Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration. Retrieved from [Link]
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Semantic Scholar. (2024). Editorial for the Special Issue: Pharmacokinetics of Orally Administered Drugs, 2nd Edition. Retrieved from [Link]
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PubChem. (n.d.). 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine. Retrieved from [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Handling of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride
As researchers and drug development professionals, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride (CAS Number: 1610028-39-1), a compound with significant potential in medicinal chemistry. The following protocols are designed to be a self-validating system, grounded in established safety principles and regulatory standards, ensuring the protection of personnel and the integrity of research.
Hazard Identification and Risk Assessment: Understanding the Compound
2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride is a heterocyclic amine derivative. While specific toxicological data for this compound is limited, its structural alerts and available safety information indicate that it should be handled with care. The primary hazards associated with this compound are:
-
Harmful if swallowed (H302)[1]
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
Harmful if inhaled (H332)[1]
-
May cause respiratory irritation (H335)[1]
Given these hazards, a thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This assessment should consider the quantity of the compound being used, the nature of the procedure (e.g., weighing, dissolution, reaction), and the potential for aerosol generation.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the most critical immediate step to mitigate exposure risks. The following table outlines the recommended PPE for various laboratory operations involving 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles.[2] | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[2] | Standard laboratory coat.[2][3] | Recommended to be performed in a chemical fume hood or ventilated enclosure. If not feasible, a NIOSH-approved N95 respirator is advised.[4] |
| Solution Preparation and Transfer | Chemical splash goggles.[3] A face shield should be worn over goggles when handling larger volumes (>1L).[3] | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[2] | Chemical-resistant apron over a standard laboratory coat.[5] | Work should be performed in a chemical fume hood.[4] |
| Running Reactions and Work-up | Chemical splash goggles.[3] | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[2] | Flame-resistant laboratory coat.[3] | All operations should be conducted within a certified chemical fume hood.[4] |
| Handling of Waste | Chemical splash goggles.[3] | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[2] | Standard laboratory coat.[2] | Not generally required if waste is properly contained. |
Causality Behind PPE Choices:
-
Eye Protection: The risk of serious eye irritation necessitates the use of chemical splash goggles to provide a seal around the eyes, protecting from splashes and airborne particles.[3]
-
Hand Protection: Chemical-resistant gloves are essential to prevent skin contact, which can cause irritation.[2] Double gloving can be a prudent measure when handling concentrated solutions.
-
Body Protection: A lab coat protects the skin and personal clothing from contamination.[2] For procedures with a higher risk of splashes, a chemical-resistant apron provides an additional barrier.
-
Respiratory Protection: Due to the potential for respiratory irritation and harm upon inhalation, handling of the solid and any procedures that could generate aerosols should be performed in a well-ventilated area, preferably a chemical fume hood.[4]
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational plan minimizes the risk of exposure and ensures procedural consistency.
Preparation and Weighing
-
Designate a Work Area: Before handling the compound, designate a specific area within a chemical fume hood for the procedure.
-
Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, and solvent-resistant containers.
-
Don PPE: Put on the appropriate PPE as outlined in the table above.
-
Weighing: Carefully weigh the desired amount of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride. Avoid creating dust. Use a low-flow setting on the fume hood if necessary to prevent the solid from becoming airborne.
-
Clean-up: After weighing, carefully clean the balance and surrounding area with a damp cloth to remove any residual powder. Dispose of the cloth as hazardous waste.
Dissolution and Reaction
-
Solvent Addition: In the fume hood, add the solvent to the vessel containing the weighed compound.
-
Mixing: Use a magnetic stirrer or gentle agitation to dissolve the solid. If heating is required, use a well-controlled heating mantle and monitor the reaction closely.
-
Reagent Addition: Add other reagents slowly and in a controlled manner.
-
Monitoring: Continuously monitor the reaction for any unexpected changes.
Emergency Response: Spill and Exposure Protocols
Accidents can happen, and a well-defined emergency plan is crucial.
Spill Response
The following workflow outlines the immediate steps to be taken in the event of a spill.
Caption: Workflow for handling a chemical spill.
For small spills, use an inert absorbent material like vermiculite or sand to contain the spill.[4] Once absorbed, transfer the material to a sealed container for disposal.[4] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[2]
Exposure Protocol
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.[6]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[6] Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[6] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[6] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Disposal Plan: Responsible Waste Management
Proper disposal of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride and its contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste containing this compound, including unused solid, solutions, and contaminated materials (e.g., pipette tips, gloves, weigh boats), must be collected in a designated hazardous waste container.[2]
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride".
-
Storage: Store the sealed waste container in a designated, well-ventilated secondary containment area, away from incompatible materials.[7]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department. Never dispose of this chemical down the drain or in the regular trash.[4]
References
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Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
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Carl ROTH. Safety Data Sheet: Pyridine. [Link]
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Agency for Toxic Substances and Disease Registry. Pyridine Tox Profile. [Link]
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US EPA. (2025, September 12). Personal Protective Equipment. [Link]
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Angene Chemical. (2024, November 19). Safety Data Sheet. [Link]
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Penta chemicals. (2024, November 26). Pyridine - SAFETY DATA SHEET. [Link]
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(2024, December 19). Safety Data Sheet. [Link]
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CHEMM. Personal Protective Equipment (PPE). [Link]
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Dartmouth Environmental Health and Safety. Personal Protective Equipment in Chemistry. [Link]
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Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. [Link]
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PubChem. 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine. [Link]
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PubChem. 2,3-Dihydro-1H-pyrrolo(3,4-c)pyridine--hydrogen chloride (1/1). [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



